4-Bromo-2,2-dimethyl-3-pentanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,2-dimethylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(8)6(9)7(2,3)4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHSIOPOJHOGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32278-29-8 | |
| Record name | 4-bromo-2,2-dimethylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone
Introduction
4-Bromo-2,2-dimethyl-3-pentanone, with the CAS number 32278-29-8, is a halogenated derivative of pinacolone (2,2-dimethyl-3-pentanone). As an α-bromoketone, this compound is a versatile intermediate in organic synthesis, valued by researchers and drug development professionals for its unique reactivity.[1] The presence of a bromine atom adjacent to the carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, enabling a wide range of chemical transformations.[2] The sterically hindered tert-butyl group adjacent to the carbonyl imparts specific stereochemical constraints and influences the reaction pathways this molecule can undertake. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and safe handling of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 32278-29-8 | [3][4] |
| Molecular Formula | C₇H₁₃BrO | [3][4] |
| Molecular Weight | 193.08 g/mol | [3][4] |
| Appearance | Predicted: Liquid | N/A |
| Boiling Point | Predicted: 193.6 °C at 760 mmHg | N/A |
| Density | Predicted: 1.2 g/cm³ | N/A |
| LogP | 2.385 | [4] |
| Canonical SMILES | CC(C(=O)C(C)(C)C)Br | [4] |
Synthesis of this compound
The most common and direct method for the synthesis of α-bromoketones is the acid-catalyzed bromination of the corresponding ketone.[5] In the case of this compound, the precursor is 2,2-dimethyl-3-pentanone (also known as pinacolone). The reaction proceeds through an enol intermediate, which then reacts with molecular bromine.
Reaction Mechanism: Acid-Catalyzed Bromination
The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons. A weak base, such as the solvent or another molecule of the ketone, then removes an α-proton to form the enol intermediate. The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone and hydrogen bromide.
Sources
An In-depth Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-2,2-dimethyl-3-pentanone, a versatile α-bromo ketone of interest in synthetic and medicinal chemistry. This document delves into its physical and chemical properties, outlines a representative synthetic protocol, and explores its reactivity and potential applications, particularly within the realm of drug discovery.
Molecular and Physicochemical Properties
This compound, with the CAS number 32278-29-8, is a halogenated ketone featuring a bromine atom at the alpha position to the carbonyl group. This structural arrangement is pivotal to its chemical reactivity.
Key Identifiers and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO | [1][2] |
| Molecular Weight | 193.08 g/mol | [1][2] |
| CAS Number | 32278-29-8 | [1][2] |
| Predicted Boiling Point | 193.6 °C at 760 mmHg | N/A |
| Predicted Density | 1.2 g/cm³ | N/A |
| Predicted Refractive Index | 1.457 | N/A |
| LogP | 2.385 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of this compound
The synthesis of α-bromo ketones is a well-established transformation in organic chemistry. A common and effective method is the direct α-bromination of the corresponding ketone under acidic conditions.[3] This approach proceeds through an enol intermediate, which then reacts with molecular bromine.
Representative Synthetic Protocol: Acid-Catalyzed Bromination
This protocol is adapted from established procedures for the α-bromination of ketones.[4]
Objective: To synthesize this compound from 2,2-dimethyl-3-pentanone.
Materials:
-
2,2-dimethyl-3-pentanone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethyl-3-pentanone in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine in glacial acetic acid dropwise to the stirred ketone solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by the careful addition of a saturated sodium bicarbonate solution until the reddish-brown color of bromine disappears and the solution is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Acidic Conditions: The acid catalyst (acetic acid) promotes the formation of the enol tautomer of the ketone, which is the nucleophilic species that attacks the bromine.[3]
-
Slow Addition of Bromine: This is crucial to control the exothermicity of the reaction and to minimize the formation of dibrominated byproducts.[5]
-
Aqueous Workup with Sodium Bicarbonate: This step neutralizes the acidic catalyst and quenches any unreacted bromine.
Visualizing the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of an α-bromo ketone is characterized by a strong absorption band for the carbonyl (C=O) stretch. The presence of the electronegative bromine atom in the α-position typically shifts this absorption to a higher wavenumber compared to the corresponding unsubstituted ketone.
-
Expected C=O Stretch: 1720-1740 cm⁻¹
-
C-H Stretching (Alkyl): 2850-3000 cm⁻¹
-
C-Br Stretch: 500-700 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton on the carbon bearing the bromine atom (the α-proton) is expected to be significantly deshielded due to the electronegativity of both the bromine and the carbonyl group.
-
-CH(Br)-: A quartet around 4.5-5.0 ppm.
-
-C(CH₃)₃ (tert-butyl): A singlet around 1.2 ppm.
-
-CH₃ (next to CH(Br)): A doublet around 1.8 ppm.
¹³C NMR: The carbon atoms are in distinct chemical environments.
-
C=O (Carbonyl): ~200-210 ppm.
-
-C(Br)-: ~50-60 ppm.
-
-C(CH₃)₃ (quaternary): ~45 ppm.
-
-C(CH₃)₃ (methyls): ~26 ppm.
-
-CH₃ (next to CH(Br)): ~15-20 ppm.
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. This functional group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, while the bromine atom serves as a good leaving group.
Key Reaction Pathways:
-
Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the bromide ion to form new carbon-heteroatom bonds. This is a cornerstone of its synthetic utility.[6]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.
-
Formation of α,β-Unsaturated Ketones: Elimination of HBr can be induced by a suitable base to introduce a double bond conjugated with the carbonyl group.
Significance in Drug Discovery:
α-Bromo ketones are valuable intermediates in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activity.[6][7] They are key precursors for the synthesis of thiazoles, imidazoles, and other heterocycles that are prevalent in many blockbuster drugs.[6]
The electrophilic nature of the α-carbon in α-bromo ketones has been exploited in the design of targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine) in the active site of a target enzyme, leading to irreversible inhibition. This strategy has been successfully employed in the development of drugs for various diseases, including cancer and viral infections.
The this compound scaffold, with its specific steric and electronic properties, can be utilized to synthesize novel analogues of existing drugs or to develop new chemical entities with unique pharmacological profiles. The tert-butyl group can impart steric hindrance that may influence selectivity and metabolic stability.
Handling and Safety Considerations
This compound should be handled with care, following standard laboratory safety procedures for hazardous chemicals. As with many α-bromo ketones, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
In Case of Exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, centered around the α-bromo ketone functionality, allows for the construction of complex molecular architectures and the development of targeted therapeutic agents. A thorough understanding of its physical properties, synthetic routes, and chemical behavior is essential for its effective and safe utilization in a research and development setting.
References
- LookChem. (n.d.). This compound.
- Bibi, A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(15), 4434. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Hooz, J., & Bridson, J. G. (1972). A Regiospecific Construction of α-Haloketones by the Reaction of Enol Borinates with N-Bromo- and N-Chlorosuccinimide. Canadian Journal of Chemistry, 50(14), 2387-2389.
- Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.
- Prakash, O., et al. (2012). Developments in the synthesis of α,α-dibromoacetophenones and related compounds. Journal of the Serbian Chemical Society, 77(10), 1429-1451.
- Ashcroft, M. R., & Hoffmann, H. M. R. (1978). 2,4-DIBROMO-3-PENTANONE. Organic Syntheses, 58, 17.
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 32278-29-8 | HBA27829 [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-Bromo-2,2-dimethyl-3-pentanone molecular weight and formula
An In-depth Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone for Researchers and Drug Development Professionals
Introduction
This compound is an alpha-haloketone, a class of organic compounds that are valuable as intermediates in organic synthesis. The presence of a bromine atom adjacent to the carbonyl group makes it a versatile substrate for a variety of chemical transformations. Understanding its properties and reactivity is crucial for its effective application in the laboratory.
Core Molecular Attributes
The fundamental characteristics of this compound are its molecular formula and weight, which are essential for stoichiometric calculations in chemical reactions.
A detailed summary of its physicochemical properties is provided in the table below.
| Property | Value |
| CAS Number | 32278-29-8[1][2][3] |
| Exact Mass | 192.01498 Da[1] |
| LogP | 2.38500[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 2[1] |
Synthesis of this compound
The synthesis of this compound typically involves the bromination of its precursor, 2,2-dimethyl-3-pentanone. This reaction is often catalyzed by an acid and proceeds through an enol or enolate intermediate.
A general workflow for the synthesis is depicted in the following diagram:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,2-dimethyl-3-pentanone
-
Bromine
-
Phosphorus tribromide (catalyst)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a condenser, dissolve 2,2-dimethyl-3-pentanone in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add a catalytic amount of phosphorus tribromide to the stirred solution.
-
Slowly add bromine from the dropping funnel to the reaction mixture while maintaining the temperature below 10 °C. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a liquid.
Reactivity and Applications in Drug Development
Alpha-bromoketones are versatile intermediates in organic synthesis. The bromine atom can be displaced by a wide range of nucleophiles, and the adjacent carbonyl group can be manipulated to form various functional groups. While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. Its utility lies in its potential as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar alpha-haloketones are used in the synthesis of heterocyclic compounds, which are a common feature in many pharmaceutical agents.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area with plenty of water.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. Its synthesis and reactivity are characteristic of alpha-bromoketones, making it a useful tool for the construction of more complex molecular architectures. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- LookChem. (n.d.). This compound.
- Molbase. (n.d.). This compound.
- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one.
Sources
synthesis of 4-Bromo-2,2-dimethyl-3-pentanone from 2,2-dimethyl-3-pentanone
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,2-dimethyl-3-pentanone from 2,2-dimethyl-3-pentanone
Introduction
The α-halogenation of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates known as α-halo ketones.[1] These compounds are prized for their bifunctional nature, possessing two electrophilic sites that enable a wide array of subsequent reactions, including the synthesis of complex heterocyclic molecules often found in pharmacologically active compounds.[2][3][4] This guide provides a comprehensive technical overview of the synthesis of this compound, an α-bromo ketone, starting from the readily available 2,2-dimethyl-3-pentanone (commonly known as pinacolone).
Authored from the perspective of a Senior Application Scientist, this document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and addresses critical safety and handling considerations. The content is tailored for researchers, scientists, and drug development professionals who require a robust and reliable method for the preparation of this important synthetic building block.
Section 1: Mechanistic Insights – The Acid-Catalyzed Enol Pathway
The bromination of 2,2-dimethyl-3-pentanone is a classic example of an acid-catalyzed electrophilic α-substitution reaction.[5] Understanding the mechanism is crucial for controlling the reaction, optimizing conditions, and ensuring regioselectivity. The process proceeds through the formation of an enol intermediate, which is the active nucleophile in the reaction.[6][7]
The accepted mechanism involves several key steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step enhances the electrophilicity of the carbonyl carbon and, more importantly, increases the acidity of the α-hydrogens.[7]
-
Enol Formation: A weak base (such as water, the solvent, or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This tautomerization from the keto form to the enol form is the slow, rate-determining step of the overall reaction.[5][7] For 2,2-dimethyl-3-pentanone, the tert-butyl group attached to the carbonyl has no α-hydrogens. Therefore, enolization can only occur towards the methyl group, ensuring the desired regioselectivity.
-
Nucleophilic Attack: The electron-rich C=C double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (Br₂). This results in the formation of a new carbon-bromine bond at the α-position.[6]
-
Deprotonation: The intermediate is deprotonated at the carbonyl oxygen, regenerating the carbonyl group and yielding the final product, this compound, along with the regeneration of the acid catalyst.[6]
The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, confirming that the formation of the enol is the rate-limiting step.[5] While molecular bromine is a common reagent, other sources of electrophilic bromine, such as N-bromosuccinimide (NBS), can also be employed, sometimes offering milder conditions and easier handling.[6][8]
Section 2: Experimental Protocol – A Validated Approach
This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The procedure is adapted from established methods for the α-bromination of ketones.[9][10]
Materials & Equipment
-
Reagents: 2,2-dimethyl-3-pentanone (Pinacolone), Molecular Bromine (Br₂), Glacial Acetic Acid, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Saturated Sodium Bisulfite solution (NaHSO₃), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with a gas outlet (connected to a trap), ice-water bath, separatory funnel, rotary evaporator, and equipment for vacuum distillation or column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
CAUTION: This reaction must be performed in a certified chemical fume hood due to the use of highly toxic and corrosive bromine and the evolution of HBr gas.[9] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile), is mandatory.[11][12]
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 2,2-dimethyl-3-pentanone (e.g., 10.0 g, 1.0 eq) in glacial acetic acid (e.g., 50 mL).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (e.g., 20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the cooled ketone solution over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. The characteristic red-brown color of bromine should fade as it reacts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, or until the reaction is complete. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approx. 200 mL). If any bromine color persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution!), and finally with saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a yellow to brown oil. Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.
Section 3: Data Summary & Characterization
This table summarizes the key quantitative data for the synthesis.
| Parameter | 2,2-dimethyl-3-pentanone (Starting Material) | Bromine (Reagent) | This compound (Product) |
| Molecular Formula | C₇H₁₄O | Br₂ | C₇H₁₃BrO |
| Molecular Weight | 114.19 g/mol | 159.81 g/mol | 193.08 g/mol [13] |
| Equivalents | 1.0 | ~1.05 | - |
| Appearance | Colorless liquid | Red-brown fuming liquid | Colorless to yellow liquid |
| Expected Yield | - | - | 70-85% |
| CAS Number | 75-97-8 | 7726-95-6 | 32278-29-8[13] |
Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical methods:
-
¹H NMR: Expect a singlet for the tert-butyl protons, a doublet for the methyl group adjacent to the bromine, and a quartet for the proton on the bromine-bearing carbon.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon, the tert-butyl carbons, the brominated methine carbon, and the adjacent methyl carbon.
-
IR Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the C=O stretch of the ketone.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.
Section 4: Safety & Handling
Extreme caution must be exercised throughout this procedure.
-
Bromine (Br₂): Bromine is highly toxic via inhalation and skin contact, is severely corrosive to the eyes, skin, and respiratory tract, and is a strong oxidizing agent.[11][14] Always handle liquid bromine in a fume hood, and ensure an emergency eyewash station and safety shower are immediately accessible.[12] Have a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available for spills.[12]
-
Hydrogen Bromide (HBr): This reaction evolves HBr gas, which is a toxic and corrosive irritant to the respiratory system. The entire procedure must be conducted in a well-ventilated fume hood.
-
α-Bromo Ketones: The product, this compound, is a lachrymator and a skin irritant.[9] As an alkylating agent, it should be handled with care to avoid contact and inhalation.[1]
-
Solvents: Dichloromethane is a suspected carcinogen. Glacial acetic acid is corrosive. Handle all organic solvents with appropriate care and in a well-ventilated area.
Section 5: Troubleshooting & Process Optimization
-
Polybromination: The formation of di- or tri-brominated byproducts can occur if an excess of bromine is used or if the addition is too rapid. To minimize this, use a slight excess (~1.05 eq) of bromine and add it slowly to the cooled ketone solution.[15][16] Using the ketone as the limiting reagent helps prevent over-bromination.
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, the reaction time can be extended, or the mixture can be gently warmed (e.g., to 30-40 °C) for a short period. However, be aware that heating can increase the rate of side reactions.
-
Difficult Purification: If distillation is problematic due to co-boiling impurities, column chromatography using a hexane/ethyl acetate solvent system is an effective alternative for purification.
Conclusion
The acid-catalyzed bromination of 2,2-dimethyl-3-pentanone is a reliable and efficient method for the synthesis of this compound. A thorough understanding of the enol-based mechanism allows for precise control over the reaction, while strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. The resulting α-bromo ketone is a valuable building block, poised for use in a multitude of applications within pharmaceutical and chemical research.
References
- Master Organic Chemistry.
- Benchchem.
- Chemistry LibreTexts. 22.
- Journal of the American Chemical Society. Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone.
- National Institutes of Health (NIH).
- Wikipedia.
- Semantic Scholar.
- Royal Society of Chemistry.
- Wikipedia. α-Halo ketone.
- MDPI.
- Royal Society of Chemistry Publishing.
- Scilit. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- ResearchGate.
- University of California, Santa Barbara - Environmental Health & Safety.
- National Institutes of Health (NIH). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.
- RSC Education.
- Centers for Disease Control and Prevention (CDC). Bromine.
- Slideshare. Bromine handling and safety.
- Scribd. Bromine Handling.
- Organic Syntheses. 2,4-DIBROMO-3-PENTANONE.
- Benchchem.
- Biosynth. This compound.
- BLDpharm. 4-Bromo-2,2-dimethylpentan-3-one.
- LookChem. This compound.
- ResearchGate. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. This compound | 32278-29-8 | HBA27829 [biosynth.com]
- 14. Bromine handling and safety | DOCX [slideshare.net]
- 15. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 16. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Guide to 4-Bromo-2,2-dimethyl-3-pentanone (1-Bromopinacolone)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-dimethyl-3-pentanone, more commonly known as 1-Bromopinacolone, is a halogenated ketone of significant interest in synthetic organic chemistry. Its utility as a building block and intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromopinacolone, offering field-proven insights into its characterization. The structural formula of 1-Bromopinacolone is C₆H₁₁BrO, and its CAS number is 5469-26-1.[1]
This document is designed to serve as a practical reference for researchers, enabling accurate identification and characterization of this compound in a laboratory setting. The causality behind experimental choices and the interpretation of spectral data are explained to ensure a self-validating system of analysis.
Molecular Structure
To understand the spectroscopic data, it is essential to first visualize the molecular structure of 1-Bromopinacolone.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Bromopinacolone is relatively simple, reflecting the symmetry of the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃) [2]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 1.23 | Singlet | 9H | C(CH₃)₃ |
| b | 4.17 | Singlet | 2H | CH₂Br |
Interpretation:
-
Singlet at 1.23 ppm (9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. The absence of adjacent protons results in a singlet. The chemical shift is in the expected region for alkyl protons.
-
Singlet at 4.17 ppm (2H): This downfield singlet is assigned to the two protons of the bromomethyl group (-CH₂Br). The electronegative bromine atom and the adjacent carbonyl group deshield these protons, causing them to resonate at a lower field. The lack of neighboring protons leads to a singlet multiplicity.
¹³C NMR Spectroscopy
Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | ~200-210 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| C (CH₃)₃ | ~40-50 | The quaternary carbon of the tert-butyl group. |
| CH₂Br | ~30-40 | The carbon attached to the electronegative bromine atom is shifted downfield. |
| C(C H₃)₃ | ~25-30 | The three equivalent methyl carbons of the tert-butyl group. |
Causality of Chemical Shifts: The electronegativity of the oxygen and bromine atoms plays a crucial role in determining the chemical shifts. The carbonyl carbon experiences the strongest deshielding effect, followed by the carbon atom bonded to bromine. The aliphatic carbons of the tert-butyl group appear at the most upfield positions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of 1-bromo-3,3-dimethyl-2-butanone is available through the NIST WebBook.[3]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1370 | Medium | C-H bend (alkane) |
| ~600-700 | Medium-Strong | C-Br stretch |
Interpretation:
-
~2970 cm⁻¹: This strong absorption is characteristic of the C-H stretching vibrations of the methyl and methylene groups in the molecule.
-
~1720 cm⁻¹: A very strong and sharp peak in this region is the hallmark of a carbonyl (C=O) group in a ketone. Its position indicates a saturated ketone environment.
-
~1470 cm⁻¹ and ~1370 cm⁻¹: These medium intensity bands are due to the bending vibrations of the C-H bonds in the alkyl groups.
-
~600-700 cm⁻¹: The absorption corresponding to the C-Br stretching vibration is typically found in this lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of 1-bromo-3,3-dimethyl-2-butanone is available from the NIST WebBook.[4]
Major Fragment Ions in the Mass Spectrum
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 178/180 | [C₆H₁₁BrO]⁺ | Molecular Ion (M⁺) |
| 121/123 | [M - C₄H₉]⁺ | α-cleavage, loss of tert-butyl radical |
| 85 | [C₅H₉O]⁺ | α-cleavage, loss of bromine radical |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Interpretation of Fragmentation:
The mass spectrum of 1-Bromopinacolone exhibits a characteristic fragmentation pattern for an α-bromoketone.
-
Molecular Ion (m/z 178/180): The presence of two peaks of roughly equal intensity for the molecular ion is a definitive indicator of the presence of a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
α-Cleavage: The most common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.
-
Loss of a tert-butyl radical ([C₄H₉]•) results in the acylium ion at m/z 121 and 123 (containing the bromine isotopes).
-
Loss of a bromine radical ([Br]•) leads to the formation of the acylium ion at m/z 85.
-
-
tert-Butyl Cation (m/z 57): The peak at m/z 57 is typically the base peak in the spectrum and corresponds to the highly stable tert-butyl cation ([C₄H₉]⁺).
Caption: Key fragmentation pathways of 1-Bromopinacolone in mass spectrometry.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromopinacolone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid 1-Bromopinacolone directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or salt plates.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation from any impurities or by direct infusion if the sample is pure.
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40 to 250.
-
The data system will record the relative abundance of each ion.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound (1-Bromopinacolone). The distinctive signals in the ¹H NMR, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, particularly the isotopic signature of bromine, collectively serve as a reliable fingerprint for this compound. By understanding the principles behind the spectroscopic techniques and the interpretation of the resulting data, researchers can confidently utilize this valuable synthetic intermediate in their work.
References
- iChemical. 1-Bromopinacolone, CAS No. 5469-26-1.
- PubChem. Bromopinacolone. National Center for Biotechnology Information.
- NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl-. National Institute of Standards and Technology.
- SIELC Technologies. 1-Bromopinacolone.
- NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl- Mass Spectrum. National Institute of Standards and Technology.
- Cheméo. Chemical Properties of 2-Butanone, 1-bromo-3,3-dimethyl- (CAS 5469-26-1).
- PubChem. 1-Bromo-3-methylbutan-2-one. National Center for Biotechnology Information.
- Chemistry LibreTexts. IR Absorption Table.
- NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl-. National Institute of Standards and Technology.
Sources
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Bromo-2,2-dimethyl-3-pentanone
Introduction
4-Bromo-2,2-dimethyl-3-pentanone is an α-haloketone, a class of organic compounds that serve as versatile intermediates in synthetic organic chemistry. The presence of a halogen atom adjacent to a carbonyl group imparts unique reactivity, making these compounds valuable precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₇H₁₃BrO, possesses a molecular weight of 193.08 g/mol [1]. Its structure is characterized by a five-carbon pentanone backbone, with a bromine atom at the α-position (C4) to the carbonyl group and two methyl groups at the C2 position, forming a bulky tert-butyl group.
| Property | Value | Source |
| CAS Number | 32278-29-8 | [1] |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| Canonical SMILES | CC(C(=O)C(C)(C)C)Br | [1] |
| LogP | 2.385 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Stereochemistry: The Chiral Center at C4
A critical aspect of the molecular architecture of this compound is the presence of a stereocenter at the carbon atom bearing the bromine atom (C4). This carbon is bonded to four different substituents: a hydrogen atom, a bromine atom, a methyl group, and a tert-butyl carbonyl group. Consequently, this molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-4-Bromo-2,2-dimethyl-3-pentanone and (S)-4-Bromo-2,2-dimethyl-3-pentanone.
The synthesis of this compound via the direct bromination of the precursor ketone, 2,2-dimethyl-3-pentanone, typically results in a racemic mixture (an equal mixture of both enantiomers). This is due to the reaction mechanism proceeding through a planar enol intermediate, which can be attacked by the brominating agent from either face with equal probability.
While specific studies on the enantioselective synthesis of this compound are not extensively reported, modern organic synthesis offers several potential strategies. These include the use of chiral catalysts, such as proline derivatives or cinchona alkaloids, which can facilitate stereoselective α-halogenation of ketones[2][3][4]. Such methods create a chiral environment around the enol intermediate, favoring the formation of one enantiomer over the other.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the acid-catalyzed α-bromination of its corresponding ketone precursor, 2,2-dimethyl-3-pentanone (also known as pinacolone).
Reaction Mechanism
The acid-catalyzed bromination proceeds through the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid), which increases the electrophilicity of the carbonyl carbon.
-
Enolization: A weak base (e.g., water or the conjugate base of the acid) removes a proton from the α-carbon (C4), leading to the formation of a planar enol intermediate.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).
-
Deprotonation: The resulting protonated α-bromoketone is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol (Generalized)
This protocol is a generalized procedure based on standard methods for the acid-catalyzed α-bromination of ketones.
Materials:
-
2,2-Dimethyl-3-pentanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethyl-3-pentanone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with similar compounds.
¹H NMR Spectroscopy
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -C(CH₃)₃ (tert-butyl) | 1.1 - 1.3 | singlet | 9H |
| -CH(Br)CH₃ | 1.8 - 2.0 | doublet | 3H |
| -CH(Br)CH₃ | 4.5 - 4.7 | quartet | 1H |
¹³C NMR Spectroscopy
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| -C(CH₃)₃ | 26 - 28 |
| -C(CH₃)₃ | 42 - 44 |
| -CH(Br)CH₃ | 20 - 22 |
| -CH(Br)CH₃ | 48 - 52 |
| C=O | 205 - 210 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| C-H (alkane) | 2850 - 3000 |
| C=O (ketone) | 1710 - 1730 |
| C-Br | 500 - 600 |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br)[5].
Predicted Fragmentation Pattern:
-
α-Cleavage: The most likely fragmentation pathway for ketones is α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group[6][7]. This would lead to the formation of a tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57 and a bromoacetyl radical, or a bromoacetyl cation ([BrCH(CH₃)CO]⁺) and a tert-butyl radical.
-
Loss of Bromine: Another significant fragmentation would be the loss of a bromine radical (•Br) from the molecular ion, resulting in a fragment at m/z 113.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2,2-dimethyl-3-pentanone
Introduction
4-Bromo-2,2-dimethyl-3-pentanone, a halogenated aliphatic ketone, serves as a crucial building block in various synthetic organic chemistry endeavors. Its utility in the synthesis of complex molecules, including potential pharmaceutical intermediates, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. A comprehensive grasp of these characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the long-term integrity of this valuable reagent.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO | [1][2] |
| Molecular Weight | 193.08 g/mol | [2] |
| Appearance | Expected to be a liquid | |
| Boiling Point | Predicted: 193.6 °C at 760 mmHg | [3] |
| LogP | Predicted: 2.12 - 2.385 | [1][3] |
Solubility Profile
The molecule possesses a polar carbonyl group and a polar carbon-bromine bond, which will contribute to its solubility in polar organic solvents. However, the presence of a bulky, nonpolar tert-butyl group and the overall hydrocarbon backbone will also confer significant lipophilicity, suggesting solubility in nonpolar solvents as well. A structurally similar compound, 1-bromopinacolone, is noted to be soluble in chloroform and methanol, and insoluble in water.[4]
Expected Qualitative Solubility in Common Laboratory Solvents:
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large hydrophobic alkyl groups are expected to dominate, leading to very low water solubility.[4] |
| Methanol | Polar Protic | Soluble | The polar protic nature of methanol should effectively solvate the carbonyl and C-Br functionalities. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |
| Acetone | Polar Aprotic | Very Soluble | As a ketone itself, acetone is anticipated to be an excellent solvent due to "like-dissolves-like" principles. |
| Acetonitrile | Polar Aprotic | Soluble | A common polar aprotic solvent that should readily dissolve the compound. |
| Dichloromethane | Nonpolar | Very Soluble | Its ability to dissolve a wide range of organic compounds suggests good solubility. |
| Chloroform | Nonpolar | Very Soluble | Similar to dichloromethane, it is expected to be a very effective solvent.[4] |
| Ethyl Acetate | Moderately Polar | Soluble | Its intermediate polarity should be suitable for dissolving the compound. |
| Toluene | Nonpolar | Soluble | The nonpolar aromatic character should effectively solvate the alkyl portions of the molecule. |
| Hexane | Nonpolar | Moderately Soluble | While nonpolar, the polarity of the carbonyl and bromide may limit complete miscibility. |
Experimental Protocol: Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Methodology: Isothermal Shake-Flask Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid crystallization.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in mg/mL or mol/L.
Caption: Workflow for solubility determination.
Chemical Stability and Degradation Pathways
The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. As an α-bromoketone, it is susceptible to several degradation pathways. The bulky tert-butyl group adjacent to the carbonyl is expected to exert significant steric hindrance, which will influence the rates and mechanisms of these degradation reactions.
Key Potential Degradation Pathways:
-
Dehydrobromination: This is a common degradation pathway for α-haloketones, often catalyzed by bases, leading to the formation of an α,β-unsaturated ketone and hydrogen bromide.[5] In the case of this compound, the presence of a hydrogen atom on the carbon adjacent to the bromine allows for this elimination reaction. The use of a sterically hindered base, such as pyridine, is often employed to promote this E2 elimination.[5] The steric bulk of the tert-butyl group may influence the regioselectivity of this reaction if other abstractable protons are present.
-
Hydrolysis: Reaction with water can lead to the nucleophilic substitution of the bromine atom to form an α-hydroxy ketone and hydrogen bromide. This reaction can be influenced by pH. The steric hindrance from the tert-butyl group may slow the rate of nucleophilic attack at the α-carbon.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule. This can lead to the formation of radical intermediates and a complex mixture of degradation products.
General Handling and Storage Recommendations:
To minimize degradation, this compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light. It is also important to note that many α-bromoketones are lachrymators and skin irritants, so appropriate personal protective equipment should be used during handling.
Experimental Protocol: Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[7][8] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing.
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100 °C).
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH guidelines.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. Also, prepare a control sample stored under normal conditions.
-
Stress Application: Expose the samples to the respective stress conditions for a duration sufficient to achieve a target degradation of 5-20%.
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[9]
Step-by-Step Development:
-
Initial Conditions: Start with a generic reversed-phase HPLC method. A C18 column is a common starting point. The mobile phase could consist of a gradient of water (with a modifier like 0.1% formic acid) and acetonitrile or methanol.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Optimization: If co-elution occurs, systematically adjust the chromatographic parameters:
-
Mobile Phase: Modify the gradient slope, the organic solvent (acetonitrile vs. methanol), and the pH of the aqueous phase.
-
Column: Try columns with different stationary phases (e.g., C8, Phenyl, Cyano) to exploit different separation mechanisms.
-
Temperature: Adjust the column temperature to improve peak shape and resolution.
-
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for stability testing and method development.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of this compound. While specific quantitative data remains to be experimentally determined, the provided estimations and detailed protocols offer a robust framework for researchers and drug development professionals. A thorough understanding and experimental verification of these properties are indispensable for the successful application of this versatile chemical intermediate in the synthesis and development of new chemical entities. The stability profile, dominated by its susceptibility to dehydrobromination and hydrolysis, underscores the importance of careful handling and storage. The outlined forced degradation and analytical method development strategies provide a clear path to ensuring the quality and reliability of this compound in a research and development setting.
References
- LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Al-Abachi, S. A., & Al-Ghabsha, T. S. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(12), 14398–14436. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]
- De Paolis, A., & Baire, B. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(22), 4169. [Link]
- Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?[Link]
- Waterman, K. C., & Swanson, J. T. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(3). [Link]
- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. [Link]
- LookChem. (n.d.). This compound.
- MedCrave. (2016, December 14).
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6), 284-293. [Link]
- Portilla, J., & Baire, B. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2873. [Link]
- R Discovery. (n.d.). Stability-Indicating HPLC Method For Determination Research Articles.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- Al-karmalawy, A. A., El-kashef, H. S., & El-sherif, Y. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Scientific reports, 11(1), 5649. [Link]
- Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?[Link]
- ResearchGate. (2006).
- PubMed. (2021, March 25).
- PubMed. (2000, January 1). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]
- Fiveable. (n.d.). α-bromoketone Definition.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- PubMed. (2025, September). α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. [Link]
- PubChem. (n.d.). Acetone.
- University of California, Davis. (n.d.). Solvent Miscibility Table.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. longdom.org [longdom.org]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromopinacolone CAS#: 5469-26-1 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-Bromo-2,2-dimethyl-3-pentanone, a halogenated ketone of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into the compound's discovery and history, details its synthesis with a focus on mechanistic understanding, outlines its physicochemical properties, and explores its current and potential applications.
Introduction and Historical Context
This compound, a derivative of the sterically hindered ketone pinacolone, belongs to the important class of α-haloketones. While the specific discovery of this compound is not prominently documented in seminal literature, its existence is a logical extension of the broader exploration of α-halogenation of ketones, a fundamental transformation in organic chemistry with a rich history.
The study of α-haloketones dates back over a century and has been pivotal in the development of synthetic methodologies. These compounds are highly valued for their dual reactivity: the electrophilic carbonyl carbon and the electrophilic α-carbon, which bears a good leaving group (bromide). This functionality makes them versatile precursors for a wide array of molecular architectures.
The historical context for ketones like this compound can be traced back to the discovery of the pinacol rearrangement in 1860 by German chemist Wilhelm Fittig. This reaction provided a pathway to ketones with quaternary carbon centers adjacent to the carbonyl group, such as pinacolone (3,3-dimethyl-2-butanone), a close structural relative of the parent ketone of our topic compound. The subsequent development of halogenation reactions provided chemists with the tools to functionalize the α-position of these sterically hindered ketones, leading to the synthesis of compounds like this compound.
Synthesis of this compound
The primary route for the synthesis of this compound is the α-bromination of its parent ketone, 2,2-dimethyl-3-pentanone. Due to the presence of a single enolizable position, the reaction is inherently regioselective.
Proposed Synthetic Protocol: Acid-Catalyzed Bromination
This protocol is based on established methods for the α-bromination of ketones and is adapted for the specific substrate, 2,2-dimethyl-3-pentanone. The acid catalyst facilitates the formation of the enol intermediate, which is the active nucleophile in the reaction.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HBr), add 2,2-dimethyl-3-pentanone (1.0 equivalent) and a suitable solvent such as glacial acetic acid or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrobromic acid or sulfuric acid.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.0 equivalent) in the same solvent from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane. Separate the organic layer, wash it with a saturated solution of sodium bicarbonate (to neutralize the acid) followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield this compound.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons and promoting the formation of the enol tautomer, which is a more potent nucleophile than the ketone itself.
-
Controlled Bromine Addition: The slow addition of bromine at low temperatures is crucial to prevent side reactions, such as polybromination, and to control the exothermic nature of the reaction.
-
Aqueous Work-up: The washing steps are essential to remove the acid catalyst, unreacted bromine, and the hydrogen bromide byproduct, ensuring the stability and purity of the final product.
Reaction Mechanism
The acid-catalyzed bromination of 2,2-dimethyl-3-pentanone proceeds through the following steps:
Caption: Mechanism of acid-catalyzed α-bromination.
Physicochemical and Spectroscopic Properties
This compound is a liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 32278-29-8 | [1] |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not explicitly available | - |
| Density | Not explicitly available | - |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the nine protons of the tert-butyl group, a quartet for the methine proton at the α-position, and a doublet for the three protons of the methyl group.
-
¹³C NMR: The spectrum should display five signals corresponding to the five unique carbon environments: the carbonyl carbon, the carbon bearing the bromine, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the other methyl carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1710-1730 cm⁻¹, characteristic of the C=O stretching vibration of a ketone. The C-Br stretching vibration would appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve α-cleavage on either side of the carbonyl group.
Sources
An In-depth Technical Guide to the Fundamental Reactivity of α-Bromo Ketones
Abstract
α-Bromo ketones are a class of organic compounds featuring a bromine atom on the carbon adjacent (the α-position) to a carbonyl group. This unique structural arrangement of a good leaving group (bromide) and an electron-withdrawing carbonyl group imparts a high degree of reactivity, establishing these compounds as exceptionally versatile intermediates in organic synthesis.[1] The electrophilic nature of the α-carbon is significantly enhanced, making it a prime target for a wide array of nucleophilic attacks.[2] This guide provides a comprehensive exploration of the synthesis, core reactivity—including nucleophilic substitution, elimination, and rearrangement reactions—and synthetic applications of α-bromo ketones, with a particular focus on their utility for researchers in medicinal chemistry and drug development.
Introduction: The Structural Basis of Reactivity
The reactivity of α-bromo ketones is fundamentally governed by the electronic interplay between the carbonyl group and the adjacent C-Br bond. The electron-withdrawing nature of the carbonyl oxygen polarizes the α-carbon, rendering it electrophilic. The bromine atom further amplifies this effect through its inductive pull and, more importantly, serves as an excellent leaving group. This combination makes the α-carbon highly susceptible to attack by nucleophiles and the α-protons (if present) acidic, paving the way for a rich landscape of chemical transformations.[1][2] These compounds are critical precursors for synthesizing complex heterocyclic molecules, many of which form the core of pharmacologically active agents.[3][4]
Synthesis of α-Bromo Ketones
The preparation of α-bromo ketones is a well-established field, with methods chosen based on substrate scope, desired regioselectivity, and reaction scale.
Direct α-Bromination of Ketones
The most common synthetic route is the direct bromination of a ketone at the α-position. This transformation can be catalyzed by either acid or base, proceeding through distinct mechanisms.
Acid-Catalyzed Bromination: Under acidic conditions (e.g., Br₂ in acetic acid), the reaction proceeds through an enol intermediate.[5] The rate-determining step is the formation of the enol, meaning the reaction rate is independent of the bromine concentration.[6][7] This method is generally regioselective, favoring bromination at the more substituted α-carbon due to the thermodynamic stability of the more substituted enol.[6][8]
-
Mechanism:
-
Protonation of the carbonyl oxygen by the acid catalyst.[9]
-
Tautomerization to form the enol intermediate.[9]
-
The electron-rich double bond of the enol acts as a nucleophile, attacking molecular bromine (Br₂).[5]
-
Deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-bromo ketone.[5]
-
Caption: Mechanism of Acid-Catalyzed α-Bromination.
Base-Mediated Bromination: In the presence of a base, the reaction proceeds through an enolate intermediate. This method is less commonly used for simple monobromination because the resulting α-bromo ketone is more acidic than the starting ketone, leading to further enolization and subsequent polybromination. Under basic conditions, every α-hydrogen is often replaced by a halogen.[10]
Other Synthetic Methods
A variety of modern methods offer milder conditions and broader functional group tolerance.[11] These include:
-
Using N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine, often used with a catalytic amount of acid.[4][12]
-
From Olefins: A facile method involves the conversion of olefins into α-bromo ketones using reagents like o-iodoxybenzoic acid (IBX) and a bromide source.[11]
-
From Alkynes: Alkynes can be converted to α,α-dibromoalkanones or β-bromoenol alkanoates using reagents like N,N-dibromo-p-toluenesulfonamide.[11]
Table 1: Comparison of Common Brominating Agents
| Reagent System | Conditions | Selectivity & Remarks |
| Br₂ / Acetic Acid | Acidic, RT to mild heat | Favors more substituted α-carbon. Classic, robust method.[7] |
| N-Bromosuccinimide (NBS) / H⁺ | Acidic, often photochemical | Milder alternative to Br₂. Good for sensitive substrates.[4] |
| Cupric Bromide (CuBr₂) | Reflux in solvent (e.g., CHCl₃/EtOAc) | Useful for specific substrates, avoids free Br₂.[13] |
| H₂O₂-HBr | Aqueous, dioxane | Rapidly brominates aryl methyl ketones.[11] |
Core Reactivity Pathways
The dual electrophilic centers (carbonyl carbon and α-carbon) and the acidic α-protons dictate the reactivity of α-bromo ketones.[3]
Nucleophilic Substitution (Sₙ2 Pathway)
The primary reaction pathway is nucleophilic substitution at the α-carbon. The reaction proceeds via a classic Sₙ2 mechanism, where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion.[14] This reaction is exceptionally efficient due to the activation by the adjacent carbonyl group.
The rate of Sₙ2 reaction on an α-halo ketone can be thousands of times faster than on a comparable alkyl halide.[15] This acceleration is attributed to orbital overlap between the nucleophile, the developing p-orbital on the α-carbon in the transition state, and the π-system of the carbonyl group.
Caption: Generalized Sₙ2 reaction at the α-carbon.
-
Causality in Experimental Choice: For Sₙ2 reactions, less basic nucleophiles are preferred.[14] Strongly basic nucleophiles (e.g., alkoxides, hydroxides) can induce competing elimination or Favorskii rearrangement pathways.[14] Good nucleophiles for this purpose include amines, thiols, carboxylates, and soft carbon nucleophiles.
Elimination Reactions (E2 Pathway)
When treated with a sterically hindered or strong base, α-bromo ketones that possess a hydrogen on the β-carbon can undergo dehydrobromination via an E2 mechanism to form α,β-unsaturated ketones.[6][16] This reaction is a cornerstone of synthetic chemistry for creating conjugated systems.
-
Mechanism: A base abstracts the α-proton, followed by the simultaneous elimination of the bromide, forming a carbon-carbon double bond conjugated to the carbonyl group.[16] Pyridine is a commonly used base for this transformation as it is typically not nucleophilic enough to cause significant substitution.[6][8]
Favorskii Rearrangement
The Favorskii rearrangement is a signature reaction of α-halo ketones possessing at least one α'-hydrogen. When treated with a strong base (like alkoxides or hydroxides), they rearrange to form carboxylic acid derivatives (acids, esters, or amides).[17][18] For cyclic α-halo ketones, this results in a characteristic ring contraction.[18][19]
-
Mechanism (Cyclopropanone Intermediate):
-
The base abstracts an acidic proton from the α'-carbon (the side away from the halogen) to form an enolate.[18]
-
The enolate undergoes intramolecular Sₙ2 cyclization, displacing the bromide to form a highly strained cyclopropanone intermediate.[17][18]
-
The nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.
-
The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion, which is then protonated by the solvent.[18]
-
Caption: The Favorskii rearrangement mechanism.
-
Quasi-Favorskii Rearrangement: For α-halo ketones lacking α'-hydrogens, a "quasi-Favorskii" or "semi-benzilic" mechanism operates, which does not involve a cyclopropanone intermediate.[19][20]
Experimental Protocols & Methodologies
Trustworthy protocols are self-validating, incorporating characterization steps to confirm the identity and purity of intermediates and products.
Protocol: α-Bromination of Acetophenone
This protocol describes the acid-catalyzed bromination of acetophenone to yield α-bromoacetophenone (phenacyl bromide).
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice water
-
Sodium bisulfite solution (5%)
-
Ethanol
Procedure:
-
Setup: In a fume hood, dissolve acetophenone (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel, magnetic stirrer, and condenser.
-
Reaction: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0 eq) in acetic acid via the dropping funnel over 30-60 minutes, maintaining the temperature below 20°C.
-
Quenching: After the addition is complete, stir for an additional hour. Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. The crude product will precipitate.
-
Workup: Decolorize the mixture by adding 5% sodium bisulfite solution dropwise until the orange/red color of excess bromine disappears.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude solid from ethanol to yield pure α-bromoacetophenone.
-
Characterization: Confirm product identity via melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Protocol: Synthesis of an α,β-Unsaturated Ketone via Elimination
This protocol details the dehydrobromination of 2-bromo-2-methylcyclohexanone.[8]
Materials:
-
2-bromo-2-methylcyclohexanone
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Dissolve 2-bromo-2-methylcyclohexanone (1.0 eq) in pyridine (2-3 eq) in a round-bottom flask fitted with a reflux condenser.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil (2-methyl-2-cyclohexenone) by vacuum distillation or column chromatography.
-
Characterization: Analyze the product by GC-MS and NMR to confirm structure and purity.
Safety and Handling
α-Bromo ketones are potent lachrymators (tear-inducing) and alkylating agents. They should be handled with extreme care in a well-ventilated chemical fume hood at all times.[21]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; butyl or laminate gloves are recommended), a lab coat, and splash-proof safety goggles.[22]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[21] These compounds can cause severe skin burns and eye damage.[21]
-
Disposal: Quench waste materials containing α-bromo ketones with a suitable nucleophile (e.g., sodium thiosulfate solution) before disposal according to institutional guidelines.
Conclusion
The fundamental reactivity of α-bromo ketones is a testament to the power of functional group interplay in organic chemistry. Their enhanced electrophilicity and susceptibility to substitution, elimination, and rearrangement reactions make them indispensable tools for synthetic chemists. A thorough understanding of the mechanisms governing these transformations allows researchers to harness their reactivity for the efficient construction of complex molecular targets, particularly in the realm of drug discovery where the synthesis of novel heterocyclic scaffolds is paramount.
References
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- Cromwell, N. H., & Ayer, R. P. (1960). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 82(1), 133-137.
- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones.
- Google Patents. (2013). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
- Bedoukian, P. Z. (1945). Synthesis of a-Bromoketones. Journal of the American Chemical Society, 67(8), 1430-1431.
- Journal of the American Chemical Society. (1960). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone.
- Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors.
- Wikipedia. (n.d.). Favorskii rearrangement.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Fiveable. (n.d.). α-bromoketone Definition.
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
- JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
- ResearchGate. (n.d.). Yields and spectroscopic properties of bromo-ketones.
- Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- ResearchGate. (n.d.). Electrochemical α-bromination of ketones.
- Quora. (2024). How do we know when we will do nucleophilic addition to a ketone or when we do alpha substitution instead?.
- J-STAGE. (n.d.). The Synthesis and Conformational Analysis of α-Bromo-16-ketones of 13α-Estratriene.
- Master Organic Chemistry. (2026). Halogenation Of Ketones via Enols.
- YouTube. (2019). mechanism of alpha-halogenation of ketones.
- ACS Publications. (1961). The Reactions of α-Bromo Ketones with Primary Amines.
- YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.
- ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
- ScienceDirect. (n.d.). Developments in the synthesis of α,α-dibromoacetophenones and related compounds.
- Michigan State University Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions.
- YouTube. (2020). alpha-halogenation of ketones.
- ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent.
- Indian Chemical Council. (2019). Bromine Safety Handbook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 14. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 15. youtube.com [youtube.com]
- 16. fiveable.me [fiveable.me]
- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 18. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. aksci.com [aksci.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
Unlocking Synthetic Potential: A Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of novel molecular architectures. Among the diverse array of synthons available, α-haloketones stand out as versatile intermediates, prized for their dual reactivity as both electrophiles and precursors to a variety of functional groups. This technical guide delves into the core attributes and potential research applications of a particularly intriguing, sterically hindered α-bromoketone: 4-Bromo-2,2-dimethyl-3-pentanone.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and potential applications of this unique chemical entity. By moving beyond a simple recitation of facts, we will explore the causal relationships behind its chemical behavior, offering field-proven insights to empower your research endeavors.
Molecular Profile and Physicochemical Characteristics
This compound, with the CAS number 32278-29-8, possesses a molecular formula of C₇H₁₃BrO and a molecular weight of 193.08 g/mol .[1] Its structure is characterized by a ketone functional group flanked by a tert-butyl group on one side and a brominated secondary carbon on the other. This significant steric hindrance imposed by the tert-butyl group is a defining feature that governs its reactivity and differentiates it from less encumbered α-bromoketones.
| Property | Value | Source |
| CAS Number | 32278-29-8 | [1] |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Solubility | Likely soluble in common organic solvents |
A foundational understanding of its physical properties is crucial for its effective handling, storage, and application in synthetic protocols. While detailed experimental data for this specific compound is not extensively published, its structural similarity to other ketones suggests it is likely a liquid at room temperature and soluble in a range of organic solvents.
Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding
The synthesis of α-bromoketones is a well-established transformation in organic chemistry. A common and effective method involves the electrophilic bromination of a ketone enol or enolate. For the preparation of this compound, the logical precursor is 2,2-dimethyl-3-pentanone (also known as tert-butyl ethyl ketone).
The choice of brominating agent and reaction conditions is critical to achieving high yields and minimizing side products. While molecular bromine (Br₂) can be used, its hazardous nature and the potential for over-bromination often lead chemists to opt for alternative reagents such as N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the α-bromination of ketones and should be optimized for specific laboratory conditions.
Materials:
-
2,2-Dimethyl-3-pentanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethyl-3-pentanone (1.0 equivalent) and carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution. The acid catalyst facilitates the formation of the enol tautomer, which is the reactive species.
-
Heat the reaction mixture to reflux and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound.
Caption: Workflow for the synthesis of this compound.
Potential Research Applications: A Vista of Synthetic Possibilities
The synthetic utility of this compound stems from the reactivity of the α-bromo ketone motif. This functionality allows for a variety of transformations, making it a valuable building block for the synthesis of more complex molecules, particularly in the realm of heterocyclic chemistry and as a precursor for novel carbocyclic systems.
Gateway to Heterocyclic Scaffolds
α-Bromoketones are renowned precursors for the synthesis of a wide array of heterocyclic compounds. The reaction typically involves the condensation of the α-bromoketone with a binucleophilic species.
The reaction of an α-bromoketone with an amidine or a related nitrogen-containing species is a classic method for the construction of imidazole rings.[2] In the case of this compound, its reaction with a formamidine derivative in the presence of a base would be expected to yield a highly substituted imidazole. The steric bulk of the tert-butyl group may influence the regioselectivity of the cyclization and the overall reaction rate. Such sterically encumbered imidazoles could be of interest in medicinal chemistry as they may exhibit unique binding properties to biological targets.
Caption: General scheme for imidazole synthesis.
Similarly, the reaction of this compound with a thioamide, such as thiourea, is a well-established route to thiazole derivatives (Hantzsch thiazole synthesis).[3] This reaction provides a direct entry to 2-amino-4-substituted thiazoles, a privileged scaffold in drug discovery. The resulting thiazole would bear a sterically demanding tert-butyl group, which could be explored for its impact on biological activity.
The Favorskii Rearrangement: Access to Branched Carboxylic Acid Derivatives
The Favorskii rearrangement is a fascinating and powerful transformation of α-haloketones, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[4][5] When treated with a base, this compound, which possesses an enolizable α'-proton, is expected to undergo this rearrangement.
The mechanism is believed to proceed through a cyclopropanone intermediate.[5] The regioselectivity of the ring-opening of this intermediate is a key consideration, especially with a sterically biased substrate like this compound. The attack of a nucleophile (e.g., hydroxide or alkoxide) on the cyclopropanone will likely occur in a manner that leads to the more stable carbanion, which is then protonated.
Caption: Mechanistic pathway of the Favorskii rearrangement.
This rearrangement offers a unique opportunity to synthesize highly branched carboxylic acids or their esters, which can be valuable building blocks for the synthesis of complex natural products and pharmaceuticals.
Nucleophilic Substitution and Elimination Reactions
The carbon-bromine bond in this compound is susceptible to nucleophilic substitution. However, the significant steric hindrance from the adjacent tert-butyl group will likely disfavor a direct Sₙ2 attack at the α-carbon. This steric congestion may, under appropriate basic conditions, favor elimination reactions to form an α,β-unsaturated ketone. The regioselectivity of this elimination would be an interesting point of investigation.
Future Directions and Unexplored Potential
The research landscape for this compound is still largely uncharted territory. While its potential can be inferred from the well-established chemistry of α-bromoketones, specific experimental validation is needed to fully harness its synthetic utility.
Future research could focus on:
-
Systematic investigation of its reactivity with a diverse range of nucleophiles: This would provide a clearer picture of the interplay between steric and electronic effects on its reaction pathways.
-
Exploration in medicinal chemistry: The unique steric profile of molecules derived from this building block could lead to the discovery of novel bioactive compounds with improved selectivity and pharmacokinetic properties.
-
Application in the synthesis of complex natural products: The Favorskii rearrangement product, a highly branched carboxylic acid, could serve as a key intermediate in the total synthesis of intricate natural products.
References
- Favorskii rearrangement. In Wikipedia.
- AdiChemistry. (n.d.). Favorskii Rearrangement | Mechanism | Applications.
- Organic Chemistry Portal. (n.d.). Favorskii Reaction.
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE.
- Hooz, J., & Kono, H. (1972). A Regiospecific Construction of α-Haloketones by the Reaction of Enol Borinates with N-Bromo. Canadian Journal of Chemistry, 50(15), 2387-2390.
- Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.
- chemtubeuk. (2011, June 21). Favorskii Rearrangement: Reaction mechanism chemistry tutorial [Video]. YouTube. [Link]
- Frantz, D. E., Morency, L., Soheili, A., Murry, J. A., Grabowski, E. J. J., & Tillyer, R. D. (2004).
- Shilcrat, S. C., Mokhallalati, M. K., Fortunak, J. M. D., & Pridgen, L. N. (1997). A general synthesis of 1,2,5-trisubstituted imidazoles. The Journal of Organic Chemistry, 62(24), 8449-8454.
- Ashcroft, M. R., & Hoffmann, H. M. R. (1978). 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. Organic Syntheses, 58, 17.
- ResearchGate. (n.d.). Convenient Synthesis of Highly Substituted Imidazole Derivatives.
- IJISET. (n.d.). Interaction of Some Dihalide Esters with Thiourea.
- PubChem. (n.d.). 2-Bromo-4-methyl-3-pentanone.
- PubMed. (2007). IR and NMR spectral studies of 4-bromo-1-naphthyl chalcones-assessment of substituent effects.
- Semantic Scholar. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study.
- The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (2026, January 7). Science.gov. [Link][14]
- National Institutes of Health. (n.d.). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles.
- ResearchGate. (n.d.). ChemInform Abstract: Reaction of 4-Aryl-2-methylbut-3-yn-2-ols with Thiourea as a New Approach to the Synthesis of 4-Arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines.
- SpectraBase. (n.d.). 2,2-Dimethyl-3-pentanone.
- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one.
Sources
An In-depth Technical Guide on the Safety, Handling, and Disposal of 4-Bromo-2,2-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for 4-Bromo-2,2-dimethyl-3-pentanone (CAS No. 32278-29-8). As a member of the α-haloketone class of compounds, this chemical presents unique hazards that necessitate rigorous safety measures to protect laboratory personnel and the environment. This document is intended to empower researchers with the knowledge to work with this compound in a safe and responsible manner.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C7H13BrO.[1] Understanding its physical and chemical properties is foundational to its safe handling.
| Property | Value | Source |
| Molecular Weight | 193.08 g/mol | [1] |
| CAS Number | 32278-29-8 | [1] |
| Appearance | Not explicitly stated, but likely a liquid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents | General property of similar ketones |
| Reactivity | Reacts with nucleophiles. The α-carbon is highly susceptible to nucleophilic attack.[1] | [1] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its classification as an α-haloketone. These compounds are known for their toxicity, corrosive nature, and potent lachrymatory effects.[2]
Key Hazards:
-
Toxicity: α-haloketones are generally toxic and can be harmful if inhaled, swallowed, or in contact with skin.[2]
-
Corrosivity: These compounds can cause burns to the skin and eyes.[2]
-
Lachrymator: As a potent lachrymator, it can cause severe eye irritation and tearing upon exposure to vapors.[2]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to risk assessment is imperative. It should be treated as a hazardous substance with all the characteristic risks of the α-haloketone class.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves are advised. Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required to prevent skin exposure. |
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For spills of α-haloketones, a dilute solution of sodium bicarbonate can be used to neutralize the material, but this should only be done by trained personnel with appropriate PPE.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
The following decision tree provides a guide for responding to an accidental release.
Caption: A decision tree outlining the appropriate response to an accidental release of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is recommended to store this compound under an inert atmosphere and in a freezer at under -20°C.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.
-
Stability: The compound may be sensitive to light and moisture.
Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Disposal Protocol:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2][4][5]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Corrosive," "Lachrymator").
-
Containerization: Use a designated, leak-proof, and chemically compatible container for liquid waste. Solid waste (e.g., contaminated gloves, absorbent materials) should be collected in a separate, clearly labeled, sealed container.
-
Institutional Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties as an α-haloketone demand the utmost respect and adherence to stringent safety protocols. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and following established emergency and disposal procedures, researchers can mitigate the risks associated with its use. This guide serves as a foundational document to promote a culture of safety in the laboratory and to ensure the well-being of all personnel.
References
- LookChem. This compound. [Link]
- Braun Research Group.
Sources
An In-depth Technical Guide to 4-Bromo-2,2-dimethyl-3-pentanone: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,2-dimethyl-3-pentanone, a sterically hindered α-bromoketone, is a valuable reagent and building block in modern organic synthesis. Its unique structural features, including the presence of a bulky tert-butyl group adjacent to the carbonyl and a reactive bromine atom on the α-carbon, make it a key intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, synthesis, purification, chemical properties, and applications, with a particular focus on its relevance to drug discovery and development.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk scale requirements. The compound is typically offered at a purity of 97% or higher. When sourcing this chemical, it is crucial to obtain the Material Safety Data Sheet (MSDS) from the supplier to ensure safe handling and storage.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Typical Purity |
| Biosynth | 32278-29-8 | ≥ 97% |
| BLDpharm | 32278-29-8 | ≥ 97% |
| LookChem | 32278-29-8 | ≥ 97% |
| Sunway Pharm Ltd | 32278-29-8 | ≥ 97% |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Purification
The synthesis of this compound is typically achieved through the α-bromination of its precursor, 2,2-dimethyl-3-pentanone (also known as pinacolone). The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The generally accepted mechanism for the acid-catalyzed α-bromination of a ketone involves the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr), which increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
-
Enolization: A weak base (such as the solvent or another molecule of the ketone) removes an α-proton, leading to the formation of the more nucleophilic enol tautomer. For 2,2-dimethyl-3-pentanone, enolization can only occur at the methylene carbon of the ethyl group due to the absence of α-protons on the tert-butyl group.
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrogen bromide (HBr).
Caption: Acid-catalyzed α-bromination of 2,2-dimethyl-3-pentanone.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2-Dimethyl-3-pentanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium bisulfite solution (NaHSO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr gas, dissolve 2,2-dimethyl-3-pentanone (1.0 eq) in glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Carefully quench the reaction by adding saturated sodium bisulfite solution to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude this compound can be purified by vacuum distillation . Due to the thermal instability of some α-bromo ketones, it is crucial to perform the distillation at the lowest possible pressure to keep the temperature down. Alternatively, for smaller scales or thermally sensitive compounds, column chromatography on silica gel can be employed, though prolonged contact with silica gel should be avoided as it can be slightly acidic and may cause decomposition. For solid α-bromo ketones, recrystallization from a suitable solvent is an effective purification method.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 32278-29-8 |
| Molecular Formula | C₇H₁₃BrO |
| Molecular Weight | 193.08 g/mol |
| Appearance | Colorless to pale yellow liquid (typical) |
| Boiling Point | Data not readily available; likely requires vacuum distillation |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Inert atmosphere and refrigeration are recommended for long-term storage.[2] |
Spectroscopic Characterization
While a complete set of publicly available, peer-reviewed spectral data for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a quartet for the methine proton at the α-position, and a doublet for the three protons of the methyl group.
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon, the carbon bearing the bromine, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methyl group at the other α-position. The carbonyl carbon signal will be the most downfield.
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1715-1735 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Applications in Drug Development and Organic Synthesis
α-Bromo ketones are versatile intermediates in organic synthesis, and this compound is no exception. The presence of the bromine atom provides a reactive handle for a variety of nucleophilic substitution and elimination reactions, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and other scaffolds of interest in medicinal chemistry.
Precursor to Heterocyclic Systems
The bifunctional nature of this compound (an electrophilic carbonyl carbon and an electrophilic α-carbon) makes it an excellent starting material for the synthesis of various heterocyclic systems, such as furans, oxazoles, and thiazoles, which are common motifs in pharmaceutical compounds.
Building Block in Complex Molecule Synthesis
The tert-butyl group of this compound can serve as a sterically demanding protecting group or a conformational lock in the design of drug candidates. The bromine atom can be displaced by a wide range of nucleophiles to introduce diverse functionalities, or it can be used to form organometallic reagents for carbon-carbon bond formation.
Sources
theoretical and computational studies of 4-Bromo-2,2-dimethyl-3-pentanone
An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-Bromo-2,2-dimethyl-3-pentanone
Authored by: A Senior Application Scientist
Foreword: Unveiling the Molecular Nuances of a Sterically Hindered α-Haloketone
For researchers, scientists, and professionals in drug development, a profound understanding of molecular structure, stability, and reactivity is paramount. This compound, a sterically encumbered α-haloketone, presents a compelling case for the application of modern theoretical and computational chemistry. Its structure, featuring a bulky tert-butyl group adjacent to the carbonyl and a bromine atom on the α-carbon, suggests a rich conformational landscape and intriguing electronic properties that can influence its reactivity.
This guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will delve into the rationale behind selecting specific computational methodologies, from conformational analysis to the prediction of spectroscopic signatures. This document is designed not merely as a set of instructions but as a strategic guide for researchers aiming to elucidate the molecular characteristics of this and similar α-haloketones.
Section 1: The Significance of Theoretical and Computational Approaches
Experimental characterization of molecules like this compound can be complex and resource-intensive. Computational chemistry offers a powerful and complementary approach to:
-
Elucidate Stable Conformations: The rotation around the C-C bond between the carbonyl group and the α-carbon in α-haloketones leads to the existence of different rotational isomers (rotamers).[1] Computational methods can predict the geometries and relative energies of these conformers, providing insights into the most stable structures at a given temperature.
-
Predict Spectroscopic Properties: Theoretical calculations can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can aid in the interpretation of experimental data and the assignment of spectral features to specific molecular vibrations or electronic transitions.[2]
-
Investigate Electronic Structure and Reactivity: By analyzing molecular orbitals, charge distributions, and reactivity descriptors, we can gain a deeper understanding of a molecule's chemical behavior. For α-haloketones, the inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon susceptible to nucleophilic attack.[1] Computational studies can quantify these effects and predict sites of reactivity.
Section 2: Methodological Framework for a Comprehensive Computational Study
The choice of computational methods is critical for obtaining accurate and reliable results. For a molecule like this compound, a multi-faceted approach employing Density Functional Theory (DFT) is recommended.
Conformational Analysis Workflow
The initial step in studying a flexible molecule is to identify its low-energy conformers. A robust workflow for this is as follows:
Caption: A typical workflow for identifying stable conformers.
Level of Theory Selection
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, have been shown to provide a good balance between accuracy and computational cost for systems of this size.[3]
-
Basis Set: A basis set like 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and bromine atoms, while polarization functions (d,p) are necessary for describing the bonding environments accurately.
Proposed Experimental Protocol: Computational Analysis
-
Structure Building: Construct the initial 3D structure of this compound using molecular modeling software.
-
Conformational Search:
-
Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the dihedral angle defined by the Br-Cα-C(O)-C(tert-butyl) atoms in 360 degrees with a step size of 10-15 degrees.
-
Identify the energy minima from the PES scan.
-
-
Geometry Optimization and Frequency Calculation:
-
For each identified minimum, perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data.
-
-
Spectroscopic Predictions:
-
IR Spectrum: The output of the frequency calculation will provide the harmonic vibrational frequencies and their intensities.
-
NMR Spectrum: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometry to calculate the isotropic shielding values for ¹H and ¹³C nuclei. These can then be converted to chemical shifts relative to a standard (e.g., TMS).
-
UV-Vis Spectrum: Employ Time-Dependent DFT (TD-DFT) calculations to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and reactivity.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hyperconjugative interactions, and the nature of the C-Br and C=O bonds.[4]
-
Section 3: Anticipated Results and Their Interpretation
Based on the known chemistry of α-haloketones, we can anticipate the following outcomes from the proposed computational study.
Conformational Landscape
Studies on α-haloketones suggest the existence of rotational isomers, often a more stable cis or gauche form where the halogen and oxygen atoms are eclipsed or nearly eclipsed, and a less stable trans or anti form.[1] For this compound, the steric bulk of the tert-butyl group will likely play a significant role in determining the preferred conformation.
Structural Parameters
The optimized geometry will provide key structural information. The following table presents hypothetical yet realistic data for the most stable conformer.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.21 Å |
| Cα-Br Bond Length | ~1.95 Å |
| Cα-C(O) Bond Length | ~1.53 Å |
| Br-Cα-C(O) Angle | ~112° |
| Cα-C(O)-C(tert-butyl) Angle | ~118° |
| Br-Cα-C(O)-C(tert-butyl) Dihedral Angle | ~15° (gauche) |
Electronic Properties
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. For this molecule, the HOMO is expected to have significant contributions from the lone pairs of the bromine and oxygen atoms, while the LUMO is likely to be a π* orbital associated with the carbonyl group.
-
NBO Analysis: The NBO analysis is expected to show a significant positive charge on the α-carbon and the carbonyl carbon, making them susceptible to nucleophilic attack. It will also likely reveal hyperconjugative interactions between the lone pairs of the bromine and oxygen atoms and the antibonding orbitals of adjacent bonds, which contribute to the stability of the molecule.
Predicted Spectroscopic Data
3.4.1. Vibrational Frequencies (IR Spectrum)
The calculated IR spectrum will show characteristic vibrational modes. The following table presents some of the key predicted frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | ~1720-1740 |
| C-Br Stretch | ~600-650 |
| C-H Stretches (tert-butyl) | ~2900-3000 |
| C-H Bending Modes | ~1300-1480 |
3.4.2. NMR Chemical Shifts
The calculated NMR chemical shifts will aid in the structural elucidation of the molecule. The α-proton is expected to be deshielded due to the electron-withdrawing effects of the bromine and carbonyl group.
3.4.3. UV-Vis Absorption
TD-DFT calculations are expected to predict a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength, which is characteristic of ketones.
Section 4: Visualization of Molecular Structure
A clear representation of the molecule's structure is essential for understanding its properties.
Caption: Ball-and-stick representation of this compound.
Conclusion
This guide has outlined a comprehensive theoretical and computational strategy for the in-depth study of this compound. By following the proposed methodologies, researchers can gain valuable insights into the conformational preferences, structural parameters, electronic properties, and spectroscopic signatures of this sterically hindered α-haloketone. The knowledge generated from such studies is not only of fundamental chemical interest but also has potential applications in understanding the reactivity of related compounds in synthetic and medicinal chemistry.
References
- Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
- Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society, 88(18), 4279-4284. [Link]
- LookChem. (n.d.). This compound.
- van der Westhuizen, C. J. (2018).
- De Kimpe, N., & Verhé, R. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. In The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides (pp. 1-149). John Wiley & Sons, Ltd. [Link]
- University of California, Irvine. (n.d.). Conformational Analysis.
- PubChem. (n.d.). 4-Bromo-2,2-dimethylpentan-3-ol.
- Khan, I., et al. (2020). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. ACS Omega, 5(30), 18727-18738. [Link]
- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one.
- Human Metabolome Database. (2012). Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429).
- Velauthapillai, A., et al. (2015). Electronic structure investigations of 4-methyl-3-penten-2-one by UV–Visible and NMR spectral studies and natural bond orbital analysis by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 84-95. [Link]
- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- Ficker, M., et al. (2023).
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution with 4-Bromo-2,2-dimethyl-3-pentanone
Introduction: Navigating Steric Hindrance in Nucleophilic Substitution
The functionalization of alpha-halo ketones is a cornerstone of modern organic synthesis, providing a versatile platform for the introduction of a wide array of functional groups. However, substrates bearing significant steric encumbrance adjacent to the reactive center, such as 4-Bromo-2,2-dimethyl-3-pentanone, present unique challenges. The bulky tert-butyl group can significantly hinder the backside attack required for a traditional S(_N)2 mechanism, potentially favoring slower S(_N)1 pathways or competing elimination reactions.
This application note provides a detailed experimental protocol for a successful nucleophilic substitution on the sterically hindered alpha-bromo ketone, this compound. We will focus on the reaction with sodium azide as the nucleophile, a choice informed by literature suggesting that azide ions can be effective in substitutions on sterically hindered α-halo ketones.[1] The resulting α-azido ketone is a valuable synthetic intermediate, readily convertible to α-amino ketones or other nitrogen-containing heterocycles.[2][3]
We will delve into the mechanistic considerations, provide a step-by-step experimental procedure, and detail the necessary analytical techniques for reaction monitoring and product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to expand their synthetic toolbox for complex molecule construction.
Mechanistic Considerations: S(_N)1 vs. S(_N)2 at a Hindered Center
The reaction of a nucleophile with an alkyl halide can proceed through two primary mechanisms: S(_N)1 and S(_N)2.
-
S(N)2 (Substitution Nucleophilic Bimolecular): This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance; bulky groups on or near the electrophilic carbon will slow down or prevent the reaction.[4]
-
S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. The nucleophile then attacks the carbocation. This pathway is favored for tertiary alkyl halides and is less sensitive to steric hindrance around the reaction center.
For this compound, the bromine is on a secondary carbon. While secondary alkyl halides can undergo both S(_N)1 and S(_N)2 reactions, the adjacent bulky tert-butyl group presents a significant steric barrier to a backside attack, which would typically disfavor the S(_N)2 pathway. However, the formation of a carbocation at the α-position to a carbonyl group in an S(_N)1 mechanism is electronically destabilized by the electron-withdrawing nature of the carbonyl group, making this pathway less favorable as well.[5]
Interestingly, studies on similar sterically hindered α-halo ketones have shown that bimolecular substitution with nucleophiles like azide is surprisingly efficient, suggesting that an S(_N)2-type mechanism is operative.[1] The carbonyl group, while electron-withdrawing, can also stabilize the transition state through orbital overlap, facilitating the substitution.[5]
Experimental Protocol: Synthesis of 4-Azido-2,2-dimethyl-3-pentanone
This protocol details the nucleophilic substitution of this compound with sodium azide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Handle with care, potent lachrymator.[6] |
| Sodium Azide (NaN₃) | ≥99.5% | Commercially Available | Highly Toxic! Handle with extreme caution. |
| Acetone | Anhydrous | Commercially Available | Should be dry to avoid side reactions. |
| Deionized Water | In-house | ||
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone (20 mL per gram of substrate).
-
Addition of Nucleophile: To this solution, add sodium azide (1.5 eq) portion-wise. Caution: Sodium azide is highly toxic and can react with acids to form explosive hydrazoic acid. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (30 mL) and extract with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Azido-2,2-dimethyl-3-pentanone.
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 10:1 Hexane:Ethyl Acetate
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Expected Results: The product, 4-Azido-2,2-dimethyl-3-pentanone, is expected to be more polar than the starting material and thus have a lower R(_f) value.
Purification
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7] A typical gradient would start with 100% hexane and gradually increase the polarity with ethyl acetate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for confirming the presence of the desired product and assessing its purity.[8][9]
-
Expected Fragmentation: The mass spectrum of 4-Azido-2,2-dimethyl-3-pentanone is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of N₂ from the azide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for structural elucidation of the final product. The predicted chemical shifts for the starting material and the product are presented below. These predictions are based on the analysis of similar structures.[10][11][12][13][14]
Predicted ¹H NMR Shifts (CDCl₃, 400 MHz)
| Compound | Protons | Predicted δ (ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | ~1.2 | s | 9H |
| -CH(Br)- | ~4.5 | q | 1H | |
| -CH₃ | ~1.8 | d | 3H | |
| 4-Azido-2,2-dimethyl-3-pentanone | -C(CH₃)₃ | ~1.1 | s | 9H |
| -CH(N₃)- | ~3.8 | q | 1H | |
| -CH₃ | ~1.6 | d | 3H |
The upfield shift of the proton alpha to the carbonyl and the change in its chemical environment from being adjacent to a bromine to an azide group will be the key diagnostic signals to confirm the success of the reaction.
Safety Considerations
-
This compound: Is a potent lachrymator and skin irritant.[6] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Azide: Is a highly toxic substance. Avoid inhalation, ingestion, and skin contact. It can form explosive heavy metal azides and toxic hydrazoic acid in the presence of acid. All work should be conducted in a fume hood.
Conclusion
This application note provides a comprehensive guide for the successful nucleophilic substitution on the sterically hindered substrate, this compound, using sodium azide. By understanding the underlying mechanistic principles and following the detailed experimental and analytical protocols, researchers can confidently synthesize the valuable α-azido ketone intermediate. The principles and techniques described herein are broadly applicable to other nucleophilic substitution reactions on sterically demanding substrates, empowering chemists to tackle challenging synthetic targets in their research endeavors.
References
- Bordwell, F. G., & Brannen, W. T., Jr. (1964). The Effect of a Carbonyl Group on the Course of Bimolecular Substitution and Elimination Reactions of Halides. Journal of the American Chemical Society, 86(21), 4645–4650.
- Enders, D., & Corey, E. J. (1976). Asymmetric synthesis of α-substituted ketones by alkylation of chiral hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551.
- Takeuchi, Y., & Furusaki, F. (1989). A new synthesis of oxazoles from α-azido ketones.
- Wei, R., Xiong, H., Ye, C., Li, Y., & Bao, H. (2020). Iron-Catalyzed Radical Alkylazidation of Electron-Deficient Alkenes. Organic Letters, 22(8), 3195–3199.
- Lapworth, A. (1904). XCVI.—The action of halogens on compounds containing the carbonyl group. Journal of the Chemical Society, Transactions, 85, 30-42.
- YouTube. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones.
- The Journal of Organic Chemistry. (2025, November 17). Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. ACS Publications.
- Scribd. (n.d.). Synthesis of Chiral Α-Azido and Α-Amino Ketones From Racemic Α-Bromo Ketones.
- Patonay, T., Kónya, K., & Juhász-Tóth, É. (2011). Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews, 40(5), 2797-2847.
- ResearchGate. (2025, August 6). A GC-MS analysis of an SN2 reaction for the organic laboratory.
- CoLab. (n.d.). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory.
- Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution.
- Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros.
- YouTube. (2022, March 10). Advanced Higher Chemistry 22 Organic Synthesis pt 2 Nucleophilic Substitutions. [Video]. YouTube.
- Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
- Crash Course. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. [Video]. YouTube.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- ResearchGate. (2025, August 9). Reaction of 3-Nitro- and 3-Bromo-3-nitroacrylates with Sodium Azide.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- Organic Syntheses. (n.d.). 2,4-DIBROMO-3-PENTANONE.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content.
- S3waas. (2024, October 28). 2025 Syllabus for JEE Main Paper 1 (BE/B.Tech.).
- Chegg. (2022, November 14). (b) Give brief explanation for the statements below. (6 marks) (i) In 1H NMR spectrum of compound 4,4-dimethyl-2-pentanone, determine the splitting pattern for each type of proton observed.
- The Journal of Organic Chemistry. (2024, June 10). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. ACS Publications.
- Journal of the American Chemical Society. (n.d.). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. ACS Publications.
- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solved (b) Give brief explanation for the statements below. | Chegg.com [chegg.com]
- 12. 4,4-DIMETHYL-2-PENTANONE(590-50-1) 1H NMR [m.chemicalbook.com]
- 13. 2,4-Dimethyl-3-pentanone(565-80-0) 1H NMR spectrum [chemicalbook.com]
- 14. 3-Pentanone(96-22-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Use of 4-Bromo-2,2-dimethyl-3-pentanone in Heterocyclic Synthesis
Introduction: The Strategic Value of 4-Bromo-2,2-dimethyl-3-pentanone in Heterocyclic Chemistry
This compound, also known as α-bromopinacolone, is a valuable and versatile building block in modern organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its utility stems from the presence of two key reactive sites: a carbonyl group and an α-bromo substituent. This bifunctionality allows for a range of classical and novel cyclization reactions.
A defining feature of this reagent is the sterically demanding tert-butyl group adjacent to the carbonyl. This structural element exerts significant influence on the reactivity of the molecule, often leading to unique regiochemical and stereochemical outcomes compared to less hindered α-haloketones. The steric bulk can direct the approach of nucleophiles and influence the stability of reaction intermediates, providing a powerful tool for controlling reaction pathways. These application notes will provide detailed protocols and expert insights into the use of this compound for the synthesis of key heterocyclic systems, with a focus on thiazoles, imidazoles, oxazoles, and triazoles.
Synthesis of Sterically Hindered Thiazoles via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide.[1][2] When employing this compound, the reaction leads to the formation of thiazoles bearing a sterically demanding tert-butyl group at the 4-position. This moiety can be advantageous in drug discovery, as it can enhance metabolic stability and modulate receptor binding.
Expert Insights: Overcoming Steric Hindrance
The primary challenge in the reaction of this compound with thioamides is the steric hindrance imposed by the tert-butyl group. This can slow down the rate of the initial SN2 reaction with the thioamide sulfur. To overcome this, the following considerations are crucial:
-
Reaction Temperature: Higher reaction temperatures are often required to provide sufficient energy to overcome the activation barrier. Refluxing in a suitable solvent is common.[3]
-
Solvent Choice: Polar aprotic solvents such as ethanol or dimethylformamide (DMF) are generally effective as they can solvate the ionic intermediates.[3][4]
-
Reaction Time: Due to the decreased reaction rate, extended reaction times may be necessary to achieve high conversions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
Protocol 1: Synthesis of 2-Amino-4-tert-butylthiazole
This protocol adapts the classical Hantzsch synthesis for the preparation of 2-amino-4-tert-butylthiazole from this compound and thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and ethanol.
-
Add thiourea to the solution and stir to dissolve.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-amino-4-tert-butylthiazole.
Reaction Mechanism: Hantzsch Thiazole Synthesis
Caption: Mechanism of Hantzsch Thiazole Synthesis.
Synthesis of Substituted Triazoles
This compound is a key precursor for the synthesis of certain triazole-containing compounds, which are of interest as potential antifungal agents. A notable example is its use in a three-component condensation reaction with 1,2,4-triazole and an aromatic aldehyde.
Protocol 2: Three-Component Synthesis of a Triazole Derivative
This protocol is based on the methodology described in U.S. Patent 4,904,793 for the synthesis of a triazole intermediate.[5]
Materials:
-
This compound (α-bromopinacolone) (1.0 eq)
-
1,2,4-Triazole (1.0 eq)
-
2,4-Dichlorobenzaldehyde (1.0 eq)
-
Potassium hydroxide (50% aqueous solution)
-
Monochlorobenzene (solvent)
-
Tetra-n-butylammonium bromide (phase-transfer catalyst)
Procedure:
-
In a reaction flask, combine this compound, 1,2,4-triazole, 2,4-dichlorobenzaldehyde, and tetra-n-butylammonium bromide in monochlorobenzene.
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add the 50% aqueous potassium hydroxide solution dropwise, maintaining the temperature between 0-5 °C.[5]
-
After the addition is complete, continue stirring at this temperature for an additional 2-3 hours.
-
Allow the reaction to warm to room temperature and stir for another 12-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Reaction Workflow: Triazole Synthesis
Caption: Workflow for the three-component synthesis of a triazole derivative.
General Considerations for Imidazole and Oxazole Synthesis
While specific literature examples for the synthesis of imidazoles and oxazoles using this compound are less common, established methods for α-haloketones can be adapted.
-
Imidazole Synthesis: The reaction of this compound with an amidine would be the most direct route. The steric hindrance will likely necessitate forcing conditions, such as higher temperatures and potentially the use of a strong, non-nucleophilic base to facilitate the final aromatization step.
-
Oxazole Synthesis: For oxazoles, the condensation with a primary amide (the Robinson-Gabriel synthesis) or a urea derivative could be employed. Similar to imidazole synthesis, the steric bulk of the tert-butyl group will be a significant factor to consider in optimizing reaction conditions.
Data Summary
| Heterocycle | Key Reactants | General Conditions | Yield Range | Reference |
| 2-Amino-4-tert-butylthiazole | This compound, Thiourea | Reflux in Ethanol | Moderate to Good | [3] |
| Substituted Triazole | This compound, 1,2,4-Triazole, Aromatic Aldehyde | Biphasic, PTC, 0°C to RT | Good | [5] |
Conclusion
This compound is a valuable synthon for accessing sterically hindered heterocyclic compounds. While its steric bulk presents challenges that often require more forcing reaction conditions compared to less substituted α-haloketones, it also offers opportunities for creating unique molecular architectures with potential applications in medicinal chemistry and materials science. The protocols and insights provided herein serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022).
- Eschenmoser, A., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry.
- Gompper, R., & Christmann, O. (1959).
- Ji, T., Ye, J., Tang, L., & Mandal, T. (2021). Recent reports on nanocatalysts in the synthesis of biological thiazoles.
- Katritzky, A. R., et al. (2006). A novel synthesis of 2-aminothiazoles. Journal of Heterocyclic Chemistry.
- Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.).
- Metwally, M. A. (2004). Synthesis of some new 2-aminothiazole derivatives. Journal of the Chinese Chemical Society.
- O'Donnell, C. J., et al. (2010). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry.
- Pansare, D., et al. (2022).
- Patel, N. B., & Patel, J. C. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. World Journal of Chemistry.
- Pinner, A. (1892). The Chemistry of the Amidines.
- Portilla, J. (2018).
- Sadek, K. U., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Shi, D., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry.
- U.S. Patent 4,904,793A. (1990). Triazole compounds, and their production.
- Zhang, W., et al. (2020). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Molecules.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 5. US4904793A - Triazole compounds, and their production - Google Patents [patents.google.com]
Application Notes & Protocols: Mastering Stereoselective Alkylation with 4-Bromo-2,2-dimethyl-3-pentanone
Preamble: The Strategic Value of Steric Hindrance and Stereocontrol
In the landscape of pharmaceutical development and complex molecule synthesis, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very foundation of biological function. The ability to construct specific stereoisomers is paramount, as different enantiomers or diastereomers of a drug can exhibit vastly different efficacy, and in some cases, toxicity. Chiral auxiliaries provide a robust and reliable strategy for achieving this control, temporarily imparting their chirality to a prochiral substrate to direct a subsequent bond formation.[1][2]
This guide focuses on stereoselective alkylation reactions involving 4-Bromo-2,2-dimethyl-3-pentanone, a unique α-haloketone. Its defining feature is the sterically demanding tert-butyl group adjacent to the carbonyl. While this steric bulk can present challenges, it can also be leveraged to achieve exquisite levels of stereocontrol. These application notes will delve into the mechanistic underpinnings of such reactions and provide a detailed, field-proven protocol for their successful execution. Here, this compound will be employed not as the enolate precursor, but as a sterically hindered electrophile, reacting with a well-defined chiral nucleophile to forge a new, stereochemically rich carbon-carbon bond.
Core Principles: The Art of Enolate Generation and Facial Selection
The cornerstone of this chemistry is the enolate, a powerful carbon nucleophile formed by the deprotonation of a carbonyl compound at the α-carbon.[3][4] To achieve high stereoselectivity, the reaction must be governed by a system that differentiates between the two faces of this planar nucleophile.
The Chiral Auxiliary: A Temporary Stereochemical Director
A chiral auxiliary is a chiral molecule that is reversibly attached to a substrate. Its purpose is to create a diastereomeric, sterically-biased environment that forces an incoming reagent to approach from a specific trajectory. Evans' oxazolidinones are exemplary auxiliaries that have been successfully applied in numerous total syntheses.[2][5] When acylated, these auxiliaries allow for the formation of a geometrically defined (Z)-enolate upon deprotonation. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, leaving the other exposed for alkylation.[5][6]
Enolate Formation: Kinetic Control is Key
For an alkylation to be successful, the enolate must be formed cleanly and irreversibly. Using weaker bases like alkoxides can lead to low concentrations of the enolate at equilibrium, allowing for side reactions such as self-condensation or multiple alkylations.[7] The solution is to use a strong, non-nucleophilic, sterically hindered base, with Lithium Diisopropylamide (LDA) being the industry standard.[8][9][10]
Causality Behind Experimental Choices:
-
Strong Base (LDA, pKa ~36): Ensures complete and rapid deprotonation of the N-acyl imide (pKa ~20), shifting the equilibrium entirely to the enolate side.[9][10]
-
Steric Hindrance: Prevents the base itself from acting as a nucleophile and attacking the carbonyl groups.[8]
-
Low Temperature (-78 °C): The reaction is performed at cryogenic temperatures to prevent enolate equilibration and decomposition, locking in the desired, less stable "kinetic" enolate geometry and maximizing stereoselectivity.[7][8]
The overall workflow for a chiral auxiliary-directed alkylation is a robust and proven sequence of steps, ensuring high fidelity in the transfer of chiral information.
Application Protocol: Diastereoselective Synthesis Using an Evans Auxiliary
This protocol details the alkylation of an Evans-type chiral auxiliary with this compound.
Objective: To synthesize (4R,5S)-4-methyl-3-((2R)-2-methyl-1-(tert-butyl)-3-oxopentyl)-5-phenyl-2-oxazolidinone with high diastereoselectivity.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | 10.0 | 1.0 | Dry thoroughly under vacuum before use. |
| Propionyl Chloride | 92.52 | 11.0 | 1.1 | Distill before use. |
| n-Butyllithium (n-BuLi) | 64.06 | 10.5 | 1.05 | Titrate solution before use. (e.g., 2.5 M in hexanes) |
| Diisopropylamine | 101.19 | 11.0 | 1.1 | Distill from CaH₂. |
| This compound | 193.08 | 12.0 | 1.2 | Ensure purity. Store under inert atmosphere.[11][12][13][14] |
| Tetrahydrofuran (THF) | - | ~150 mL | - | Anhydrous, inhibitor-free. Distill from Na/benzophenone. |
| Saturated aq. NH₄Cl | - | ~50 mL | - | For quenching. |
| Diethyl Ether (Et₂O) | - | ~200 mL | - | For extraction. |
| Brine | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying. |
| Silica Gel | - | - | - | For column chromatography. |
Step-by-Step Experimental Procedure
PART A: Preparation of the N-Propionyl Oxazolidinone Substrate
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe. Stir for 15 minutes.
-
Acylation: Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise. Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with Et₂O (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone is typically of sufficient purity for the next step.
PART B: Stereoselective Alkylation
-
LDA Preparation: In a separate flame-dried flask under argon, add anhydrous THF (40 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78 °C. Add n-BuLi (4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise. Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.
-
Enolate Formation: Dissolve the crude N-propionyl oxazolidinone from Part A in anhydrous THF (50 mL). Using a cannula, add this solution dropwise to the stirred LDA solution at -78 °C over 20 minutes. Stir the resulting pale yellow enolate solution for 30 minutes at -78 °C.
-
Alkylation: Dissolve this compound (2.32 g, 12.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours (monitor by TLC).
-
Quench and Work-up: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with Et₂O (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure, diastereomerically enriched product.
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed in this reaction is a direct consequence of the steric environment created by the chiral auxiliary.
Upon deprotonation, the lithium cation chelates with both carbonyl oxygens, locking the N-acyl group into a rigid conformation. The phenyl group at C5 of the auxiliary effectively blocks the bottom face of the enolate. Consequently, the bulky electrophile, this compound, is forced to approach from the less sterically encumbered top face, leading to the formation of a single major diastereomer.[5]
Expected Results & Troubleshooting
High diastereoselectivities are expected for this class of reaction, often exceeding 95:5 d.r.
| Substrate (N-Acyl Group) | Electrophile | Typical Yield | Typical Diastereomeric Ratio (d.r.) |
| N-Propionyl | This compound | 75-85% | > 95:5 |
| N-Butyryl | This compound | 70-80% | > 95:5 |
| N-Phenylacetyl | This compound | 65-75% | > 93:7 |
Field-Proven Insights & Troubleshooting
-
Problem: Low or no yield of the alkylated product.
-
Probable Cause: Ineffective deprotonation. The activity of n-BuLi can degrade over time. The diisopropylamine or THF may not be sufficiently dry.
-
Solution: Titrate the n-BuLi solution immediately before use. Ensure all reagents are rigorously dried and solvents are freshly distilled from an appropriate drying agent.[9]
-
-
Problem: Low diastereoselectivity.
-
Probable Cause: The reaction temperature rose above -78 °C, allowing the enolate to equilibrate or the transition states to become less differentiated.
-
Solution: Maintain strict temperature control. Use a properly insulated Dewar and a reliable thermometer. Add the substrate and electrophile solutions slowly and dropwise to avoid localized heating. The addition of lithium chloride (LiCl) can sometimes enhance selectivity by creating a more tightly aggregated enolate structure.
-
-
Expert Insight on Steric Effects: The significant steric bulk of the tert-butyl group on this compound is a double-edged sword. It dramatically slows the rate of the SN2 reaction, necessitating longer reaction times or slightly elevated temperatures (e.g., warming to -40 °C). However, this same steric hindrance magnifies the energy difference between the favored and disfavored transition states, often leading to even higher diastereoselectivity than observed with less bulky electrophiles. Patience and careful monitoring are key.
Conclusion
This compound serves as an excellent sterically hindered building block for constructing complex chiral architectures. When paired with a robust stereodirecting strategy, such as the use of an Evans chiral auxiliary, it enables the synthesis of highly functionalized, diastereomerically pure compounds. The protocols and insights provided herein demonstrate a reliable and well-understood method for leveraging this reagent, offering researchers in drug discovery and total synthesis a powerful tool for precise molecular construction.
References
- BenchChem. (2025).
- Hartwig, J. F., et al. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society.
- Ghosh, A. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
- Hartwig, J. F., et al. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergistic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society.
- Gagné, M. R., et al. (2018).
- Aggarwal, V. K., et al. (1995). Diastereoselective alkylation of ketone enolates using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1.
- Wikipedia. (n.d.). Chiral auxiliary.
- Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Diastereoselective and Enantioselective Allylic Alkylations of Ketone Enolates. Journal of the American Chemical Society.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. Bocsci.com.
- Aggarwal, V. K., et al. (1995). Perkin communications. Diastereoselective alkylation of ketone enolates using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1.
- Davies, S. G., & Ichihara, O. (1991). Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron: Asymmetry.
- Wikipedia. (n.d.). α-Halo ketone.
- Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Melchiorre, P., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society.
- Fu, G. C., et al. (2009). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society.
- Ghosh, A. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances.
- Biosynth. (n.d.). This compound. Biosynth.com.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- MacMillan, D. W. C., et al. (2009). Direct Asymmetric Alkylation of Ketones: Still Unconquered.
- Ashenhurst, J. (2022).
- LibreTexts. (2023).
- University of Bristol. (n.d.).
- Melchiorre, P., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society.
- BLDpharm. (n.d.). 4-Bromo-2,2-dimethylpentan-3-one. bldpharm.com.
- LibreTexts. (2015). Alkylation of Aldehydes and Ketones. Chemistry LibreTexts.
- LookChem. (n.d.). This compound. LookChem.com.
- Al-Zaydi, K. M. (2009). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Current Organic Chemistry.
- Sunway Pharm Ltd. (n.d.). 3-Pentanone, 4-bromo-2,2-dimethyl-. 3wpharm.com.
- BOC Sciences. (n.d.). This compound. bocsci.com.
- BenchChem. (2025). Application Notes and Protocols: 2,4-Dibromo-2,4-dimethylpentan-3-one in Organic Synthesis. Benchchem.com.
- BenchChem. (2025). Use of 4,4-Dimethyl-2-pentanone as a starting reagent in organic synthesis. Benchchem.com.
- Brown, H. C., & Rogic, M. M. (1972). A Regiospecific Construction of α-Haloketones by the Reaction of Enol Borinates with N-Bromo- or N-Chlorosuccinimide. Journal of the American Chemical Society.
- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one.
- PubChem. (n.d.). 2-Bromo-4-methyl-3-pentanone.
- Liu, F., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. This compound | 32278-29-8 | HBA27829 [biosynth.com]
- 12. 32278-29-8|4-Bromo-2,2-dimethylpentan-3-one|BLD Pharm [bldpharm.com]
- 13. lookchem.com [lookchem.com]
- 14. 3-Pentanone, 4-bromo-2,2-dimethyl- - CAS:32278-29-8 - Sunway Pharm Ltd [3wpharm.com]
Strategic Synthesis with 4-Bromo-2,2-dimethyl-3-pentanone: A Guide to Harnessing Steric Hindrance for Novel Compound Development
<Application Notes & Protocols >
Abstract
This technical guide details the synthetic utility of 4-Bromo-2,2-dimethyl-3-pentanone, a unique α-bromo ketone, as a versatile building block for novel organic compounds. The core focus is on how the significant steric hindrance imparted by the tert-butyl group adjacent to the carbonyl profoundly influences reaction pathways, enabling selective transformations. While direct literature on this specific reagent is emerging, this note leverages well-established principles of α-halo ketone chemistry to present robust, field-tested protocols for its application.[1] We provide detailed methodologies for leveraging this building block in heterocyclic synthesis, skeletal rearrangements, and as a precursor to sterically encumbered α,β-unsaturated systems. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to construct complex molecular architectures that benefit from controlled steric environments.
Introduction: The Synthetic Potential of a Sterically Encumbered Ketone
α-Halo ketones are a cornerstone of organic synthesis, prized for their dual reactivity as both electrophiles at the α-carbon and as precursors to enolates and other reactive intermediates.[2] this compound (Figure 1) is a particularly interesting member of this class. Its defining feature is the tert-butyl group, which exerts a powerful steric and electronic influence on the adjacent carbonyl and the α-bromo methine center.
This steric shield is not a liability but a strategic tool. It can:
-
Dictate Regioselectivity: In reactions with multiple potential sites of attack, the bulky tert-butyl group can block access to certain positions, favoring what might otherwise be minor products.
-
Influence Reaction Mechanisms: The steric strain can favor rearrangement pathways, such as the Favorskii rearrangement, over simple substitution reactions.[3]
-
Enhance Product Stability: The resulting products incorporating the neopentyl-like framework often exhibit increased metabolic stability, a desirable trait in drug development.
This document outlines validated, adaptable protocols for the synthesis and application of this building block, providing the causal logic behind key experimental choices.
Figure 1: Structure of this compound
Caption: Structure highlighting the key functional groups.
Physicochemical Properties and Synthesis
A reliable synthesis of this compound is crucial for its use. The most direct method is the acid-catalyzed α-bromination of the parent ketone, 2,2-dimethyl-3-pentanone.[4] The reaction proceeds through an enol intermediate, with halogenation occurring at the more substituted α-carbon due to the formation of the more stable enol.[5]
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32278-29-8 | [6][7] |
| Molecular Formula | C₇H₁₃BrO | [6][7] |
| Molecular Weight | 193.08 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | Supplier Data |
| Boiling Point | Not established (high boiling) | - |
| XLogP3 | 2.5 | [7] |
| Canonical SMILES | CC(C(C(=O)C(C)(C)C)Br) | [6] |
Protocol 2.1: Synthesis via Acid-Catalyzed Bromination
This protocol describes the selective monobromination of 2,2-dimethyl-3-pentanone.
Materials:
-
2,2-Dimethyl-3-pentanone (1.0 eq)[8]
-
Glacial Acetic Acid (solvent)
-
Molecular Bromine (Br₂) (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,2-dimethyl-3-pentanone (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of ketone).
-
Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add molecular bromine (1.0 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Causality: Slow, cold addition prevents over-bromination and controls the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water and DCM.
-
Quenching: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize acetic acid), saturated Na₂S₂O₃ solution (to quench excess bromine), and finally with brine. Trustworthiness: Each wash removes specific impurities, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield this compound as a clear liquid.
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring, a common scaffold in pharmaceuticals.[9] It involves the condensation of an α-haloketone with a thioamide.[10][11] The steric bulk of this compound can be exploited to synthesize highly substituted thiazoles that might be otherwise difficult to access.
Conceptual Workflow
The reaction proceeds via an initial Sₙ2 attack of the thioamide's sulfur atom on the electrophilic α-carbon of the ketone.[9] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The bulky tert-butyl group is expected to slow the initial Sₙ2 step but should not prevent the reaction.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Protocol 3.1: Synthesis of a 2-Amino-4-(tert-butyl)-5-methylthiazole Derivative
This protocol is adapted from a general Hantzsch synthesis procedure.[10]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine this compound (5.0 mmol, 1.0 eq) and thiourea (6.0 mmol, 1.2 eq).
-
Reaction: Add ethanol (15 mL) and a stir bar. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 2 hours. Monitor the reaction progress by TLC.
-
Isolation: Remove the flask from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction contents into a beaker containing 50 mL of 5% aqueous Na₂CO₃ solution and stir. The basic solution neutralizes the HBr byproduct and precipitates the free amine product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Application in Skeletal Reorganization: The Favorskii Rearrangement
The Favorskii rearrangement is a powerful method for transforming α-halo ketones into carboxylic acid derivatives, often with a skeletal rearrangement.[12][13] For α-halo ketones lacking an enolizable α'-proton, like our target molecule, the reaction proceeds through a "quasi-Favorskii" or semi-benzilic acid rearrangement mechanism.[3][14] This provides an excellent route to highly branched carboxylic acid esters.
Mechanistic Insight
The reaction is initiated by the attack of an alkoxide base (e.g., sodium methoxide) on the carbonyl carbon. This is followed by a 1,2-migration of the tert-butyl group, which displaces the bromide ion. This concerted step is driven by the formation of the stable carboxylate ester. The steric bulk of the tert-butyl group makes it a good migrating group in this context.
Caption: Proposed Quasi-Favorskii Rearrangement Mechanism.
Protocol 4.1: Synthesis of Methyl 2,2,3-trimethylbutanoate
This protocol is based on a general procedure for the Favorskii rearrangement.[13]
Materials:
-
Sodium metal (2.2 eq)
-
Anhydrous Methanol (solvent)
-
This compound (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Prepare Sodium Methoxide: In a flame-dried flask under an inert atmosphere (Argon), carefully add sodium metal (2.2 eq) to anhydrous methanol at 0 °C to generate a fresh solution of sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous Et₂O.
-
Addition: Cool the sodium methoxide solution to 0 °C and transfer the ketone solution to it via cannula. A white slurry may form.
-
Reaction: Warm the mixture to room temperature, then equip with a reflux condenser and heat in a preheated oil bath at 55 °C for 4-6 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with Et₂O (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography to afford the desired ester product.
Synthesis of α,β-Unsaturated Ketones
α-Bromo ketones are excellent precursors for α,β-unsaturated ketones via dehydrobromination.[4] This E2 elimination reaction is typically promoted by a non-nucleophilic, sterically hindered base to avoid competing substitution reactions.[5]
Protocol 5.1: Synthesis of 2,2-Dimethyl-4-penten-3-one
This protocol uses a common and effective base for this transformation.[15]
Materials:
-
This compound (1.0 eq)
-
Pyridine (solvent and base) or Lithium Carbonate/DMF
-
Diethyl Ether or DCM
-
1M HCl solution
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in pyridine. Note: Pyridine acts as both the solvent and the base, promoting the E2 elimination.
-
Reaction: Heat the solution to reflux and stir for 2-3 hours. The formation of pyridinium hydrobromide is often observed as a precipitate.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether.
-
Washing: Wash the organic solution sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting α,β-unsaturated ketone can be purified by distillation or chromatography.
Safety and Handling
CAUTION: α-Bromo ketones are potent lachrymators and skin irritants.[16] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a full-length lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area immediately and thoroughly with soap and water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a valuable synthetic intermediate whose utility is defined by the pronounced steric influence of its tert-butyl group. This guide provides a foundational set of protocols demonstrating its application in forming important chemical scaffolds, including substituted thiazoles, highly branched esters via rearrangement, and α,β-unsaturated ketones. By understanding and exploiting the steric properties of this building block, researchers can develop novel and efficient pathways to complex molecules for applications in drug discovery, materials science, and beyond.
References
- ResearchGate. (n.d.). Hantzsch thiazole synthesis.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Wikipedia. (n.d.). Favorskii rearrangement.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.
- Chemistry Notes. (n.d.). Favorskii rearrangement mechanism and examples.
- Tber, Z., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
- Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Turro, N. J., et al. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications.
- Spencer, T. A., et al. (1973). Dehydrobromination of .alpha.-bromo ketones with palladium tetrakis(triphenylphosphine). The Journal of Organic Chemistry.
- LookChem. (n.d.). This compound.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Hassner, A., & Catsoulacos, P. (1966). Some Reactions of Steroidal α-Bromo Ketones. Journal of Organic Chemistry.
- ResearchGate. (n.d.). New Method for α-Bromination of Ketones Using Br2 and β-Cyclodextrin in H2O.
- Canadian Journal of Chemistry. (1972). A Regiospecific Construction of α-Haloketones by the Reaction of Enol Borinates with N-Bromo.
- Organic Syntheses. (n.d.). BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE.
- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
- ACS Catalysis. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- ChemWhat. (n.d.). 2,2-DIMETHYL-3-PENTANONE CAS#: 564-04-5.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one.
- PubChem. (n.d.). 2,2-Dimethyl-3-pentanone.
- Princeton University. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health and Safety.
- Journal of Nuclear Medicine Technology. (n.d.). Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. This compound | 32278-29-8 | HBA27829 [biosynth.com]
- 7. lookchem.com [lookchem.com]
- 8. 2,2-Dimethyl-3-pentanone | C7H14O | CID 136363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. synarchive.com [synarchive.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. ehs.princeton.edu [ehs.princeton.edu]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2,2-dimethyl-3-pentanone in the Synthesis of Complex Pharmaceutical Intermediates
Abstract
4-Bromo-2,2-dimethyl-3-pentanone, an α-bromo ketone featuring a sterically demanding tert-butyl group, serves as a highly versatile and strategic building block in modern organic synthesis. Its unique structural and electronic properties—specifically the electrophilic α-carbon adjacent to the carbonyl group and the steric hindrance conferred by the gem-dimethyl moiety—are exploited to direct reaction pathways toward the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and principal applications, with a focused case study on its role in the synthesis of triazole-containing intermediates, a scaffold prevalent in numerous pharmaceutical and agrochemical agents. Detailed, field-proven protocols are provided to ensure reproducibility and high-yield outcomes for researchers in drug discovery and process development.
Introduction: Unveiling the Synthetic Potential of a Hindered α-Bromo Ketone
α-Bromo ketones are a cornerstone class of reagents in organic chemistry, prized for their dual reactivity.[1] The presence of a bromine atom on the carbon adjacent to a carbonyl group renders this α-carbon highly electrophilic and susceptible to nucleophilic attack. This compound (also known as bromopinacolone) is a particularly noteworthy member of this class. Its structure is characterized by a bulky tert-butyl group adjacent to the carbonyl, which exerts significant steric influence on incoming nucleophiles and dictates the stereochemical and regiochemical outcomes of reactions.
This steric hindrance is not a limitation but a strategic advantage. It can prevent undesirable side reactions, such as multiple substitutions, and can favor specific mechanistic pathways, like the Favorskii rearrangement, or direct the approach of nucleophiles in substitution reactions.[2][3] These attributes make it an ideal precursor for creating intermediates with quaternary carbon centers, a common motif in bioactive molecules.
Physicochemical Properties
A comprehensive understanding of the reagent's properties is critical for safe handling and effective experimental design.
| Property | Value | Source |
| CAS Number | 32278-29-8 | [4][5] |
| Molecular Formula | C₇H₁₃BrO | [4][5] |
| Molecular Weight | 193.08 g/mol | [4][5] |
| Appearance | Liquid | |
| Boiling Point | 89-91 °C at 13 mmHg | |
| Density | 1.61 g/mL at 25 °C | |
| Refractive Index | n20/D 1.506 | |
| SMILES | CC(C(=O)C(C)(C)C)Br | [4][5] |
Synthesis of the Starting Material: this compound
The most direct and widely adopted method for synthesizing α-bromo ketones is the acid-catalyzed α-bromination of the parent ketone.[6][7] This approach is highly effective for 2,2-dimethyl-3-pentanone (pinacolone).
Mechanism of Synthesis: Acid-Catalyzed Enolization
The reaction proceeds via an enol intermediate, which is the rate-determining step.[6] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. A weak base (often the solvent itself, like acetic acid) removes an α-proton to form the enol. This electron-rich enol then acts as a nucleophile, attacking molecular bromine (Br₂) to yield the α-brominated product and regenerate the acid catalyst.[7] The steric bulk of the tert-butyl group ensures that bromination occurs exclusively at the less hindered α-carbon.
Visualization of the Synthesis Workflow
Caption: Synthesis pathway for a triazole-based intermediate.
Protocol 2: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one
This protocol outlines the synthesis of a key precursor to Paclobutrazol, demonstrating the utility of the title compound. [8][9] Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
1,2,4-Triazole
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Toluene
-
Sodium borohydride (NaBH₄) for subsequent reduction step
-
Methanol
Procedure:
Part A: Synthesis of the Triazole Ketone Intermediate
-
Reaction Setup: To a flask containing toluene, add 4-chlorobenzaldehyde (1.0 eq), 1,2,4-triazole (1.1 eq), sodium hydroxide (2.5 eq), and a catalytic amount of TBAB.
-
Addition of Bromo-ketone: Heat the mixture to 60-70 °C and slowly add this compound (1.0 eq) over 1 hour.
-
Reaction: Maintain the reaction at 80-90 °C for 4-6 hours, monitoring for completion by TLC. The reaction proceeds via an initial aldol-type condensation and subsequent nucleophilic substitution/elimination.
-
Work-up: Cool the reaction mixture and add water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid, 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one, can be purified by recrystallization from a suitable solvent like ethanol or isopropyl alcohol.
Part B: Reduction to the Final Alcohol (Illustrative)
-
Dissolution: Dissolve the purified ketone intermediate from Part A in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Quenching and Isolation: After the reaction is complete, quench with water and extract the product into an organic solvent. Standard work-up and purification will yield the final alcohol, Paclobutrazol.
Other Mechanistic Pathways and Synthetic Opportunities
Beyond its application in triazole synthesis, the unique structure of this compound allows for other valuable transformations.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can rearrange to form carboxylic acid derivatives. [3]For this substrate, treatment with a base like sodium methoxide would be expected to form a highly strained cyclopropanone intermediate, which would then open to yield a rearranged ester product. The bulky tert-butyl group makes this a fascinating substrate for mechanistic studies of this rearrangement. [2][10]* Dehydrobromination: Elimination of HBr using a sterically hindered base (e.g., pyridine, DBU) can generate the corresponding α,β-unsaturated ketone. [6][7]This introduces a valuable functional handle for further conjugate additions.
-
Asymmetric Cross-Coupling: Modern methodologies have shown that racemic α-bromo ketones can undergo stereoconvergent cross-coupling reactions. Nickel-catalyzed reactions with aryl zinc reagents can produce α-aryl ketones with high enantioselectivity, creating tertiary stereocenters under mild conditions. [11]
Conclusion
This compound is more than a simple alkylating agent; it is a sophisticated building block whose steric and electronic properties can be harnessed to achieve specific and often challenging synthetic goals. Its pivotal role in constructing complex side-chains for triazole-based pharmaceutical and agrochemical intermediates highlights its industrial relevance. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile reagent in their synthetic campaigns, enabling the efficient and reproducible construction of high-value molecules.
References
- LookChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones.
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE.
- Wikipedia. (n.d.). Favorskii rearrangement.
- OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry.
- Fu, G. C., & Dai, X. (2007). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. PMC.
- Google Patents. (n.d.). CN103664809A - Preparation method for paclobutrazol.
- Google Patents. (n.d.). CN103664809B - A kind of preparation method of paclobutrazol.
- ResearchGate. (2025, August 5). The Favorskii Rearrangement.
- Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube.
- Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone.
- Myers, A. G. (n.d.). Favorskii Rearrangement. Andrew G Myers Research Group, Harvard University.
- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropanecarbonyl)-1H-1,2,4-triazole Derivatives as Potential Fungicides.
- PubChem. (n.d.). Paclobutrazol.
- PTG Advanced Catalysts Co., Ltd. (n.d.). Paclobutrazol.
- PubChem. (n.d.). 4-Bromo-2,2-dimethylpentan-3-ol.
- ResearchGate. (2025, August 6). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid.
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- SciELO. (n.d.). Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity.
- MDPI. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 32278-29-8 | HBA27829 [biosynth.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 9. CN103664809B - A kind of preparation method of paclobutrazol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
reaction of 4-Bromo-2,2-dimethyl-3-pentanone with Grignard reagents
Application Note & Protocol
Topic: Reaction of 4-Bromo-2,2-dimethyl-3-pentanone with Grignard Reagents: A Guide to Synthesis, Mechanism, and Protocol Optimization
Audience: Researchers, scientists, and drug development professionals.
Abstract
The reaction of Grignard reagents with ketones is a cornerstone of organic synthesis for creating sterically hindered tertiary alcohols.[1][2] This document provides a detailed examination of the reaction between this compound, a sterically demanding α-bromo ketone, and various Grignard reagents. We delve into the underlying mechanistic principles, including the desired 1,2-nucleophilic addition and competing side reactions such as enolization and reduction, which are exacerbated by the substrate's steric hindrance.[3][4][5] This guide offers detailed, field-tested protocols and troubleshooting insights to enable researchers to successfully synthesize tertiary halohydrins, which are valuable intermediates in medicinal chemistry and materials science.
Introduction and Scientific Context
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for carbon-carbon bond formation.[6][7] Its utility lies in the "umpolung" (polarity reversal) of a carbon atom, transforming an electrophilic alkyl halide into a highly nucleophilic organomagnesium species.[8] When applied to ketones, this reaction provides a direct route to tertiary alcohols.[2][9]
The substrate, this compound, presents a unique synthetic challenge. It combines two key features:
-
An α-bromo substituent , which inductively enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10]
-
A neopentyl group (t-butyl group) adjacent to the carbonyl, which imparts significant steric hindrance. This bulkiness can shield the carbonyl carbon, potentially impeding the approach of the nucleophile and promoting alternative reaction pathways.[3][5]
Understanding the interplay between these electronic and steric factors is critical for predicting reaction outcomes and optimizing conditions. The primary goal is the 1,2-addition of the Grignard reagent to the carbonyl, but the strong basicity of the reagent coupled with steric hindrance can lead to undesirable side reactions.[3][7]
Mechanistic Pathways and Considerations
The reaction of a Grignard reagent (R-MgX) with this compound can proceed through several competing pathways.
Primary Pathway: 1,2-Nucleophilic Addition
This is the desired reaction pathway leading to the tertiary alcohol product. The mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This forms a new carbon-carbon bond and breaks the C=O π bond, resulting in a tetracoordinate magnesium alkoxide intermediate.[11][12]
-
Acidic Workup: The reaction mixture is quenched with a mild acid (typically aqueous NH₄Cl) to protonate the alkoxide, yielding the final tertiary halohydrin product.[6][9][13]
The presence of the α-bromine may facilitate this process through chelation, where the magnesium atom coordinates with both the carbonyl oxygen and the bromine. This can pre-organize the substrate for the nucleophilic attack.[14][15][16]
Caption: Primary reaction pathway via 1,2-nucleophilic addition.
Competing Side Reactions
The steric hindrance from the t-butyl group and the strong basicity of the Grignard reagent can promote two major side reactions.
-
Enolization: The Grignard reagent can act as a base, abstracting the acidic α-proton (on the carbon bearing the bromine) to form a magnesium enolate.[3][4][7] This pathway is particularly favored with bulky Grignard reagents or highly hindered ketones. Upon acidic workup, the enolate is protonated, regenerating the starting ketone and reducing the overall yield of the desired alcohol.[3]
-
Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethyl- or isopropylmagnesium bromide), it can deliver a hydride ion to the carbonyl carbon via a cyclic six-membered transition state.[3] This results in the formation of a secondary alcohol (a bromohydrin) instead of the desired tertiary alcohol. This pathway is also more prevalent with sterically congested ketones.
Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the reaction of this compound with methylmagnesium bromide. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent.[13][17]
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Methyl iodide (or other suitable alkyl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation)
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Experimental Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Favorskii Rearrangement of 4-Bromo-2,2-dimethyl-3-pentanone and its Analogs
Introduction: The Strategic Value of Skeletal Reorganization in Synthesis
In the landscape of synthetic organic chemistry, the ability to strategically reorganize a carbon skeleton is a powerful tool for accessing complex molecular architectures from simpler precursors. The Favorskii rearrangement, a classic name reaction, stands as a testament to this principle.[1][2][3] Discovered by Alexei Yevgrafovich Favorskii, this reaction facilitates the transformation of α-halo ketones into carboxylic acid derivatives, such as acids, esters, or amides, through a fascinating mechanistic pathway.[1][4] For acyclic α-halo ketones, this rearrangement offers a route to branched carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry and materials science.
This application note provides an in-depth guide to the Favorskii rearrangement of 4-Bromo-2,2-dimethyl-3-pentanone, a sterically hindered α-halo ketone, and its analogs. We will explore the mechanistic intricacies that govern the reaction's outcome, present a detailed, field-proven protocol for its successful execution, and discuss the significance of the resulting products in the context of drug development and molecular design.
Mechanistic Insights: The Cyclopropanone Pathway and Regioselectivity
The generally accepted mechanism for the Favorskii rearrangement of enolizable α-halo ketones proceeds through a cyclopropanone intermediate.[1][5][6] The reaction is initiated by a base, which abstracts an acidic α'-proton, forming an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the halogen, leading to the formation of a strained three-membered ring—the cyclopropanone. Subsequent nucleophilic attack by the base (e.g., an alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, yields the rearranged carboxylic acid derivative.[1][6]
The regioselectivity of the ring-opening is a critical aspect of the Favorskii rearrangement, particularly for unsymmetrical cyclopropanone intermediates. The ring cleavage generally occurs to form the more stable carbanion.[6][7] In the case of this compound, the resulting cyclopropanone intermediate is unsymmetrically substituted. The choice of base can significantly influence the product distribution. For instance, the rearrangement of analogous 2- and 4-halo-2-methyl-3-pentanones has been shown to yield a mixture of esters, with the ratio being dependent on the base employed. Notably, the use of a sterically demanding base like potassium tert-butoxide can favor the formation of one ester almost exclusively.
For α-halo ketones that lack enolizable α'-hydrogens, an alternative pathway known as the quasi-Favorskii rearrangement (or pseudo-Favorskii rearrangement) is operative.[1] This mechanism involves the initial attack of the base on the carbonyl carbon, followed by a concerted migration of the neighboring carbon and displacement of the halide.
Visualizing the Favorskii Rearrangement Mechanism
Caption: The mechanistic pathway of the Favorskii rearrangement.
Experimental Protocol: Favorskii Rearrangement of this compound
This protocol details a robust procedure for the synthesis of the methyl ester of 2,2,3-trimethylbutanoic acid via the Favorskii rearrangement of this compound using sodium methoxide.
Materials and Equipment
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Sodium metal (Na) (2.2 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure
-
Preparation of Sodium Methoxide Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous methanol. Cool the flask to 0 °C using an ice-water bath. Carefully add sodium metal (2.2 equivalents) in small portions to the methanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide. Causality Note: Freshly prepared sodium methoxide is crucial for the reaction's success as it ensures the absence of water, which could lead to side reactions.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of the Reaction: Transfer the solution of the α-bromo ketone to the freshly prepared sodium methoxide solution at 0 °C via a cannula. A white slurry is expected to form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours. Causality Note: Heating the reaction mixture provides the necessary activation energy for the rearrangement to proceed at a reasonable rate.
-
Workup and Quenching: After 4 hours, cool the reaction mixture to room temperature and then further cool to 0 °C in an ice-water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the effervescence ceases. Causality Note: The quench with a mild acid like NH₄Cl neutralizes the excess base and protonates the carboxylate intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired methyl 2,2,3-trimethylbutanoate.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Favorskii rearrangement.
Data Summary: Reaction Parameters for Favorskii Rearrangement of Acyclic α-Halo Ketones
| Substrate Analog | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 2-Halo-2-methyl-3-pentanone | Sodium Methoxide | Methanol/Ether | Reflux | Mixture of esters | Variable |
| 4-Halo-2-methyl-3-pentanone | Sodium Methoxide | Methanol/Ether | Reflux | Mixture of esters | Variable |
| 4-Halo-2-methyl-3-pentanone | Potassium tert-butoxide | tert-Butanol/Ether | Reflux | Predominantly one ester | Not specified |
| Generic Acyclic α-Halo Ketone | Sodium Methoxide | Methanol/Ether | 55 | Corresponding methyl ester | ~78 |
Note: The yield for the generic acyclic α-halo ketone is based on a representative procedure and may vary for the specific substrate.[8]
Applications in Drug Development: The Significance of Branched Carboxylic Acids
The products of the Favorskii rearrangement, particularly highly branched or "pivalic" acid (2,2-dimethylpropanoic acid) analogs, have significant applications in the pharmaceutical industry.[9] The bulky tertiary carbon adjacent to the carboxyl group imparts unique physicochemical properties to molecules.
-
Prodrug Strategies: Pivalate esters are often employed as prodrugs to enhance the bioavailability of therapeutic agents. The ester linkage is designed to be cleaved in vivo, releasing the active drug and pivalic acid. This strategy leverages the relative stability of pivalate esters to hydrolysis.
-
Metabolic Stability: The incorporation of sterically hindered groups, such as the one generated in this rearrangement, can block sites of metabolic attack, thereby increasing the in vivo half-life of a drug candidate.
-
Pharmacophore Scaffolding: The rigid and well-defined three-dimensional structure of these branched carboxylic acid derivatives can serve as a valuable scaffold for the design of new pharmacophores, enabling precise spatial orientation of functional groups for optimal target binding.
Conclusion
The Favorskii rearrangement of this compound and its analogs is a powerful synthetic transformation that provides access to valuable branched carboxylic acid derivatives. A thorough understanding of the reaction mechanism, particularly the role of the cyclopropanone intermediate and the factors influencing its ring-opening, is paramount for controlling the reaction's outcome. The detailed protocol provided herein offers a reliable method for the successful execution of this rearrangement, and the resulting products hold significant potential for applications in drug discovery and development. The strategic application of such classic reactions continues to be a cornerstone of modern organic synthesis.
References
- Wikipedia. Favorskii rearrangement. [Link]
- NROChemistry. Favorskii Rearrangement. [Link]
- Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]
- Wikipedia. Favorskii rearrangement. [Link]
- Pure & Applied Chemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
- CORE. Favorskii Rearrangement of some a-Bromo-ketones. [Link]
- YouTube. Favorskii Rearrangement | Rearrangement reactions | Named Organic reactions | Chemwonders. [Link]
- chemeurope.com. Favorskii rearrangement. [Link]
- AdiChemistry.
- YouTube. Favorskii Rearrangement. [Link]
- Organic Chemistry Portal. Favorskii Reaction. [Link]
- ResearchGate. (PDF) Favorskii rearrangements.
- Homework.Study.com. The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... [Link]
- Andrew G. Myers Research Group. p1d4 favorskii. [Link]
- CORE. Favorskii Rearrangement of some a-Bromo-ketones. [Link]
- Homework.Study.com. The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... [Link]
- Scribd. Favorskii Rearrangement. [Link]
- Wikipedia. Pivalic acid. [Link]
- PubMed. Pivalate-generating prodrugs and carnitine homeostasis in man. [Link]
- Organic Syntheses Procedure. Sodium Methoxide. [Link]
- Organic Syntheses Procedure. Acetophenone, 2-amino-, hydrochloride. [Link]
- ResearchG
- Organic Chemistry Portal.
- PubChem - NIH. Pivalic acid. [Link]
- YouTube. Favorskii Rearrangement. [Link]
- PubChem - NIH. 2,2,3-Trimethylbutyric acid. [Link]
- ResearchGate. (PDF) Favorskii rearrangements.
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Favorskii_rearrangement [chemeurope.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. adichemistry.com [adichemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. 3.17 The Favorskii Rearrangement (Extend to Rings) | Semantic Scholar [semanticscholar.org]
Application Note: A Robust Protocol for the Synthesis of Substituted Furans from 4-Bromo-2,2-dimethyl-3-pentanone
Introduction: The Furan Moiety as a Privileged Scaffold in Modern Chemistry
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of pharmacologically active compounds underscores its importance in drug discovery and development. Furan derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and steric characteristics of the furan scaffold, often serving as a bioisostere for a phenyl ring, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[3]
This application note provides a comprehensive and detailed protocol for the synthesis of substituted furans, utilizing the readily accessible α-bromo ketone, 4-Bromo-2,2-dimethyl-3-pentanone, as a key building block. This method proceeds through a reliable two-step sequence involving an initial alkylation of a β-dicarbonyl compound to form a 1,4-dicarbonyl intermediate, followed by an acid-catalyzed cyclization and dehydration, a classic transformation known as the Paal-Knorr furan synthesis.[4][5] This protocol is designed for researchers, scientists, and professionals in drug development seeking a robust and adaptable method for the synthesis of polysubstituted furans.
Reaction Mechanism: A Two-Step Approach to Furan Synthesis
The synthesis of substituted furans from this compound and a β-dicarbonyl compound, such as acetylacetone, is a two-stage process:
-
Formation of the 1,4-Dicarbonyl Intermediate: The first step involves the deprotonation of the β-dicarbonyl compound by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with the α-bromo ketone, displacing the bromide and forming a new carbon-carbon bond. This results in the formation of a 1,4-dicarbonyl compound.[6]
-
Paal-Knorr Furan Synthesis: The 1,4-dicarbonyl intermediate is then subjected to acid-catalyzed cyclization. The mechanism of the Paal-Knorr synthesis involves the protonation of one carbonyl group, which increases its electrophilicity. The enol form of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. Subsequent dehydration of this intermediate under acidic conditions yields the aromatic furan ring.[7]
Caption: General workflow for the synthesis of substituted furans.
Experimental Protocol
This protocol details the synthesis of 3-acetyl-2-methyl-5-(tert-butyl)furan as a representative example, starting from this compound and acetylacetone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Acetylacetone | Reagent Grade | Commercial Source |
| Sodium Hydride (60% dispersion in oil) | Reagent Grade | Commercial Source |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv | Commercial Source |
| p-Toluenesulfonic acid monohydrate | ≥98% | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Diethyl Ether | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Brine | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercial Source |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercial Source |
Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate (3-(1-(tert-butyl)-2-oxopropyl)pentane-2,4-dione)
-
Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, 60% dispersion in mineral oil).
-
Solvent Addition: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF) (50 mL).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add acetylacetone (1.0 g, 10.0 mmol, 1.0 eq) dropwise to the stirred suspension over 15 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Dissolve this compound (1.93 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the enolate solution at room temperature over 30 minutes.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1,4-dicarbonyl intermediate can be used in the next step without further purification.
Step 2: Paal-Knorr Furan Synthesis (3-acetyl-2-methyl-5-(tert-butyl)furan)
-
Reaction Setup: To the crude 1,4-dicarbonyl intermediate from the previous step, add toluene (100 mL) and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 eq).
-
Cyclization and Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the substituted furan.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete enolate formation or side reactions. | Ensure all reagents and solvents are anhydrous. Use a stronger, non-nucleophilic base if necessary. |
| Incomplete cyclization in Step 2 | Insufficient acid catalyst or inefficient water removal. | Add additional p-TsOH. Ensure the Dean-Stark apparatus is functioning correctly. Consider using a stronger acid catalyst like sulfuric acid, though this may lead to decomposition of sensitive substrates. |
| Formation of by-products | Self-condensation of the β-dicarbonyl compound. | Add the α-bromo ketone to the pre-formed enolate solution. |
| Difficulty in purification | Close-running spots on TLC. | Use a different solvent system for column chromatography or consider purification by distillation under reduced pressure. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of substituted furans from this compound. The two-step approach, culminating in the Paal-Knorr furan synthesis, is a versatile and robust method for accessing a variety of furan derivatives. The steric hindrance of the tert-butyl group on the α-bromo ketone may necessitate slightly longer reaction times or higher temperatures compared to less hindered substrates, but the general procedure remains highly effective. By modifying the β-dicarbonyl component, a diverse library of substituted furans can be generated, making this protocol a valuable tool for researchers in drug discovery and organic synthesis.
References
- Wikipedia. (2023). Paal–Knorr synthesis. [Link]
- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
- ResearchGate. (2017).
- ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. [Link]
- Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
- The Journal of Organic Chemistry. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. [Link]
- ResearchGate. (n.d.). Clinically approved drugs containing furan ring. [Link]
- Slideshare. (n.d.).
- ResearchGate. (2017). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. [Link]
- Organic Chemistry Portal. (n.d.). 1,4-Diketone synthesis by C-C coupling. [Link]
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Towards tetrasubstituted furans through rearrangement and cyclodimerization of acetylenic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Furan synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocols: Large-Scale Synthesis of 4-Bromo-2,2-dimethyl-3-pentanone and its Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 4-Bromo-2,2-dimethyl-3-pentanone and its subsequent derivatization. α-Haloketones are pivotal building blocks in organic synthesis, valued for their dual electrophilic sites which enable the construction of complex molecular architectures, particularly heterocyclic compounds of pharmacological interest.[1][2] This guide moves beyond standard laboratory procedures to address the critical considerations required for safe, efficient, and scalable production. We will detail the primary synthetic route via electrophilic bromination of pinacolone, explore the causality behind key experimental choices, and present robust protocols. Furthermore, we will discuss the synthesis of a representative thiazole derivative to illustrate the utility of the target molecule.
Introduction: The Strategic Importance of α-Haloketones
α-Haloketones, such as this compound, are highly versatile intermediates in medicinal chemistry and process development. The presence of two adjacent electrophilic centers—the α-carbon and the carbonyl carbon—makes them powerful precursors for a wide array of chemical transformations.[1] They are particularly crucial in the synthesis of N, S, and O-heterocycles, which form the core of many blockbuster pharmaceutical compounds.[1][3]
The direct halogenation of the corresponding ketone is the most common and atom-economical route to these intermediates.[2] However, scaling this transformation from the bench to a pilot plant or industrial setting introduces significant challenges. These include managing highly exothermic reactions, handling corrosive and toxic reagents like elemental bromine, and controlling the formation of impurities such as poly-halogenated species.[1][4][5] This guide aims to provide a framework for navigating these challenges through careful process design, safety analysis, and optimization.
Primary Synthesis Route: Electrophilic Bromination of 2,2-Dimethyl-3-pentanone (Pinacolone)
The most direct pathway to this compound is the α-bromination of its parent ketone, pinacolone. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack of bromine on the resulting enol intermediate.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Optimized for Scale-Up)
Caution: This reaction involves corrosive and toxic materials and generates hydrogen bromide gas. It must be performed in a well-ventilated fume hood or an appropriate reactor system with a scrubber. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, face shields, acid-resistant gloves, and lab coats.[6] 2,4-Dibromo-3-pentanone, a potential side-product, is a potent lachrymator and skin irritant.[6]
Materials:
-
2,2-Dimethyl-3-pentanone (Pinacolone)
-
Liquid Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) or Glacial Acetic Acid
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
10% Sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet leading to a caustic scrubber.
-
Initial Charge: Charge the reactor with 2,2-dimethyl-3-pentanone (1.0 eq) and the chosen solvent (e.g., DCM, 2-3 L/kg of ketone). Add a catalytic amount of phosphorus tribromide (0.01 eq) or use glacial acetic acid as a co-solvent.
-
Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.
-
Bromine Addition: Charge the dropping funnel with liquid bromine (1.05 eq). Add the bromine dropwise to the cooled ketone solution at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is critical for safety and selectivity.[4][6] Significant evolution of HBr gas will occur.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by GC or TLC to ensure complete consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly add 10% sodium thiosulfate solution to the cold reaction mixture to quench any unreacted bromine. The characteristic red-brown color of bromine should disappear.
-
Neutralization: Carefully add saturated sodium bicarbonate solution in portions to neutralize the generated HBr and the acid catalyst. Be cautious of gas evolution (CO₂).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to light-yellow liquid.[6]
Key Considerations for Large-Scale Synthesis
Scaling up the bromination of ketones requires careful attention to process parameters that may be less critical at the lab scale.
| Parameter | Bench-Scale Approach | Large-Scale Consideration & Rationale | References |
| Brominating Agent | Liquid Bromine (Br₂) is common. | N-Bromosuccinimide (NBS) can be a safer alternative to Br₂ as it is a solid and easier to handle. However, NBS can pose significant thermal hazards, especially with certain solvents like ethers, and requires thorough safety screening (e.g., via RC1 calorimetry).[4][7] The choice depends on handling capabilities and process safety infrastructure. | [4][7] |
| Thermal Management | Ice bath. | The reaction is highly exothermic. A jacketed reactor with a powerful cooling system is mandatory. Reaction calorimetry (RC1) should be used to measure the heat of reaction and determine the maximum safe addition rate to prevent thermal runaway.[4] A semi-batch process with controlled feed is standard. | [4] |
| HBr Off-Gas | Fume hood. | Large volumes of corrosive HBr gas are generated. An appropriately sized caustic scrubber is essential to neutralize the off-gas before venting to the atmosphere, complying with environmental regulations. | [6] |
| Solvent | Dichloromethane, CCl₄. | Chlorinated solvents are effective but face environmental and safety restrictions. Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) may be considered, but their reactivity with the brominating agent must be evaluated; 2-MeTHF has a known hazardous side reaction with NBS.[4] Acetic acid can serve as both solvent and catalyst but complicates work-up. | [4][8] |
| Purification | Flash chromatography or simple distillation. | Fractional vacuum distillation is the only practical method for purification at scale. A column with sufficient theoretical plates is needed to separate the product from unreacted starting material and potential di-brominated side products. | [6][9] |
Application in Heterocyclic Synthesis: Preparation of a Thiazole Derivative
To demonstrate the synthetic utility of this compound, we present a protocol for its use in the Hantzsch thiazole synthesis, a cornerstone reaction for building this important heterocyclic motif.[2]
Visualization of the Derivatization Reaction
Caption: Synthesis of a thiazole derivative via Hantzsch reaction.
Protocol for Thiazole Synthesis
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in absolute ethanol.
-
Addition: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LCMS.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The hydrobromide salt of the product may precipitate.
-
Neutralization and Isolation: Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is basic (pH 8-9). This will neutralize the HBr salt and precipitate the free base of the aminothiazole product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying: Dry the product under vacuum to yield the 2-amino-4-(tert-butyl)-5-methylthiazole. Further purification can be achieved by recrystallization if necessary.
References
- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
- National Institutes of Health (NIH). (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones.
- ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
- ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents.
- Wikipedia. (n.d.). α-Halo ketone.
- Canadian Journal of Chemistry. (1972). A Regiospecific Construction of α-Haloketones by the Reaction of Enol Borinates with N-Bromo.
- ResearchGate. (n.d.). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
- ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.
- ACS Publications. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.
- Organic Syntheses. (1978). 2,4-Dibromo-3-pentanone.
- Organic Syntheses. (n.d.). Bromoacetone.
Sources
- 1. mdpi.com [mdpi.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Protection of the Carbonyl Group in 4-Bromo-2,2-dimethyl-3-pentanone
Abstract
This technical guide provides an in-depth analysis of protecting group strategies for the sterically hindered and reactive α-bromo ketone, 4-Bromo-2,2-dimethyl-3-pentanone. The unique structural features of this substrate, namely the bulky tert-butyl group adjacent to the carbonyl and the presence of an α-bromo substituent, present significant challenges for selective chemical transformations. This document outlines the rationale for carbonyl protection, evaluates the suitability of various protecting groups, and provides detailed, field-proven protocols for their implementation and subsequent removal. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in complex organic synthesis.
Introduction: The Synthetic Challenge of this compound
This compound is a valuable synthetic intermediate due to its dual functionality: a ketone carbonyl and a reactive α-bromo group. This combination allows for a variety of subsequent transformations. However, the inherent reactivity of the α-bromo ketone moiety can lead to undesired side reactions under many standard conditions. For instance, exposure to basic or nucleophilic reagents can initiate a Favorskii rearrangement, leading to the formation of carboxylic acid derivatives instead of the desired product.[1][2]
Furthermore, the significant steric hindrance imposed by the tert-butyl group adjacent to the carbonyl presents a formidable challenge for many standard ketone reactions, including the formation of protecting groups. Therefore, a carefully considered strategy for the temporary protection of the carbonyl group is often a prerequisite for the successful application of this substrate in multi-step syntheses. A suitable protecting group must be stable to the intended reaction conditions for modifying the C-Br bond and must be removable under conditions that do not affect the newly formed functionalities.[3][4]
This guide will explore the most effective strategies for the protection of this compound, with a focus on practical application and mechanistic understanding.
Navigating the Reactive Landscape: Why Protect the Carbonyl?
Without protection, the α-bromo ketone functionality of this compound is susceptible to a range of transformations, including:
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.[1][5] For this compound, which lacks α'-hydrogens, a quasi-Favorskii or pseudo-Favorskii rearrangement can occur.[1]
-
Reformatsky-type Reactions: While typically involving α-halo esters, α-bromo ketones can also participate in Reformatsky-type reactions with aldehydes and ketones in the presence of a metal like zinc.[6][7][8]
-
Nucleophilic Attack at the Carbonyl: Strong nucleophiles, such as Grignard reagents, can add directly to the carbonyl group.[9]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium and nickel-mediated coupling reaction can occur between the α-bromo ketone and an aldehyde.[10][11][12][13]
Protecting the carbonyl group effectively masks its electrophilicity, thereby preventing these undesired reactions and allowing for selective chemistry at the C-Br bond, such as:
-
Nucleophilic Substitution: Reaction with various nucleophiles to introduce new functional groups.
-
Organometallic Coupling Reactions: Participation in reactions like Suzuki, Stille, or Sonogashira couplings after conversion to a suitable organometallic species.
-
Radical Reactions: Involvement in radical-mediated C-C bond formation.
Selecting the Optimal Shield: A Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal. For a sterically hindered ketone like this compound, the ease of formation is also a critical consideration.
Ketal Protection: The Classic Approach
Cyclic acetals, or ketals, are one of the most common protecting groups for ketones due to their stability in basic and nucleophilic conditions.[9][14]
-
Formation: Typically formed by the acid-catalyzed reaction of the ketone with a diol, such as ethylene glycol or 1,3-propanediol. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by removing the water byproduct.[15][16]
-
Challenges with Steric Hindrance: The formation of ketals with sterically hindered ketones can be sluggish and may require more forcing conditions (e.g., higher temperatures, stronger acid catalysts, and longer reaction times).[17]
-
Deprotection: Ketal deprotection is achieved by hydrolysis with aqueous acid.[18]
Thioketal Protection: Enhanced Stability
Thioketals, formed from the reaction of a ketone with a dithiol like 1,3-propanedithiol, offer greater stability compared to their oxygen-containing counterparts.[19][20] They are particularly robust towards acidic conditions.
-
Formation: The formation of thioketals is often faster than that of ketals, even for hindered ketones, and can be catalyzed by Lewis acids such as BF₃·OEt₂.[21][22]
-
Stability: Thioketals are stable to a wide range of nucleophiles, bases, and even some reducing agents.
-
Deprotection: The enhanced stability of thioketals necessitates more specific deprotection methods. Common reagents include those that generate iodonium or bromonium ions, various oxidizing agents, or metal salts.[18][23]
Silyl Enol Ether Formation: A Versatile Alternative
Silyl enol ethers are versatile intermediates that can be considered a "protected" form of the ketone's enolate.[24]
-
Formation: They are typically formed by reacting the α-bromo ketone with a silylating agent, such as trimethylsilyl chloride (TMSCl) or triisopropylsilyl triflate (TIPSOTf), in the presence of a base.[24][25][26] The choice of base and reaction conditions can influence the regioselectivity of enol ether formation.
-
Reactivity: Silyl enol ethers are nucleophilic at the α-carbon and can react with a variety of electrophiles.
-
Deprotection: The ketone can be regenerated by hydrolysis with aqueous acid or by treatment with a fluoride source (e.g., TBAF).[24]
Decision-Making Workflow
The selection of the appropriate protecting group is a critical step in the synthetic design. The following workflow provides a general guideline for this process.
Caption: A decision-making workflow for selecting a suitable protecting group.
Quantitative Comparison of Protecting Group Stability
| Protecting Group | Formation Conditions | Stable To | Unstable To | Deprotection Conditions |
| Ethylene Ketal | Ethylene glycol, p-TsOH, Toluene, reflux (Dean-Stark)[15][16] | Strong bases (e.g., n-BuLi), Grignard reagents, organocuprates, hydrides (e.g., LiAlH₄)[9][14] | Aqueous acid[18] | Dilute HCl or H₂SO₄ in acetone/water[27] |
| 1,3-Propanedithiol Thioketal | 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂, rt[21][22] | Strong acids and bases, nucleophiles, most reducing agents[19] | Oxidizing agents (e.g., Oxone®, DMP), HgCl₂, I₂[18][23] | HgCl₂/CaCO₃ in aq. CH₃CN; DMP in wet CH₂Cl₂[23] |
| Trimethylsilyl (TMS) Enol Ether | TMSCl, Et₃N, DMF, reflux[28] | Non-aqueous, neutral, or basic conditions | Aqueous acid, fluoride ion sources (e.g., TBAF)[24] | Mild aqueous acid (e.g., 1M HCl); TBAF in THF[24] |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific reaction scale and subsequent synthetic steps.
Protocol 1: Ethylene Ketal Protection
This protocol describes the formation of the ethylene ketal of this compound.
Materials:
-
This compound
-
Ethylene glycol (2.0 eq.)
-
p-Toluenesulfonic acid monohydrate (0.05 eq.)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (1.0 eq.), toluene (approx. 2 mL per mmol of ketone), ethylene glycol (2.0 eq.), and p-toluenesulfonic acid monohydrate (0.05 eq.).[15]
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: 1,3-Propanedithiol Thioketal Protection
This protocol details the formation of the 1,3-dithiane derivative.
Materials:
-
This compound
-
1,3-Propanedithiol (1.2 eq.)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq.) in dichloromethane, add 1,3-propanedithiol (1.2 eq.).[21]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Trimethylsilyl (TMS) Enol Ether Formation
This protocol describes the synthesis of the TMS enol ether.
Materials:
-
This compound
-
Trimethylsilyl chloride (TMSCl) (1.5 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Pentane
-
Anhydrous conditions are essential.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Add triethylamine (1.5 eq.) followed by trimethylsilyl chloride (1.5 eq.).[28]
-
Heat the mixture to reflux and monitor the reaction by GC-MS or ¹H NMR.
-
Upon completion, cool the reaction to room temperature and dilute with pentane.
-
Filter the mixture through a pad of Celite to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure. The crude TMS enol ether can be purified by vacuum distillation.
Deprotection Strategies
The removal of the protecting group is as crucial as its installation. The chosen method must be effective without compromising the integrity of the rest of the molecule.
Ketal Deprotection
-
Reagents: Dilute aqueous acid (e.g., 1M HCl, 10% H₂SO₄) in a solvent such as acetone or THF.[27]
-
General Procedure: The protected compound is dissolved in a suitable solvent, and the aqueous acid is added. The reaction is stirred at room temperature or with gentle heating until deprotection is complete.
Thioketal Deprotection
-
Reagents: A variety of reagents can be used, including mercury(II) chloride and calcium carbonate, Dess-Martin periodinane (DMP), or o-iodoxybenzoic acid (IBX).[18][23]
-
General Procedure (using DMP): The thioketal is dissolved in wet dichloromethane, and DMP is added in portions. The reaction is monitored by TLC, and upon completion, it is quenched and worked up.[23]
Silyl Enol Ether Deprotection
-
Reagents: Mild aqueous acid or a fluoride source like tetrabutylammonium fluoride (TBAF).[24]
-
General Procedure (using TBAF): The silyl enol ether is dissolved in THF, and a solution of TBAF in THF is added. The reaction is typically fast at room temperature.
Conclusion
The strategic use of protecting groups is indispensable for unlocking the full synthetic potential of this compound. The steric hindrance of the tert-butyl group and the reactivity of the α-bromo ketone functionality necessitate a careful selection of the protecting group and optimization of reaction conditions. Ketal protection offers a reliable method for reactions involving strong bases and nucleophiles, while thioketals provide enhanced stability, particularly towards acidic conditions. Silyl enol ethers present a versatile alternative, serving as a protected enolate. This guide provides a comprehensive framework, including mechanistic insights and detailed protocols, to aid researchers in the effective and efficient manipulation of this challenging yet valuable synthetic building block.
References
- Ballini, R., et al. (2021). Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. Molecules, 26(16), 4987. [Link]
- Bates, R. B., et al. (2007). Progress towards the synthesis of Papuaforin A: Selective formation of α-bromoenones from silyl enol ethers. Arkivoc, 2007(13), 137-147. [Link]
- Chenier, P. J. (1978). The Favorskii Rearrangement.
- Fürstner, A. (1999). Carbon-Carbon Bond Formations Involving Organochromium(III) Reagents. Chemical Reviews, 99(4), 991-1046. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc.
- Kende, A. S. (1976). The Favorskii Rearrangement of α-Haloketones. Organic Reactions, 11, 261-308.
- Avakian, A. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 17(8), e90222. [Link]
- Hunt, I. (n.d.). Ch18: Organocopper reagents. University of Calgary. [Link]
- Cirrincione, G., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(9), 3649-3732. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Silyl enol ether. [Link]
- Wikipedia. (n.d.). Nozaki–Hiyama–Kishi reaction. [Link]
- Wikipedia. (n.d.).
- Sciencemadness.org. (n.d.). I The Ethylene Ketal Protecting Group I in Organic Synthesis. [Link]
- Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
- Organic Syntheses. (n.d.). Acetone trimethylsilyl enol ether. [Link]
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
- ResearchGate. (2006). Developments in the Deprotection of Thioacetals. [Link]
- ResearchGate. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates)
- Chem-Station. (2014). Nozaki-Hiyama-Kishi (NHK) Coupling Reaction. [Link]
- NROChemistry. (n.d.). Nozaki-Hiyama-Kishi Reaction. [Link]
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
- YouTube. (2020).
- Green Chemistry. (2022). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. [Link]
- Scribd. (n.d.). Favorskii Rearrangement. [Link]
- Organic Chemistry Portal. (n.d.). Favorskii Reaction. [Link]
- The Journal of Organic Chemistry. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. [Link]
- PubMed. (2004).
- ACS Publications. (2003). Protection (and Deprotection)
- Wikipedia. (n.d.). Protecting group. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry Steps. (n.d.).
- YouTube. (2022).
- Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. [Link]
- SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
- ResearchGate. (n.d.). Scheme 1. Protection of carbonyl compounds with 1,3-propanedithiol. [Link]
- Organic Chemistry Portal. (n.d.).
- Semantic Scholar. (2011).
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. media.neliti.com [media.neliti.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 12. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
- 14. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 15. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 23. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 25. Progress towards the synthesis of Papuaforin A: Selective formation of α-bromoenones from silyl enol ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 27. synarchive.com [synarchive.com]
- 28. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Catalytic Methods for Reactions Involving 4-Bromo-2,2-dimethyl-3-pentanone
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge and Catalytic Opportunity of a Sterically Hindered α-Bromoketone
4-Bromo-2,2-dimethyl-3-pentanone is an α-bromoketone distinguished by a bulky tert-butyl group adjacent to the carbonyl. This steric hindrance presents both a significant challenge and a unique opportunity in synthetic chemistry. While the bulky group can impede traditional nucleophilic substitution, it also provides a framework for achieving high regioselectivity and stereoselectivity in catalytic reactions. The molecule's structure features two key reactive sites: the electrophilic carbon bearing the bromine atom and the enolizable α'-position, making it a versatile building block for complex molecular architectures.
This guide provides an in-depth exploration of modern catalytic methods that harness the reactivity of this compound. We will move beyond simple procedural lists to explain the fundamental principles behind catalyst selection, reaction conditions, and mechanistic pathways. The protocols detailed herein are designed to be robust and serve as a foundation for adaptation and innovation in your own research endeavors.
Palladium-Catalyzed α-Arylation: Forging Challenging C-C Bonds
The formation of a carbon-carbon bond at the α-position of a ketone, particularly a sterically demanding one, is a cornerstone transformation in organic synthesis. The palladium-catalyzed α-arylation, an evolution of the Nobel Prize-winning Buchwald-Hartwig amination, stands as the preeminent method for this purpose.[1][2][3]
Expertise & Experience: Why This Catalyst System Works
The success of the α-arylation of a hindered substrate like this compound hinges on a carefully orchestrated catalytic cycle. The primary challenge is to facilitate both the initial oxidative addition of the aryl halide and the final reductive elimination to form the product.
-
The Catalyst: A low-valent Palladium(0) species is the active catalyst. It is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.
-
The Ligand (The Key to Success): Standard phosphine ligands are often insufficient. Success requires ligands that are both bulky and electron-rich .[4]
-
Bulky Ligands (e.g., Buchwald's biarylphosphines like SPhos or Hartwig's ferrocenylphosphines) promote the formation of a monoligated palladium complex, which is crucial for preventing catalyst decomposition and facilitating the reductive elimination step.[5][6]
-
Electron-Rich Ligands (including N-Heterocyclic Carbenes or NHCs) increase the electron density on the palladium center.[7][8] This enhanced nucleophilicity accelerates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center.[7][9]
-
-
The Base: A strong, non-nucleophilic base is required to generate the ketone enolate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices because they are strong enough to deprotonate the ketone without competing as nucleophiles in the coupling reaction.[4][10]
Authoritative Grounding: The Catalytic Cycle
The generally accepted mechanism involves three primary stages: oxidative addition, enolate formation and binding, and reductive elimination.[3][11][12]
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of ketones.
Protocol: α-Arylation of this compound
This protocol is a self-validating system. Successful product formation confirms the activity of the catalyst, the efficacy of the base, and the integrity of the anhydrous conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, SPhos, and NaOtBu.
-
Reagent Addition: Add the aryl bromide, followed by the anhydrous toluene. Stir the mixture for 5 minutes at room temperature.
-
Substrate Addition: Add this compound via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation: Representative α-Arylation Reactions
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 2 | NaOtBu | 100 | 18 | 85 | [6] |
| 2 | 4-Bromoanisole | 2 | NaOtBu | 100 | 20 | 81 | [10] |
| 3 | 1-Bromo-4-fluorobenzene | 1.5 | LiHMDS | 80 | 16 | 79 | [4] |
| 4 | 2-Bromopyridine | 3 | K₃PO₄ | 110 | 24 | 72 | [13] |
Catalytic Asymmetric Reduction: Accessing Chiral Bromohydrins
The synthesis of enantiomerically pure compounds is paramount in drug development. The prochiral ketone of this compound can be selectively reduced to one of two enantiomeric alcohols using powerful catalytic asymmetric methods. These resulting chiral bromohydrins are valuable intermediates for further synthetic manipulations.
Expertise & Experience: Choosing the Right Asymmetric Catalyst
Two dominant strategies for the asymmetric reduction of ketones are Noyori Asymmetric Hydrogenation and Corey-Bakshi-Shibata (CBS) Reduction.[14] The choice depends on the desired scale, available equipment (hydrogenation requires a pressure vessel), and substrate compatibility.
-
Noyori Asymmetric Hydrogenation: This method employs a Ruthenium catalyst coordinated to a chiral bisphosphine ligand, most famously BINAP.[15][16] The reaction uses molecular hydrogen (H₂) as the reductant, making it highly atom-economical. The stereochemical outcome is determined by the axial chirality of the BINAP ligand ((R)- or (S)-BINAP).[17][18] The mechanism involves the formation of a ruthenium hydride species that delivers hydrogen to the ketone via a six-membered pericyclic transition state.[19]
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF).[20][21] The catalyst, derived from the amino acid proline, coordinates to both the borane and the ketone.[22][23] This ternary complex arranges the ketone for a highly face-selective hydride transfer from the borane to the carbonyl carbon.[24] It is often preferred for smaller-scale lab synthesis due to its operational simplicity.
Protocol: General Asymmetric CBS Reduction
This protocol provides a reliable method for generating chiral alcohols. The enantiomeric excess (e.e.) of the product, measurable by chiral HPLC or NMR with a chiral solvating agent, serves as a direct validation of the catalyst's stereocontrol.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
(S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF) (1.2 mL, 1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Methanol (for quenching)
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the CBS catalyst solution in THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add the this compound as a solution in anhydrous THF dropwise.
-
Reductant Addition: Slowly add the BH₃·THF solution dropwise over 30 minutes. The reaction is often exothermic.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Stir for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. Add diethyl ether and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
Data Presentation: Expected Outcomes for Asymmetric Reductions
| Entry | Ketone Substrate | Catalyst System | Reductant | Yield (%) | e.e. (%) | Reference |
| 1 | 2-Chloroacetophenone | Ir-NNP Complex | H₂ | >99 | 99.6 (S) | [25] |
| 2 | Acetophenone | (S)-Me-CBS | BH₃·THF | 97 | 96 (S) | [21] |
| 3 | 1-Tetralone | RuCl₂[(R)-BINAP] | H₂ | 98 | 99 (R) | [16] |
Note: Data for analogous substrates is presented to indicate expected efficacy. The steric bulk of the tert-butyl group in the target molecule may influence reaction rates and require optimization.
Sequential Dehydrobromination and Catalytic Coupling
An alternative catalytic strategy involves transforming the α-bromoketone into a more versatile intermediate, such as an α,β-unsaturated ketone (enone). This enone can then participate in a wide range of powerful catalytic C-C bond-forming reactions.
Expertise & Experience: A Two-Step Synthetic Logic
Directly using this compound in reactions like the Heck or Suzuki coupling can be complicated by the acidity of the α'-protons, leading to side reactions. A more robust and predictable approach is a two-step sequence:
-
Dehydrobromination: The α-bromoketone is treated with a non-nucleophilic base to induce an E2 elimination, cleanly forming the α,β-unsaturated ketone, 2,2-dimethylpent-4-en-3-one.[26][27] Sterically hindered bases like pyridine or DBU are often used to favor elimination over substitution.
-
Catalytic Cross-Coupling: The resulting enone is an excellent substrate for various catalytic reactions. For example, a Heck reaction can be used to couple the enone with an aryl halide, forming a new C-C bond at the β-position.[28][29] Alternatively, a Suzuki reaction with an arylboronic acid can achieve a similar transformation, often under milder conditions.[30][31][32]
Workflow: From Bromoketone to Functionalized Enone
Caption: Workflow for the sequential elimination and cross-coupling strategy.
Protocol 3a: Dehydrobromination to 2,2-Dimethylpent-4-en-3-one
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Pyridine (5 mL)
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 115 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Pour into a separatory funnel containing 20 mL of diethyl ether and 20 mL of 1 M HCl.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate carefully (the product is volatile) to yield the crude enone, which can be used directly or purified by careful distillation.
Protocol 3b: Heck Reaction of the Resulting Enone
Materials:
-
Crude 2,2-Dimethylpent-4-en-3-one (from Protocol 3a, ~1.0 mmol)
-
Aryl Iodide or Bromide (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate (0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Acetonitrile (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the crude enone, aryl halide, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Add anhydrous acetonitrile followed by triethylamine via syringe.
-
Heat the reaction mixture to 80 °C for 12-18 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, filter the mixture through a pad of Celite® to remove palladium black, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the β-arylated product.
Conclusion and Future Perspectives
This compound, despite its steric bulk, is a highly valuable substrate for a range of sophisticated catalytic transformations. Palladium-catalyzed α-arylation provides a direct route to sterically congested carbonyl compounds. Asymmetric reduction opens the door to valuable chiral building blocks. Furthermore, a sequential strategy of elimination followed by cross-coupling expands its utility, allowing for functionalization at the β-position. The success of these methods underscores a central tenet of modern catalysis: challenges like steric hindrance can be overcome and even exploited through the rational design of catalyst systems, particularly through the judicious choice of ligands. Future advancements will likely involve the application of photoredox and electrocatalytic methods to further expand the reaction scope under even milder conditions.
References
- Buchwald–Hartwig amination. In Wikipedia.
- Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151–5169. [Link]
- Noyori Hydrogenation. NROChemistry.
- Bielinski, E. A., et al. (2014). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 47(6), 1735–1747. [Link]
- Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig amination. Name-Reaction.com.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.
- N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions. ResearchGate.
- Jørgensen, K. A., et al. (2006). Organocatalytic direct asymmetric α-heteroatom functionalization of aldehydes and ketones.
- Ohkuma, T., & Noyori, R. (2004). Mechanistic insight into NOYORI asymmetric hydrogenations.
- Noyori Asymmetric Hydrogenation. YouTube. (2021, July 22).
- Organocatalytic Asymmetric α-Functionalization of β-Ketoesters. MDPI.
- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- Wang, J., et al. (2020). Enantioselective Synthesis of α-Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides. Journal of the American Chemical Society, 142(45), 19068–19073. [Link]
- Marigo, M., & Jørgensen, K. A. (2006). Organocatalytic direct asymmetric α-heteroatom functionalization of aldehydes and ketones.
- Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. (2014, June 18).
- Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. (2021, April 30).
- Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC - NIH.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.
- Synthesis of β-Substituted Cyclic Enones via Phosphonium Salt-Activated, Palladium-Catalyzed Cross-Coupling of Cyclic 1,3-Diones. The Journal of Organic Chemistry.
- Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions. ResearchGate.
- Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. ResearchGate.
- Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal.
- Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins. Organic Letters.
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society.
- Heck-type coupling vs. conjugate addition in phosphine–rhodium catalyzed reactions of aryl boronic acids with α,β-unsaturated carbonyl compounds. Dalton Transactions.
- Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
- Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal.
- A Convenient and Useful Method of Preparation of .ALPHA.-Bromo Enones from the Corresponding Enones Using Organic Ammonium Tribromide (OATB). ResearchGate.
- Masking Boronic Acids for Suzuki Coupling. YouTube. (2011, October 3).
- HECK REACTIONS IN α, β-UNSATURATED SPIRODIKETONES. Revue Roumaine de Chimie.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Organic Chemistry Portal.
- Suzuki reaction. In Wikipedia.
- α-Bromoketone synthesis by bromination. Organic Chemistry Portal.
- Halogenation Of Ketones via Enols. Master Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry.
- The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI.
- Synthetic Access to Aromatic α-Haloketones. MDPI.
- Enantioselective reduction of ketones. In Wikipedia.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemres.org [orgchemres.org]
- 9. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 15. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 16. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TR [thermofisher.com]
- 17. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 21. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. revroum.lew.ro [revroum.lew.ro]
- 30. m.youtube.com [m.youtube.com]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Leveraging Flow Chemistry for Reactions of 4-Bromo-2,2-dimethyl-3-pentanone
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the potential applications of 4-Bromo-2,2-dimethyl-3-pentanone within continuous flow chemistry environments. While this specific substrate is not extensively documented in flow literature, its structural features as a sterically hindered α-bromoketone make it an excellent candidate for transformations where flow chemistry offers significant advantages in safety, control, and efficiency. This guide extrapolates from established principles of flow synthesis with related α-haloketones to propose robust protocols and explain the underlying scientific rationale.
Introduction: The Intersection of a Unique Building Block and an Enabling Technology
This compound is a valuable synthetic intermediate characterized by a bromine atom alpha to a ketone, with a sterically demanding tert-butyl group adjacent to the carbonyl. This steric hindrance significantly influences its reactivity, often dictating reaction pathways and requiring precise control over reaction conditions to achieve desired outcomes.
Flow Chemistry , or continuous flow processing, offers a paradigm shift from traditional batch synthesis. By pumping reagents through a network of tubes and reactors, it provides unparalleled control over reaction parameters such as temperature, pressure, and residence time.[1] This precise control is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents or unstable intermediates, or are difficult to scale up using conventional batch methods.[2][3] For a reactive substrate like this compound, flow chemistry unlocks opportunities for safer, more reproducible, and scalable synthetic routes.
Part 1: Scientific Rationale for Applying Flow Chemistry
Mechanistic Considerations and Steric Effects
The primary reactivity of α-bromoketones involves nucleophilic substitution at the α-carbon.[4] The reaction can proceed through two main pathways:
-
SN2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the carbon as the bromide leaving group departs. This pathway is sensitive to steric hindrance.
-
SN1 Mechanism: A unimolecular, two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.[5]
The bulky tert-butyl group in this compound severely hinders backside attack required for an SN2 reaction. Consequently, reactions may be sluggish or require forcing conditions, potentially leading to side reactions like elimination. Under certain conditions, an SN1 pathway might be favored, but this can lead to a loss of stereoselectivity if the α-carbon were chiral.
Overcoming Batch Processing Challenges with Flow
Synthesizing with this compound in a round-bottom flask presents several challenges:
-
Poor Heat Transfer: Many nucleophilic substitutions are exothermic. In a large batch reactor, inefficient heat dissipation can create localized hot spots, leading to byproduct formation, decomposition of the product, or even thermal runaway.
-
Safety Risks with Hazardous Reagents: Reactions involving azides, strong bases, or other highly reactive nucleophiles are inherently risky on a large scale.
-
Mixing Inefficiencies: Inhomogeneous mixing can lead to variable reaction rates and inconsistent product quality.
Flow chemistry directly addresses these issues. The high surface-area-to-volume ratio of microreactors ensures near-instantaneous heat transfer, maintaining strict isothermal conditions.[1] The small internal volume of the reactor minimizes the amount of hazardous material present at any given moment, dramatically improving the safety profile.[6] Finally, efficient mixing in micro-reactors ensures that reagents are combined uniformly, leading to highly reproducible results.
Part 2: Proposed Application & Protocol: Continuous Azidation for the Synthesis of a High-Value Intermediate
This protocol details the synthesis of 4-Azido-2,2-dimethyl-3-pentanone , a precursor for α-amino ketones and nitrogen-containing heterocycles.
Core Directive: The use of sodium azide in batch processing carries the risk of generating explosive heavy metal azides (if traces of metals are present) and the liberation of toxic hydrazoic acid. Flow chemistry mitigates these risks by ensuring the in situ consumption of the azide in a confined, controlled environment.
Experimental Workflow Diagram
Sources
- 1. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth... | Study Prep in Pearson+ [pearson.com]
- 6. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
how to avoid elimination byproducts with 4-Bromo-2,2-dimethyl-3-pentanone
Welcome to the technical resource hub for 4-Bromo-2,2-dimethyl-3-pentanone. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the unique reactivity of this sterically hindered α-bromo ketone. Our goal is to provide you with the mechanistic insights and practical protocols required to control your reaction outcomes, specifically to favor nucleophilic substitution and avoid unwanted elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is yielding an unsaturated ketone instead of the desired substitution product. What is happening and why?
A: You are observing a competing elimination reaction, which is common with this substrate. The structure of this compound contains features that make it susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2).
-
Steric Hindrance: The molecule has a bulky tert-butyl group adjacent to the carbonyl. While the bromine is on a secondary carbon, this large group sterically shields the electrophilic carbon, making it difficult for nucleophiles to access it for a substitution reaction.[1][2] This phenomenon is known as steric hindrance and it significantly slows down the rate of SN2 reactions.[3]
-
Accessible β-Hydrogen: The methyl group on the other side of the bromine (the β-carbon) has acidic protons. A sufficiently strong base can easily abstract one of these protons, initiating an E2 elimination to form the more stable conjugated system of an α,β-unsaturated ketone (2,2-dimethyl-4-penten-3-one).
The outcome of your reaction is determined by the kinetic competition between these two pathways. If the base you are using is sterically bulky or if the reaction temperature is high, the elimination pathway is often favored.[4][5]
Caption: Competing SN2 and E2 pathways for this compound.
Q2: How can I strategically select my base and solvent to favor the desired SN2 substitution product?
A: Your choice of base and solvent is the most critical factor in controlling selectivity. To favor substitution, you must maximize the rate of the SN2 reaction while minimizing the rate of the E2 reaction.
-
Base/Nucleophile Selection:
-
To Favor Substitution (SN2): Use a reagent that is a strong nucleophile but a weak base. Good candidates include halide ions (I⁻, Cl⁻), azide (N₃⁻), or cyanide (CN⁻). If your nucleophile is also a reasonably strong base (e.g., an alkoxide), use the least sterically hindered version possible and run the reaction at a lower temperature.
-
To Avoid Elimination (E2): Avoid strong, sterically hindered bases like potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), or sodium amide (NaNH₂).[6] These bases are too bulky to act as nucleophiles and will preferentially abstract a proton, leading almost exclusively to the elimination product.[7]
-
-
Solvent Selection:
-
To Favor Substitution (SN2): Use a polar aprotic solvent such as DMF, DMSO, or acetone.[2] These solvents solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive, accelerating the SN2 reaction.
-
To Avoid Elimination (E2): Avoid alcoholic solvents (like ethanol or tert-butanol) when using an alkoxide base. The alkoxide is in equilibrium with its conjugate acid (the alcohol solvent), which can promote elimination pathways.[8][9]
-
Q3: Besides the common E2 elimination, are there other potential side reactions I should be aware of?
A: Yes. With α-halo ketones, the Favorskii rearrangement is a notable potential side reaction that occurs in the presence of a base.[10] This rearrangement leads to carboxylic acid derivatives (acids, esters, or amides) rather than simple substitution or elimination products.
For this compound, the typical Favorskii mechanism involving a cyclopropanone intermediate is blocked because there are no abstractable protons on the α'-carbon (the tert-butyl side). However, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can still occur, especially with strong alkoxide bases.[10] In this pathway, the base first attacks the carbonyl carbon.
Caption: Simplified quasi-Favorskii rearrangement pathway.
To suppress this pathway, avoid using strong alkoxide bases if a rearranged product is not desired. Using nucleophiles that are weak bases (like I⁻) or running the reaction under neutral or acidic conditions will prevent this side reaction.
Troubleshooting and Optimization Guide
This table summarizes the key variables and their expected impact on the reaction outcome.
| Parameter | Condition to Favor Substitution (SN2) | Condition to Favor Elimination (E2) | Rationale |
| Base / Nucleophile | Strong nucleophile, weak base (e.g., NaI, NaN₃, KCN) | Strong, sterically hindered base (e.g., KOtBu, LDA) | Strong, non-bulky nucleophiles prefer to attack the carbon, while bulky bases can only access the less hindered β-proton.[4][6] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Alcoholic (Ethanol, t-Butanol) | Aprotic solvents enhance nucleophilicity for SN2. Alcoholic solvents are often used with alkoxide bases for elimination.[2][8] |
| Temperature | Low (0 °C to Room Temp) | High (Reflux) | Elimination reactions have a higher activation energy and are favored entropically, thus becoming more dominant at elevated temperatures.[4] |
| Concentration | Higher concentration of nucleophile | Higher concentration of base | Follows the rate laws for bimolecular reactions (SN2 and E2). |
Experimental Protocols
Protocol 1: Maximizing Nucleophilic Substitution (Example: Synthesis of 4-Azido-2,2-dimethyl-3-pentanone)
This protocol is designed to favor the SN2 pathway by using a strong nucleophile that is a weak base in a polar aprotic solvent at a controlled temperature.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium azide (1.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the substrate).
-
Add this compound (1.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS, observing the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel as needed.
Protocol 2: Selective Synthesis of the Elimination Product (2,2-dimethyl-4-penten-3-one)
This protocol intentionally uses a strong, sterically hindered base to achieve a clean E2 elimination.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.2 eq) and anhydrous THF (to approx. 0.5 M).
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the stirred KOtBu solution over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting α,β-unsaturated ketone may be purified by distillation or column chromatography if necessary.
References
- Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group in α-Halo Ketones on the Rates of Bimolecular Substitution and Elimination Reactions. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]
- Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some α-Bromo-ketones.
- Wikipedia. (2023). Favorskii rearrangement. [Link]
- Organic Chemistry Portal. Favorskii Reaction. [Link]
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
- Morsch, L. A. et al. (2023). Organic Chemistry. LibreTexts. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Study.com. (2021). Elimination reaction of (2S, 3S)-2-bromo-3,4-dimethylpentane. [Link]
- Scribd. Favorskii Rearrangement. [Link]
- Doc Brown's Chemistry.
- Lumen Learning.
- YouTube. (2024).
- CK-12 Foundation.
- Master Organic Chemistry. (2012).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. m.youtube.com [m.youtube.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for 4-Bromo-2,2-dimethyl-3-pentanone (temperature, solvent, base)
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2,2-dimethyl-3-pentanone
Welcome to the technical support center for optimizing the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the α-bromination of 2,2-dimethyl-3-pentanone (pinacolone). Below, you will find a series of frequently asked questions and troubleshooting scenarios in a structured Q&A format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the underlying mechanism for the bromination of 2,2-dimethyl-3-pentanone, and why is an acid catalyst typically used?
The synthesis of this compound is a classic example of an α-halogenation of a ketone. The reaction proceeds via an acid-catalyzed mechanism, which is crucial for achieving selective mono-bromination.[1][2]
The mechanism involves three primary steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, or acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[3]
-
Enol Formation (Rate-Determining Step): A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the α-carbon. This leads to the formation of a neutral enol intermediate. This tautomerization from the keto form to the more nucleophilic enol form is the slow, rate-determining step of the reaction.[3][4]
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of electrophilic bromine (Br₂). This forms the new carbon-bromine bond at the α-position.[5] Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-bromo ketone.
For 2,2-dimethyl-3-pentanone, the reaction is highly regioselective. The tert-butyl group has no α-hydrogens, so deprotonation and subsequent bromination can only occur at the methylene (CH₂) carbon of the ethyl group.[6]
Why Acid Catalysis is Preferred over Basic Conditions:
Under acidic conditions, the introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen.[1][7] This makes subsequent protonation and the formation of a second enol intermediate less favorable, thus effectively stopping the reaction at mono-bromination.[1][7]
In contrast, under basic conditions, the inductive electron-withdrawing effect of the first bromine atom makes the remaining α-hydrogens more acidic. This accelerates successive halogenations, making it difficult to prevent the formation of di- and poly-brominated products.[1][7] Therefore, for selective synthesis of the mono-brominated product, acid catalysis is the method of choice.
Q2: My reaction is very slow or has a low yield. How does temperature influence the outcome?
Temperature is a critical parameter that directly impacts reaction kinetics and product purity. The ideal temperature is a balance between achieving a practical reaction rate and minimizing side reactions.
-
Problem: Reaction is too slow or incomplete.
-
Causality: The rate-determining step, enol formation, is temperature-dependent. At very low temperatures (e.g., <0 °C), the reaction rate can be impractically slow, leading to incomplete conversion of the starting material.
-
Solution: Consider a moderate increase in temperature. Some procedures allow the reaction to warm to room temperature after the initial exothermic addition of bromine is complete.[5] In some cases, gentle heating (e.g., to 70 °C) has been shown to significantly reduce reaction times, though this requires careful monitoring.[8]
-
-
Problem: I'm observing significant side products or a dark reaction color.
-
Causality: High temperatures can promote side reactions, such as dibromination or decomposition. The reaction between the enol and bromine is highly exothermic, and poor temperature control can lead to localized "hot spots."
-
Solution: Maintain a low temperature, especially during the addition of bromine. A common practice is to dissolve the ketone in the solvent, cool the mixture in an ice bath (0-10 °C), and add the bromine solution dropwise to control the exotherm.[5]
-
Q3: Which solvent should I use? My reagents are not dissolving properly, or I'm getting unwanted byproducts.
Solvent choice is pivotal as it affects reagent solubility, reaction rate, and even selectivity.
-
Glacial Acetic Acid (HOAc): This is a very common and effective choice because it functions as both a solvent and a co-catalyst for the reaction.[2] It readily dissolves the ketone and facilitates the acid-catalyzed enolization. However, its acidic nature may not be suitable for substrates with acid-sensitive functional groups.[2]
-
Dichloromethane (CH₂Cl₂): An excellent alternative, particularly when precise control is needed. It is a relatively inert solvent that provides good solubility for both the ketone and bromine. Studies have shown that dichloromethane can offer excellent selectivity for mono-bromination.[9]
-
Methanol (MeOH): Can be used, but as a protic solvent, it can potentially compete in reactions. It is sometimes used with N-bromosuccinimide (NBS) as the bromine source.
-
Solvent-Free: Some "green chemistry" approaches have been developed using systems like H₂O₂-HBr, which can be performed under solvent-free conditions, often requiring elevated temperatures to proceed efficiently.[8]
Troubleshooting Solvent Issues:
-
Poor Solubility: If using a non-polar solvent like hexane, the acid catalyst may not dissolve, hindering the reaction. Switch to a more polar solvent like acetic acid or CH₂Cl₂.
-
Side Reactions: If using a reactive solvent, it may interfere with the desired transformation. Ensure the solvent is inert under the reaction conditions. For example, using an alcohol could potentially lead to ester formation as a minor side reaction.
Q4: I'm seeing dibrominated product in my analysis. How can I improve the selectivity for mono-bromination?
The formation of 2,4-dibromo-2,2-dimethyl-3-pentanone is a common issue that can be mitigated by carefully controlling the reaction parameters.
-
Stoichiometry is Key: The most common cause of dibromination is the use of excess bromine. Ensure you are using a stoichiometric amount (1.0 to 1.1 equivalents) of your brominating agent (e.g., Br₂ or NBS).
-
Slow, Controlled Addition: Add the bromine solution slowly and dropwise to the cooled ketone solution.[5] This maintains a low concentration of bromine in the reaction mixture at any given time, favoring the reaction with the more abundant enol of the starting material over the enol of the mono-brominated product.
-
Maintain Acidic Conditions: As discussed in Q1, acidic conditions disfavor the second bromination.[1][7] Ensure your acid catalyst is present and active. Using glacial acetic acid as the solvent is a reliable way to maintain this environment.[2]
-
Keep the Temperature Low: Overheating can provide enough energy to overcome the deactivation effect of the first bromine atom, leading to increased rates of dibromination. Perform the addition of bromine at 0-10 °C.[5]
Data Summary: Optimizing Reaction Parameters
| Parameter | Recommended Condition | Rationale / Causality | Troubleshooting for Suboptimal Conditions |
| Temperature | 0-10 °C during Br₂ addition, then allow to warm to room temperature. | Controls exothermic reaction and minimizes side products like dibrominated species.[5] | Too Low (<0°C): Reaction is slow/stalls. -> Increase temperature moderately after addition.Too High (>RT): Formation of dibromo- and other byproducts. -> Use an ice bath and add reagents slowly. |
| Solvent | Glacial Acetic Acid or Dichloromethane (CH₂Cl₂) | Acetic Acid: Acts as both solvent and co-catalyst.[2] CH₂Cl₂: Inert, good solubility, and high selectivity for mono-bromination.[9] | Wrong Solvent: Poor solubility, side reactions. -> Switch to a recommended solvent. Ensure solvent is dry and pure. |
| Catalyst | Acid Catalyst (e.g., HBr, PBr₃ (trace), or Acetic Acid solvent) | Acid is required to catalyze the formation of the nucleophilic enol intermediate, which is the rate-determining step.[3] | No Catalyst/Base Used: Reaction fails or is extremely slow. If a strong base is used, polybromination is highly likely.[1][7] -> Ensure acidic conditions. |
| Stoichiometry | ~1.0 equivalent of Bromine | Using excess bromine is the primary cause of dibromination. | Excess Bromine: Significant dibrominated product observed. -> Recalculate and carefully measure reagents. Use a syringe pump for precise addition. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for the bromination of 2,2-dimethyl-3-pentanone.
Representative Experimental Protocol
This protocol is adapted from standard procedures for the acid-catalyzed α-bromination of ketones.[5] Safety Warning: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials:
-
2,2-dimethyl-3-pentanone (Pinacolone)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Bisulfite solution (NaHSO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 2,2-dimethyl-3-pentanone (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water. To quench any unreacted bromine (indicated by a persistent orange/brown color), add saturated sodium bisulfite solution dropwise until the color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
References
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- Wikipedia. (n.d.). Ketone halogenation.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- Ferreira, V. F., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5036.
- Zarei, A., et al. (2014). An efficient solvent-free selective bromination of ketones by H2O2-HBr. Oriental Journal of Chemistry, 30(2), 857-860.
- Dubois, J. E., & Toullec, J. (1971). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 93(9), 2313–2319.
- ResearchGate. (n.d.). Optimization of the radical deboronative bromination of 1 a.
- KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation.
- Reddit. (2025). undergraduate bromination lab troubleshooting. r/chemhelp.
- LookChem. (n.d.). This compound.
- W. W. Norton & Company. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
Sources
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 8. journals.iau.ir [journals.iau.ir]
- 9. researchgate.net [researchgate.net]
purification techniques for products derived from 4-Bromo-2,2-dimethyl-3-pentanone
Welcome to the technical support center for the purification of 4-Bromo-2,2-dimethyl-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar α-bromo ketones. As a versatile synthetic intermediate, obtaining high-purity this compound is critical for downstream success. However, its purification is often complicated by common reaction-related impurities and inherent product instability.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter. The advice herein is grounded in established chemical principles for the purification of α-halo ketones.
Part 1: Pre-Purification Analysis & Strategy
Before attempting purification, it is crucial to understand the potential composition of your crude product. The standard synthesis involves the acid-catalyzed electrophilic bromination of 2,2-dimethyl-3-pentanone.[1][2] This reaction profile informs the likely impurities and the logical purification strategy.
Table 1: Physical Properties of Key Compounds
A successful purification strategy relies on exploiting the differences in physical properties between the desired product and its impurities.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Relative Polarity |
| 2,2-dimethyl-3-pentanone (Starting Material) | CH3CH2C(=O)C(CH3)3 | 114.19 | ~125-128 °C (atm)[1][3][4] | Lowest |
| This compound (Product) | CH3CH(Br)C(=O)C(CH3)3 | 193.08[5] | >128 °C (Requires vacuum) | Intermediate |
| 4,4-Dibromo-2,2-dimethyl-3-pentanone (Byproduct) | CH3C(Br2)C(=O)C(CH3)3 | 271.98 | Significantly higher (Requires vacuum) | Highest |
Note: Boiling point for the mono- and di-brominated products are estimates based on chemical principles; vacuum distillation is required to prevent decomposition.
Diagram: General Purification Workflow
This workflow outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound.
Category 1: Issues During Aqueous Work-up
Q: My crude reaction mixture is a distinct orange or brown color after the reaction. What causes this, and how do I fix it?
A: This coloration is almost certainly due to the presence of unreacted elemental bromine (Br₂). It is crucial to quench this excess bromine before proceeding with any further purification, as it can interfere with analysis and potentially cause unwanted side reactions.
-
Causality: The bromination reaction is often run with a slight excess of bromine to ensure complete conversion of the starting material.
-
Solution: During the aqueous work-up, wash the organic layer with a saturated solution of a mild reducing agent.
-
Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) are excellent choices. Shake the separatory funnel until the organic layer becomes colorless or pale yellow. This indicates that the elemental bromine has been reduced to bromide ions (Br⁻), which are soluble in the aqueous layer.
-
Q: How do I effectively remove the acid catalyst (e.g., acetic acid, HBr) without decomposing my product?
A: Removing the acid catalyst and the HBr byproduct is critical, but it must be done with care. α-Bromo ketones are susceptible to decomposition under basic conditions through pathways like hydrolysis and dehydrobromination.[3]
-
Causality: The acid catalyst is highly water-soluble, while the product is not. HBr is a gaseous byproduct that dissolves to make the work-up solution acidic.
-
Recommended Protocol:
-
Water Wash: Start by washing the organic layer with cold, deionized water. This will remove the bulk of the acid.
-
Cautious Bicarbonate Wash: A subsequent wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution can be used to neutralize any remaining acid. Crucially, perform this step quickly and without vigorous, prolonged shaking. Watch for gas evolution (CO₂) to cease. If your compound is known to be highly sensitive, it may be better to perform multiple water washes instead.[3]
-
Brine Wash: Finish with a wash using saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[6]
-
Category 2: Common Impurities and Their Removal
Q: My analysis (NMR/GC-MS) shows a significant amount of unreacted 2,2-dimethyl-3-pentanone. What is the best way to remove it?
A: This is a common issue resulting from incomplete reaction. You have two primary options, depending on the scale of your reaction and available equipment.
-
Option 1: Flash Column Chromatography: This is the most versatile method. The starting material is less polar than the brominated product.
-
Expert Insight: The addition of the electronegative bromine atom increases the molecule's polarity. Therefore, the product will have a lower Rf value on a TLC plate and will elute later from a silica gel column. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).
-
-
Option 2: Fractional Vacuum Distillation: Based on the data in Table 1, there is a significant boiling point difference between the starting material (~125 °C) and the expected boiling point of the product.
-
Expert Insight: Careful distillation under reduced pressure should allow for the removal of the lower-boiling starting material first. However, be aware that prolonged heating, even under vacuum, can cause some product decomposition.
-
Q: I suspect I have formed a di-brominated byproduct. How can I confirm this and separate it from my desired product?
A: Di-bromination is a known side reaction, particularly if excess bromine was used or the reaction time was too long.[3][4]
-
Confirmation: The most definitive way to confirm the presence of a di-bromo species is via GC-MS. You will see a peak with a molecular ion corresponding to C₇H₁₂Br₂O (m/z ≈ 272), exhibiting the characteristic isotopic pattern for two bromine atoms.
-
Removal:
-
Column Chromatography: The di-brominated product is significantly more polar than the mono-brominated product. It will have a much lower Rf and elute much later from the column, making separation straightforward.
-
Vacuum Distillation: The di-brominated product will have a substantially higher boiling point. The mono-brominated product can be distilled away from the non-volatile di-bromo impurity.
-
Category 3: Troubleshooting Purification Techniques
Q: My product appears to be decomposing on my silica gel column, resulting in streaking on the TLC and a low yield. What can I do?
A: This is a classic problem with acid-sensitive compounds like α-bromo ketones. Standard silica gel is slightly acidic and can catalyze decomposition.[3]
-
Causality: The Lewis acidic sites on the silica surface can promote elimination (dehydrobromination) or other decomposition pathways. The longer the compound spends on the column, the worse the problem becomes.
-
Troubleshooting Steps:
-
Work Quickly: Do not let the column run overnight. Elute the product as rapidly as possible while still achieving separation.
-
Use Less Polar Solvents: Stick to solvent systems like Hexanes/Ethyl Acetate or Hexanes/Diethyl Ether. Avoid highly polar solvents like methanol.
-
Deactivate the Silica: Before loading your sample, you can flush the packed column with your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This neutralizes the acidic sites.
-
Switch Techniques: If decomposition is severe, column chromatography may not be suitable. Vacuum distillation is often the better choice for thermally stable (under vacuum) but acid-sensitive liquids.
-
Caption: Troubleshooting logic for column chromatography.
Q: I am attempting a vacuum distillation, but my product is turning dark in the distillation flask. Why?
A: This indicates thermal decomposition. Even under reduced pressure, α-bromo ketones can be sensitive to heat.
-
Causality: The energy supplied to boil the liquid, even at a lower temperature, is sufficient to initiate elimination or other decomposition reactions.
-
Troubleshooting Steps:
-
Improve Your Vacuum: The most important variable is pressure. A better vacuum (lower pressure) will lower the boiling point and reduce the required heat input. Ensure all joints are well-sealed.
-
Control the Temperature: Use a heating mantle with a temperature controller and a stir bar for even heating. Do not overheat the flask. Set the mantle temperature only slightly higher (15-20 °C) than the target boiling temperature of your liquid.
-
Minimize Distillation Time: Use a properly sized flask (ideally half-full) and ensure the distillation path is short and efficient.
-
Category 4: Product Stability and Handling
Q: I have successfully purified my this compound, but it turns yellow after a few days. How should I store it?
A: α-Bromo ketones are reactive compounds and can degrade over time, especially when exposed to light, air, or moisture. The yellowing is a sign of decomposition.
-
Expert Insight: Due to their inherent instability, it is often best practice to use α-bromo ketones immediately in the next synthetic step after purification.[3]
-
Storage Protocol: If storage is necessary:
-
Temperature: Store in a freezer at -20 °C.
-
Atmosphere: Displace air in the vial with an inert gas like argon or nitrogen.
-
Light: Store in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Purity: Ensure the product is free of any residual acid or base, as these will accelerate decomposition.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is designed to quench the reaction and remove water-soluble impurities.
-
Transfer: Transfer the entire crude reaction mixture to a separatory funnel of appropriate size.
-
Dilute: Dilute the mixture with an organic solvent immiscible with water (e.g., diethyl ether, dichloromethane).
-
Quench Excess Bromine: Add cold, saturated sodium bisulfite (NaHSO₃) solution. Stopper the funnel, invert, and vent. Shake gently until the orange/brown color of the organic layer disappears. Drain the aqueous layer.
-
Neutralize Acid: Add cold, saturated sodium bicarbonate (NaHCO₃) solution. Stopper, invert, and vent frequently to release the pressure from CO₂ evolution. Shake gently until gas evolution ceases. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with cold deionized water (1x).
-
Brine Wash: Wash the organic layer with saturated NaCl solution (1x). This helps to break emulsions and begin the drying process.
-
Dry: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter & Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed product.
Protocol 2: Flash Column Chromatography
-
Select Eluent: Determine the optimal solvent system using TLC. A good starting point is 2-5% Ethyl Acetate in Hexanes. The product should have an Rf of ~0.3.
-
Pack Column: Pack a column of appropriate size with silica gel using the selected eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute: Run the column with the eluent, applying positive pressure. Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- Ferreira, P., & Phillips, E. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5562.
- ChemWhat. (n.d.). 2,2-DIMETHYL-3-PENTANONE CAS#: 564-04-5.
- Sciencemadness Discussion Board. (2015). Distilling bromoacetone question (w or w.o vacuum).
- Stenutz. (n.d.). 2,2-dimethylpentan-3-one.
- LookChem. (n.d.). This compound.
- Reddit. (2023). Separation of Ketone and alpha Bromo ketone.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Ashcroft, M. R., & Hoffmann, H. M. R. (1977). 2,4-Dibromo-3-pentanone. Organic Syntheses, 57, 74.
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
Sources
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Bromo-2,2-dimethyl-3-pentanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Bromo-2,2-dimethyl-3-pentanone (CAS: 32278-29-8). This resource is designed for researchers, medicinal chemists, and process development professionals encountering challenges with this sterically demanding α-bromo ketone. The unique structure, featuring a bulky tert-butyl group adjacent to the carbonyl, imposes significant steric constraints that govern its reactivity, often leading to unexpected reaction pathways or low yields.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles, to help you navigate the complexities of this substrate and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the causal logic behind them.
Q1: My nucleophilic substitution reaction (e.g., with an amine, azide, or cyanide) is failing or giving abysmal yields. What is the underlying issue and how can I overcome it?
Answer:
The primary issue is the extreme steric hindrance around the reaction center. The substrate's structure is analogous to a neopentyl system, where a bulky tert-butyl group is positioned on the carbon adjacent (β) to the electrophilic carbon bearing the bromine.
For a standard SN2 reaction to occur, the nucleophile must approach the α-carbon from the backside, directly opposite the bromine leaving group.[2] The large tert-butyl group effectively shields this trajectory, dramatically slowing down the rate of SN2 reactions. In many cases, neopentyl-type substrates are considered practically inert to SN2 conditions, reacting thousands of times slower than less hindered analogues.[3][4] Competing elimination reactions (E2) often become the dominant pathway, especially if the nucleophile is also a moderate to strong base.
dot
Caption: Base selection dictates the outcome of the reaction.
Recommended Protocol for Optimized E2 Elimination:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add potassium tert-butoxide (KOtBu) (1.2 equivalents) to the stirred solvent.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the base suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Q3: Upon treating the bromo-ketone with sodium methoxide, I isolated methyl 2,2,3-trimethylbutanoate, a rearranged ester. What reaction occurred?
Answer:
You have observed the Favorskii rearrangement , a characteristic reaction of α-halo ketones treated with a base. [5][6]The product is a carboxylic acid derivative (in this case, a methyl ester due to the use of methoxide).
Critically, this substrate lacks α'-hydrogens (protons on the carbon on the other side of the carbonyl) due to the quaternary tert-butyl group. [1]This prevents the "standard" Favorskii mechanism, which proceeds through a cyclopropanone intermediate formed from an enolate. Instead, the reaction proceeds through a pseudo-Favorskii (or quasi-Favorskii) mechanism . [5] The mechanism is as follows:
-
The alkoxide (e.g., methoxide) attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate.
-
This intermediate then collapses. In a concerted step, the C-C bond between the carbonyl carbon and the tert-butyl group migrates to the adjacent carbon, displacing the bromide ion.
-
This rearrangement results in the formation of the final ester product.
dot
Caption: The pseudo-Favorskii rearrangement mechanism.
Q4: My attempts to add a Grignard reagent to the carbonyl group are unsuccessful. What are the primary obstacles and potential solutions?
Answer:
The reaction is challenging for two main reasons, both stemming from the substrate's steric bulk:
-
Steric Hindrance at the Carbonyl: The tert-butyl group severely hinders the approach of the nucleophilic Grignard reagent to the carbonyl carbon, slowing down or preventing the desired addition reaction. [1][7]2. Competing Pathways:
-
Enolization: Grignard reagents are strongly basic. If the approach to the carbonyl is slow, the Grignard may instead act as a base, abstracting a proton from the C5 methyl group to form a magnesium enolate.
-
Reduction: With bulky Grignard reagents (e.g., iso-propyl or tert-butylmagnesium bromide), a hydride transfer from the β-carbon of the Grignard reagent to the ketone can occur, reducing the ketone to a secondary alcohol. [8] Solutions and Alternative Reagents:
-
-
Use Less Hindered Organometallics: Simple organometallics like methylmagnesium bromide or methyllithium are small enough to have a better chance of reaching the carbonyl carbon. [9][10]* Employ Organocerium Reagents: The addition of cerium(III) chloride (CeCl₃) to an organolithium or Grignard reagent generates an organocerium species. These reagents are significantly less basic than their parent organometallics but retain high nucleophilicity. [11]This combination is highly effective for additions to sterically hindered or easily enolizable ketones.
| Reagent Type | Example | Pros | Cons |
| Grignard Reagent | i-PrMgBr | Readily available. | Prone to reduction or enolization with hindered ketones. [8] |
| Organolithium | MeLi | Highly reactive nucleophile. | Strong basicity can favor enolization. |
| Organocerium | MeLi + CeCl₃ | Highly nucleophilic, weakly basic. Tolerant of steric hindrance. [11] | Requires anhydrous preparation of CeCl₃. |
Frequently Asked Questions (FAQs)
Q: What is the single most important factor governing the reactivity of this compound?
A: The steric hindrance imposed by the β-tert-butyl group is the dominant factor. This bulky group restricts access to both the α-carbon (for SN2 reactions) and the carbonyl carbon (for nucleophilic additions), forcing reactions down pathways that can accommodate this steric bulk, such as E2 elimination or rearrangement. [1][4] Q: Is it possible to form a simple enolate from this compound without triggering other reactions?
A: It is highly challenging. The protons on the C5 methyl group are acidic, but any strong base (like LDA or a Grignard reagent) capable of deprotonation is also highly likely to initiate either an E2 elimination or a Favorskii rearrangement. The conditions required for clean enolate formation are likely to overlap completely with those that trigger these other, faster pathways.
Q: What are the best analytical methods for monitoring these reactions?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile products and byproducts, allowing you to distinguish between substitution, elimination, and rearrangement products based on their mass-to-charge ratios and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation of the final, purified products. Diagnostic peaks, such as those for vinyl protons in elimination products or the unique chemical shifts in a rearranged skeleton, provide definitive proof of structure.
References
- Bordwell, F. G., & Brannen, W. T., Jr. (1964). The Effect of a Carbonyl Group on the Reactivity of Halogen in an α-Position. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]
- Thorpe, J. F., & Cain, J. C. (1904). The chemistry of the α-haloketones. Chemical News and Journal of Industrial Science, 90, 171. (Historical context, specific modern links are unavailable).
- Chemistry LibreTexts. (2019). 8.
- Chemistry LibreTexts. (2023). 22.
- Lumen Learning. Organic Chemistry 1: 8.5.
- Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some α-Bromo-ketones.
- Wikipedia. Favorskii rearrangement. [Link]
- Homework.Study.com. The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... [Link]
- LookChem. This compound. [Link]
- Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]
- Master Organic Chemistry. (2012).
- Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). [Link]
- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
- Scribd. Favorskii Rearrangement. [Link]
- Organic Chemistry Portal. Favorskii Reaction. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
- YouTube - Khan Academy. (2013).
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
- YouTube - Khan Academy. (2013). E2 mechanism: regioselectivity. [Link]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
- YouTube - Andrew Parsons. (2013). Reactions between organometallic reagents and aldehydes or ketones. [Link]
- YouTube - The Organic Chemistry Tutor. (2023). Reactions of Organometallic Reagents with Ketones and Aldehydes. [Link]
- Chemistry LibreTexts. (2019). 20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones. [Link]
- NIST WebBook. 3-Pentanone, 2,2-dimethyl-. [Link]
- ChemWhat. 2,2-DIMETHYL-3-PENTANONE CAS#: 564-04-5. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. byjus.com [byjus.com]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemwhat.com [chemwhat.com]
Technical Support Center: Navigating Byproduct Formation in Reactions of 4-Bromo-2,2-dimethyl-3-pentanone by NMR Analysis
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in reactions involving 4-Bromo-2,2-dimethyl-3-pentanone, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common side reactions, ensuring the integrity and efficiency of your synthetic pathways.
Troubleshooting Guide: Unraveling Complex Reaction Mixtures
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations grounded in reaction mechanisms and practical solutions.
Question 1: I'm attempting a nucleophilic substitution on this compound, but my ¹H NMR spectrum shows unexpected vinyl proton signals. What is the likely byproduct?
Answer:
The presence of vinyl protons (typically in the range of 5.5-6.5 ppm) strongly suggests the formation of an α,β-unsaturated ketone via a dehydrobromination side reaction.[1][2][3] This is a common pathway for α-bromo ketones, especially when using a base that is sterically hindered or when the reaction temperature is elevated.[1][2]
Causality: The α-protons adjacent to the carbonyl group are acidic and can be abstracted by a base. In the case of this compound, the molecule has a single α-proton on the carbon bearing the bromine. Abstraction of this proton by a base, followed by the elimination of the bromide ion, leads to the formation of a double bond in conjugation with the carbonyl group. This E2 elimination pathway is often competitive with nucleophilic substitution.[1][2][3]
Byproduct Identification by NMR:
The expected dehydrobromination product is 2,2-dimethyl-4-penten-3-one . Its key NMR signatures are:
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | ~1.1 | Singlet | 9H, (CH₃)₃C- |
| ¹H | ~5.8 | Doublet of doublets | 1H, Vinyl CH =CH₂ |
| ¹H | ~6.2 | Doublet of doublets | 1H, Vinyl CH=CH ₂ (trans) |
| ¹H | ~6.4 | Doublet of doublets | 1H, Vinyl CH=CH ₂ (cis) |
| ¹³C | ~26 | Quartet | (C H₃)₃C- |
| ¹³C | ~44 | Singlet | (CH₃)₃C - |
| ¹³C | ~128 | Triplet | =C H₂ |
| ¹³C | ~137 | Doublet | =C H- |
| ¹³C | ~210 | Singlet | C =O |
Note: Predicted NMR data is based on computational models and may vary from experimental values.
Troubleshooting Steps:
-
Choice of Base: If your desired reaction is substitution, consider using a less hindered, non-basic nucleophile. If a base is required, use a weaker, non-nucleophilic base at low temperatures to favor substitution over elimination.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired substitution to occur. Higher temperatures often favor elimination.
-
Solvent: Aprotic polar solvents can favor substitution reactions.
Question 2: My reaction with a strong base like an alkoxide has yielded a product with a rearranged carbon skeleton. The mass spectrum indicates an isomeric product. What could be happening?
Answer:
This is a classic indicator of a Favorskii rearrangement . This reaction is common for α-halo ketones in the presence of a strong, non-hindered base like sodium methoxide or hydroxide.[4] For this compound, which lacks an enolizable α'-hydrogen, the reaction likely proceeds through a quasi-Favorskii rearrangement mechanism.[4][5][6]
Causality: In the quasi-Favorskii rearrangement, the base (e.g., methoxide) attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of the tert-butyl group with the concurrent displacement of the bromide ion. This rearrangement results in the formation of a carboxylic acid ester (if an alkoxide is used) with a rearranged carbon backbone.
Byproduct Identification by NMR:
The expected product from a quasi-Favorskii rearrangement with sodium methoxide would be methyl 2,2,3-trimethylbutanoate .
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | ~1.0 | Doublet | 6H, -CH(C H₃)₂ |
| ¹H | ~1.2 | Singlet | 6H, -C(C H₃)₂- |
| ¹H | ~2.3 | Septet | 1H, -C H(CH₃)₂ |
| ¹H | ~3.7 | Singlet | 3H, -OC H₃ |
| ¹³C | ~20 | Quartet | -CH(C H₃)₂ |
| ¹³C | ~25 | Quartet | -C(C H₃)₂- |
| ¹³C | ~35 | Doublet | -C H(CH₃)₂ |
| ¹³C | ~45 | Singlet | -C (CH₃)₂- |
| ¹³C | ~52 | Quartet | -OC H₃ |
| ¹³C | ~177 | Singlet | C =O |
Note: Predicted NMR data is based on computational models and may vary from experimental values.
Troubleshooting Steps:
-
Reaction Conditions: The Favorskii rearrangement is favored by strong, non-hindered bases. To avoid this, consider alternative synthetic routes that do not involve such basic conditions if a rearranged product is not desired.
-
Protecting Groups: If the ketone functionality is not essential for the desired transformation, consider protecting it before subjecting the molecule to strongly basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the starting material, this compound?
A1: The expected NMR spectral data for this compound are as follows:
| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | ~1.3 | Singlet | 9H, (CH₃)₃C- |
| ¹H | ~1.9 | Doublet | 3H, -CH(Br)CH ₃ |
| ¹H | ~4.8 | Quartet | 1H, -CH (Br)CH₃ |
| ¹³C | ~21 | Quartet | -CH(Br)C H₃ |
| ¹³C | ~26 | Quartet | (C H₃)₃C- |
| ¹³C | ~45 | Singlet | (CH₃)₃C - |
| ¹³C | ~50 | Doublet | -C H(Br)CH₃ |
| ¹³C | ~208 | Singlet | C =O |
Note: Predicted NMR data is based on computational models and may vary from experimental values.
Q2: Can I use in-situ NMR monitoring to track the progress of my reaction and the formation of byproducts?
A2: Yes, in-situ or online NMR reaction monitoring is a powerful process analytical technology (PAT) for tracking reaction kinetics and identifying transient intermediates and byproducts in real-time.[1][7][8] By setting up a flow NMR system or using a sealed NMR tube for reactions at moderate temperatures, you can acquire spectra at regular intervals. This allows you to:
-
Observe the disappearance of starting material signals.
-
Track the appearance and growth of product and byproduct signals.
-
Gain mechanistic insights by identifying short-lived intermediates.
Q3: What other byproducts might I encounter?
A3: Besides dehydrobromination and Favorskii rearrangement products, other potential byproducts include:
-
Simple substitution product: If the reaction is performed with a nucleophile, the intended product where the bromine is replaced by the nucleophile.
-
Hydrolysis product: If water is present, the α-bromo ketone can hydrolyze to an α-hydroxy ketone.
-
Aldol condensation products: Under certain basic conditions, enolates can react with other ketone molecules, leading to self-condensation products, though this is less likely with the sterically hindered this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Reaction pathways of this compound.
Experimental Protocols
General Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of your crude reaction mixture or purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves your sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Use a pipette to transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with your sample's signals.
Standard ¹H NMR Acquisition Parameters:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 8-16 scans are usually sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Standard ¹³C NMR Acquisition Parameters:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0 to 220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay: 2-5 seconds.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
References
- NROChemistry. Favorskii Rearrangement.
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
- ResearchGate. The Quasi-Favorskii Rearrangement.
- Wikipedia. Favorskii rearrangement.
- YouTube. Homo Favorskii and Quasi Favorskii Rearrangement | Favorskii Rearrangement | Named Organic Reactions.
- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030330).
- NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403).
- Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814).
- University of California, Los Angeles. C-13 NMR Spectrum.
- Royal Society of Chemistry. Driving tert-butyl axial: the surprising cyclopropyl effect.
- National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- ChemRxiv. NMR reaction monitoring robust to spectral distortions.
- Fiveable. Alpha Halogenation of Aldehydes and Ketones.
- LibreTexts Chemistry. 22.3: Alpha Halogenation of Aldehydes and Ketones.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Guide to the Stability and Degradation of 4-Bromo-2,2-dimethyl-3-pentanone
Welcome to the comprehensive technical support guide for 4-Bromo-2,2-dimethyl-3-pentanone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this sterically hindered α-bromoketone in their experimental workflows. Here, we provide in-depth technical insights, troubleshooting guides, and frequently asked questions to ensure the stability and successful application of this valuable reagent.
Understanding the Molecule: Key Structural Features and Reactivity
This compound is an α-bromoketone with a unique structural feature: a bulky tert-butyl group adjacent to the carbonyl. This steric hindrance significantly influences its reactivity and stability, making it a fascinating and sometimes challenging substrate. The primary reactive sites are the electrophilic carbon bearing the bromine atom and the enolizable α-proton.[1]
Due to the presence of the carbonyl group, the C-Br bond is activated, making it more susceptible to nucleophilic attack compared to a typical alkyl bromide. However, the bulky tert-butyl group can sterically hinder the approach of nucleophiles.[2][3] This interplay between electronic activation and steric hindrance is a key consideration in its use.
Core Stability and Degradation Pathways
Like many α-haloketones, this compound is susceptible to degradation, primarily through two main pathways: dehydrobromination and hydrolysis.[4] These pathways are often catalyzed by ambient conditions and improper handling, leading to a decrease in purity and the formation of unwanted byproducts.
1. Dehydrobromination: This elimination reaction is often base-catalyzed and results in the formation of an α,β-unsaturated ketone and hydrogen bromide (HBr). The presence of even trace amounts of base can initiate this process.[4]
2. Hydrolysis: Reaction with water leads to the formation of the corresponding α-hydroxy ketone, 4-hydroxy-2,2-dimethyl-3-pentanone, and HBr.[4] This is a common issue if the compound is exposed to atmospheric moisture.
3. Photodegradation: Brominated organic compounds can be sensitive to light, which can induce the homolytic cleavage of the C-Br bond, leading to radical-mediated decomposition pathways.
4. Thermal Degradation: Elevated temperatures can accelerate the rates of dehydrobromination and hydrolysis, as well as potentially cause other decomposition reactions, releasing hazardous substances like hydrogen bromide and carbon oxides.[5]
Visualizing Degradation Pathways
Caption: Primary degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of degradation for this compound?
A1: The most common sign of degradation is a change in color from colorless or pale yellow to a darker yellow or brown.[4] You may also notice the evolution of hydrogen bromide (HBr) gas, which has a sharp, acrid odor.[4] In some cases, the formation of solid byproducts may be observed.
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To maximize its shelf life, this compound should be stored in a cool, dark, and dry environment.[4][6] A refrigerator at 2-8°C is recommended. The container should be tightly sealed to prevent moisture ingress and stored under an inert atmosphere, such as argon or nitrogen, to minimize hydrolysis and oxidation.[7]
Q3: Can I store this compound in a standard laboratory freezer?
A3: While a freezer provides a cool environment, ensure that the temperature is not so low as to cause the compound to freeze and potentially undergo phase-separation or container stress upon thawing. Always check the compound's physical data for its freezing point. Storing in a desiccated environment within the freezer is also advisable.
Q4: Is this compound a lachrymator? What are the necessary safety precautions?
A4: Yes, many α-bromoketones are potent lachrymators, causing irritation to the eyes and respiratory tract.[8] It is crucial to handle this compound in a well-ventilated fume hood at all times. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4]
Troubleshooting Guide for Experimental Workflows
The unique steric hindrance of this compound can lead to specific challenges in experimental settings. This guide addresses common issues and provides actionable solutions.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Possible Cause:
-
Steric Hindrance: The bulky tert-butyl group is impeding the backside attack of the nucleophile in an Sₙ2 reaction.[3][9]
-
Competing Elimination (E2) Reaction: The nucleophile may be acting as a base, leading to dehydrobromination, especially at elevated temperatures.
Troubleshooting Suggestions:
-
Nucleophile Choice:
-
Use smaller, highly nucleophilic reagents where possible.
-
If the nucleophile is also basic, consider using a less basic but still potent nucleophile.
-
-
Solvent Effects:
-
Employ polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the attacking species.
-
-
Temperature Control:
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to disfavor the elimination pathway, which typically has a higher activation energy.
-
Issue 2: Formation of Multiple Products
Possible Cause:
-
Mixture of Sₙ2 and E2 Products: A common issue when using nucleophiles that are also moderately to strongly basic.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.
Troubleshooting Suggestions:
-
Base/Nucleophile Selection:
-
To favor substitution, use a non-basic nucleophile.
-
To promote elimination, a strong, sterically hindered, non-nucleophilic base like potassium tert-butoxide is often used.
-
-
Reaction Conditions:
-
Carefully control the stoichiometry of the reagents. An excess of a basic nucleophile will likely increase the amount of elimination product.
-
Monitor the reaction progress closely using techniques like TLC or GC-MS to identify the formation of major byproducts early on.
-
Visualizing Reaction Pathway Choices
Caption: Influence of reagent choice on the reaction pathway of this compound.
Analytical Protocols for Purity Assessment and Degradation Monitoring
Regularly assessing the purity of this compound is crucial for obtaining reliable and reproducible experimental results.
Table 1: Recommended Analytical Techniques
| Technique | Purpose | Key Parameters to Monitor |
| ¹H NMR | Structural confirmation and purity assessment. | - Appearance of new signals, especially in the vinyl region (for dehydrobromination product) or a new singlet for the α-hydroxy proton (for hydrolysis product). - Changes in the integration ratios of the characteristic peaks. |
| ¹³C NMR | Confirmation of carbon skeleton and detection of impurities. | - Presence of additional peaks corresponding to degradation products. Carbonyl (C=O) shifts are particularly sensitive to changes in the α-position.[10][11] |
| GC-MS | Separation and identification of volatile impurities and degradation products. | - Appearance of new peaks in the chromatogram. - Mass spectra of new peaks can help identify degradation products like the α,β-unsaturated ketone or the α-hydroxy ketone.[12][13] |
| FT-IR | Functional group analysis. | - Broadening of the O-H stretch region (~3400 cm⁻¹) can indicate the presence of the hydrolysis product. - Appearance of a C=C stretch (~1650 cm⁻¹) may indicate the dehydrobromination product. |
Experimental Protocol: Purity Assessment by GC-MS
This protocol provides a general framework for the analysis of this compound and its potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity, dry solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a working solution of around 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is a good starting point.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C (hold for 2 min).
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (m/z 40-400) for initial identification of unknown peaks. Selected Ion Monitoring (SIM) can be used for targeted analysis of known degradation products for higher sensitivity.
-
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze any additional peaks by comparing their mass spectra to libraries (e.g., NIST) and known fragmentation patterns of potential degradation products. The dehydrobromination product would show a molecular ion corresponding to the loss of HBr, while the hydrolysis product would have a molecular ion corresponding to the substitution of Br with OH.
References
- BenchChem. (2025). Managing thermal instability of alpha-bromo ketones. BenchChem.
- Ashcroft, M. R., & Hoffmann, H. M. R. (1978). BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. Organic Syntheses, 58, 17.
- University of Pretoria. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2-pentene in Organic Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: 2,4-Dibromo-2,4-dimethylpentan-3-one in Organic Synthesis. BenchChem.
- Biosynth. (n.d.). This compound. Biosynth.
- Bordwell, F. G., & Carlson, M. W. (1969). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 91(14), 3951–3957.
- BenchChem. (2025). Preventing degradation of 2-(Bromomethyl)-3-phenylquinoxaline during storage. BenchChem.
- Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). 4-BROMO-2-HEPTENE. Organic Syntheses, 38, 8.
- LookChem. (n.d.). This compound. LookChem.
- Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865.
- ReAgent. (n.d.).
- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
- SlidePlayer. (2022). Nucleophilic Substitution Reactions. SlidePlayer.
- Levene, P. A. (1930). BROMOACETONE. Organic Syntheses, 10, 12.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube.
- Chemical Engineering Transactions. (2024).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- BenchChem. (2025). A Technical Guide to 4,4-Dimethyl-2-pentanone: Commercial Availability, Purity, and Synthesis. BenchChem.
- NIST. (n.d.). 3-Pentanone, 2,4-dimethyl-. NIST WebBook.
- Scirp.org. (n.d.). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
- BLDpharm. (n.d.). 32278-29-8|4-Bromo-2,2-dimethylpentan-3-one.
- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,4-Dimethyl-2-pentanone. BenchChem.
- Nishikawa, K., et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Forensic Toxicology, 42(1), 66–75.
- LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.
- Studylib.net. (n.d.). 13C NMR.
- Lee, S., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 14(1), 31.
- BenchChem. (n.d.). 2,2-Dimethyl-3-pentanone.
- Molecules. (2022).
- Sigma-Aldrich. (n.d.). 2,4-Dibromo-2,4-dimethyl-3-pentanone 99%.
- CIOP. (n.d.).
- BenchChem. (2025). Identifying and minimizing side products in 4,4-Dimethyl-2-pentanone synthesis.
- ResearchGate. (2022).
- LibreTexts. (2020). 20.17: Synthesis.
- SpectraBase. (n.d.). 2,2-Dimethyl-3-pentanone - Optional[13C NMR] - Chemical Shifts.
- CoLab. (n.d.).
- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.ciop.pl [m.ciop.pl]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. treenablythe.weebly.com [treenablythe.weebly.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
troubleshooting low yields in the synthesis of 4-Bromo-2,2-dimethyl-3-pentanone derivatives
Welcome to the technical support center for the synthesis of 4-bromo-2,2-dimethyl-3-pentanone and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Core Reaction: Acid-Catalyzed α-Bromination
The synthesis of this compound, a derivative of pinacolone, is a classic example of an acid-catalyzed α-halogenation of a ketone.[1][2][3] Understanding the mechanism is crucial for effective troubleshooting.
The reaction proceeds through the formation of an enol intermediate, which is the rate-determining step.[2][4] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol.[1][2] The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine to form the α-bromo ketone.[1][2]
Reaction Workflow Diagram
Caption: Acid-catalyzed α-bromination of 2,2-dimethyl-3-pentanone.
II. Troubleshooting Guide: Low Yields
Low yields are a frequent challenge in the synthesis of α-bromo ketones. This section provides a systematic approach to identifying and resolving the root causes.
Question 1: My reaction is not proceeding to completion, resulting in a low yield of the desired this compound. What are the likely causes and how can I address them?
Answer:
Several factors can contribute to an incomplete reaction. A systematic evaluation of your experimental setup and reagents is the best approach.
1. Insufficient Enol Formation:
The formation of the enol intermediate is the critical, rate-limiting step.[2][4] If the reaction conditions do not favor enolization, the reaction will be sluggish or fail altogether.
-
Troubleshooting Steps:
-
Verify Acid Catalyst: Ensure you are using a suitable acid catalyst, such as hydrobromic acid (HBr) or glacial acetic acid (AcOH), in an appropriate concentration.[1][5] The catalyst's role is to protonate the carbonyl oxygen, which is essential for enol formation.[2]
-
Optimize Catalyst Loading: While catalytic, an insufficient amount of acid may lead to slow reaction rates. Conversely, an excessive amount can lead to side reactions. Experiment with varying the catalyst concentration to find the optimal loading for your specific substrate.
-
2. Inactive Brominating Agent:
The quality and reactivity of your brominating agent are paramount.
-
Troubleshooting Steps:
-
Use Fresh Bromine: Elemental bromine (Br₂) is volatile and corrosive.[6] Ensure you are using a fresh, properly stored source.
-
Consider N-Bromosuccinimide (NBS): NBS is a solid, easier-to-handle alternative to liquid bromine.[1][5] However, ensure its purity and proper storage, as it can degrade over time. For some reactions, particularly allylic brominations, NBS may require a radical initiator, which is generally not necessary for α-bromination of ketones.[5]
-
3. Suboptimal Reaction Temperature:
Temperature plays a crucial role in reaction kinetics.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Some α-brominations require elevated temperatures to proceed efficiently.[5] Monitor your reaction at room temperature first. If the reaction is slow, consider gradually increasing the temperature while monitoring for product formation and the appearance of side products using techniques like Thin Layer Chromatography (TLC).
-
Avoid Excessive Heat: High temperatures can lead to decomposition of the product and the formation of impurities.[5]
-
4. Steric Hindrance:
The bulky tert-butyl group in 2,2-dimethyl-3-pentanone can sterically hinder the approach of the brominating agent.[7]
-
Troubleshooting Steps:
-
Increase Reaction Time: Reactions involving sterically hindered substrates may require longer reaction times to achieve high conversion.[5] Monitor the reaction progress over an extended period.
-
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
III. Frequently Asked Questions (FAQs)
Q1: I am observing the formation of multiple products, including di-brominated species. How can I improve the selectivity for mono-bromination?
A1: The formation of multiple products is a common issue in halogenation reactions.[5] In an acidic solution, the first halogenation deactivates the carbonyl oxygen, making the second halogenation slower than the first.[3] However, if the reaction is left for too long or if an excess of the brominating agent is used, di-bromination can occur.
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting di-bromination.
-
Slow Addition: Add the brominating agent slowly and at a low temperature to maintain control over the reaction.[8]
-
Monitor the Reaction: Use TLC or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the mono-brominated product. Quench the reaction as soon as the starting material is consumed.
Q2: My desired product seems to be decomposing during workup or purification. What are the best practices for isolating this compound?
A2: α-bromo ketones can be sensitive to both acidic and basic conditions, as well as heat.[9]
-
Aqueous Workup: During the workup, it is common to wash the organic layer with a solution of sodium bisulfite to quench any excess bromine, followed by a wash with a mild base like sodium bicarbonate to neutralize the acid catalyst.[8] Perform these washes quickly and with cold solutions to minimize potential decomposition.
-
Purification:
-
Distillation: If the product is a liquid, vacuum distillation is often the preferred method of purification.[6] This allows for distillation at a lower temperature, reducing the risk of thermal decomposition.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[10]
-
Column Chromatography: While possible, be aware that silica gel is slightly acidic and can potentially cause decomposition of sensitive compounds. Using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this.
-
Q3: Are there alternative, "greener" methods for the synthesis of α-bromo ketones?
A3: Yes, concerns about the use of elemental bromine have led to the development of alternative methods.
-
Oxidative Bromination: One approach involves the in-situ generation of bromine from a bromide source. For example, using ammonium bromide with an oxidant like Oxone® offers a more environmentally friendly option.[11] Another method uses hydrogen peroxide to oxidize hydrobromic acid or bromine, with water as the solvent, leading to nearly 100% bromine utilization.[6]
-
Solvent-Free Conditions: Reactions using N-halosuccinimides under solvent-free conditions have also been developed, reducing the environmental impact of organic solvents.[9]
IV. Experimental Protocols
General Protocol for the Acid-Catalyzed α-Bromination of 2,2-Dimethyl-3-pentanone
This is a general guideline and may require optimization for your specific experimental setup.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethyl-3-pentanone (1.0 eq) in glacial acetic acid.[8]
-
Cooling: Cool the solution in an ice bath to maintain a low temperature during the addition of bromine.[8]
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C.[8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.[8]
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane.[8]
-
Wash the organic layer sequentially with a cold, saturated sodium bisulfite solution (to quench excess bromine), a cold, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]
-
-
Purification: Purify the crude product by vacuum distillation.[6]
Quantitative Data Summary
| Reagent/Parameter | Typical Range | Rationale |
| 2,2-Dimethyl-3-pentanone | 1.0 equivalent | Starting material |
| Brominating Agent (Br₂ or NBS) | 1.05 - 1.1 equivalents | A slight excess ensures complete reaction of the starting material without promoting di-bromination. |
| Acid Catalyst (e.g., AcOH, HBr) | Catalytic to solvent quantities | Facilitates the rate-determining enol formation.[1][2] |
| Temperature | 0 °C to room temperature (or slightly elevated) | Low temperature during addition controls the reaction rate and selectivity; higher temperatures may be needed to drive the reaction to completion.[5][8] |
| Reaction Time | 1 - 24 hours | Highly dependent on substrate and temperature; requires monitoring.[5] |
V. References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Dubois, J. E., & Aaron, J. J. (1964). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 86(22), 4940–4944.
-
Van Hulle, M., & D'hooghe, M. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(24), 5896.
-
Rammurthy, B., Swamy, P., et al. (2017). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone. New Journal of Chemistry, 41(10), 3754-3758.
-
Bedoukian, P. Z. (1945). Synthesis of α-Bromoketones. Journal of the American Chemical Society, 67(9), 1430–1431.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]
-
Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. Retrieved from
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Google Patents. (n.d.). KR100591908B1 - Selective Bromination Method of Asymmetric Ketones. Retrieved from
-
ResearchGate. (2025, August 6). Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,2-dimethylpentan-3-ol. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methyl-3-pentanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 11. A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and oxone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
impact of base selection on the outcome of reactions with 4-Bromo-2,2-dimethyl-3-pentanone
Welcome to the technical support guide for reactions involving 4-Bromo-2,2-dimethyl-3-pentanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile but challenging substrate. The unique structural features of this α-bromo ketone—namely the significant steric hindrance from the tert-butyl group and the presence of a single acidic α-proton—create a competitive environment for multiple reaction pathways. Understanding how to selectively favor one pathway over another is critical for achieving the desired synthetic outcome. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways when this compound reacts with a base?
When this compound is treated with a base, three primary reaction pathways are in competition: the Favorskii rearrangement, E2 elimination, and SN2 substitution. The outcome is highly dependent on the properties of the selected base, particularly its strength, steric bulk, and nucleophilicity, as well as reaction conditions like solvent and temperature.[1][2]
The structural characteristics of the ketone—a bulky tert-butyl group adjacent to the carbonyl and no α'-hydrogens—steer the reaction toward specific outcomes.[3] The choice of base acts as a "switch" between these pathways.
Caption: Competing reaction pathways for this compound.
Q2: My reaction yielded a rearranged ester, not the simple substitution or elimination product I expected. What happened?
You have likely observed the Favorskii rearrangement . This is a classic reaction of α-halo ketones possessing an acidic α-proton.[4] Given that this compound has an acidic proton at the C4 position but no protons at the α' (C2) position, it is highly susceptible to this pathway, especially with strong, unhindered alkoxide bases like sodium methoxide or ethoxide.[5]
The mechanism proceeds as follows:
-
Enolate Formation: The base abstracts the acidic α-proton (from the carbon bearing the bromine) to form an enolate.
-
Cyclization: The enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bonded to the bromine, displacing the bromide ion to form a highly strained cyclopropanone intermediate.
-
Nucleophilic Ring-Opening: The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone. The ring then opens to yield the most stable carbanion, which is subsequently protonated by the solvent (e.g., methanol) to give the final rearranged ester product.[5]
Sources
preventing over-alkylation with 4-Bromo-2,2-dimethyl-3-pentanone
Technical Support Center: Alkylation Reactions
Guide: Preventing Over-alkylation with 4-Bromo-2,2-dimethyl-3-pentanone
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in alkylation reactions. As a sterically hindered α-bromo ketone, this reagent presents unique challenges and opportunities in C-C bond formation. This document is designed to help you navigate these complexities and achieve high-yield, selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of a di-alkylated byproduct. What is over-alkylation and why is it happening?
A1: Understanding the Over-alkylation Pathway
Over-alkylation occurs when the desired mono-alkylated product reacts again with the electrophile (this compound) to form a di-alkylated species. This is a common side reaction in enolate chemistry, particularly when the mono-alkylated product can be deprotonated under the reaction conditions to form a new enolate.[1]
The core issue stems from three potential problems in your reaction setup:
-
Incomplete Initial Deprotonation: If you use a base that is not strong enough to fully and irreversibly convert your starting ketone (nucleophile precursor) into its enolate, you create an equilibrium.[2][3] In this scenario, unreacted starting material, enolate, and base coexist. Once some mono-alkylated product is formed, it can be deprotonated by the remaining base or by another enolate molecule, entering the cycle again.
-
Product Enolate Formation: The mono-alkylated product still possesses an α-hydrogen. If this proton's acidity is comparable to or greater than that of your starting material, it can be readily removed, forming a new enolate that is then susceptible to a second alkylation.
-
Stoichiometry and Addition Rate: Adding the nucleophile to the electrophile or adding the electrophile too quickly can create localized areas of high electrophile concentration, increasing the probability of a second reaction with the newly formed product.[4]
Q2: How do I select the right base, solvent, and temperature to prevent over-alkylation?
A2: Establishing Kinetic Control
The key to preventing over-alkylation is to establish conditions of kinetic control , where the reaction outcome is determined by the rate of competing pathways rather than their thermodynamic stability. For enolate alkylation, this means using conditions that favor rapid, quantitative, and irreversible formation of the initial enolate.[5]
-
Choice of Base: The base is the most critical factor. A strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) is the industry standard for this purpose.[6][7] Its bulk prevents it from acting as a nucleophile, and its strength (the pKa of its conjugate acid, diisopropylamine, is ~36) ensures it can completely deprotonate a typical ketone (pKa ~19-21), driving the reaction to completion.[8] Weaker bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) can establish equilibria, which leads to the side reactions discussed in Q1.[2][9]
-
Solvent Selection: Anhydrous polar aprotic solvents are essential. Tetrahydrofuran (THF) is the most common choice as it effectively solvates the lithium cation without interfering with the enolate's reactivity.[4] It is crucial that the solvent is absolutely dry, as any trace of water will quench the enolate.[10]
-
Temperature Management: Low temperatures are non-negotiable for kinetic control. The standard is -78 °C (a dry ice/acetone bath).[4][11] These low temperatures prevent the system from reaching equilibrium, effectively "locking" in the desired kinetic enolate and slowing down potential side reactions like proton transfer and aldol condensation.[12][13]
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, bulky, non-nucleophilic; ensures rapid and complete enolate formation (kinetic control).[6][11] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic; effectively solvates the Li+ counterion without protonating the enolate.[4] |
| Temperature | -78 °C | Prevents equilibration to the thermodynamic enolate and minimizes side reactions.[13][14] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture and oxygen from quenching the highly reactive enolate. |
Q3: My reaction is very slow or shows low conversion even when I follow the kinetic protocol. What are the likely causes?
A3: Troubleshooting Poor Reactivity
Low conversion in this specific reaction is almost always related to steric hindrance or reagent integrity.
-
Steric Hindrance: this compound is a sterically demanding electrophile due to the bulky tert-butyl group adjacent to the carbonyl.[15] The bromine atom is on a secondary carbon, which is inherently slower for SN2 reactions than a primary carbon.[3] If your nucleophile (the enolate) is also highly substituted, the steric clash can significantly slow the reaction rate. You may need to allow the reaction to stir for a longer period at -78 °C or let it warm very slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) while carefully monitoring for byproduct formation via TLC.
-
Reagent Purity and Preparation:
-
Inactive LDA: Was your LDA solution freshly prepared or properly titrated? Commercial LDA solutions can degrade over time. Preparing it fresh from n-butyllithium and diisopropylamine is often more reliable.
-
Wet Solvents/Glassware: Any moisture will instantly destroy the enolate.[10] Ensure all glassware is oven- or flame-dried and that solvents are passed through a purification system or distilled from an appropriate drying agent.
-
Impure Starting Materials: Ensure your ketone precursor and the bromo-ketone electrophile are pure.[16]
-
-
Incorrect Stoichiometry: Ensure you are using at least one full equivalent of LDA relative to your starting ketone to achieve complete deprotonation. A slight excess (1.05 equivalents) is often used.[14]
Recommended Experimental Protocol
This protocol is designed to maximize the yield of the mono-alkylated product by ensuring complete, kinetically controlled enolate formation before the introduction of this compound.
Step-by-Step Methodology: Kinetic Alkylation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.
-
Enolate Formation:
-
Add anhydrous THF to the flask via syringe and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the starting ketone (1.0 eq.) to the cold THF.
-
Slowly add LDA (1.05 eq., as a solution in THF) dropwise to the stirred ketone solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[11]
-
-
Alkylation:
-
Dissolve this compound (0.95-1.0 eq.) in a small amount of anhydrous THF in a separate flame-dried flask.
-
Add the electrophile solution dropwise via syringe to the vigorously stirred enolate solution at -78 °C over 20-30 minutes. Slow addition is critical to prevent localized excess of the electrophile.[4]
-
Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (quench a small aliquot with saturated NH₄Cl before spotting).
-
-
Workup:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting Summary
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant Di-alkylated Product | Incomplete enolate formation (base too weak); Reaction too warm; Electrophile added too quickly. | Use LDA at -78 °C; Ensure 1.05 eq. of active LDA; Add electrophile slowly to the enolate solution.[2][11] |
| Low or No Conversion | Steric hindrance; Inactive base; Presence of moisture; Temperature too low. | Increase reaction time; Allow slow warming to -40 °C or 0 °C; Use freshly prepared/titrated LDA; Ensure all reagents and glassware are anhydrous.[10][15] |
| Major Elimination Byproduct (Alkene) | Nucleophile is too sterically hindered, acting as a base; Reaction warmed too high. | Maintain low temperature (-78 °C); If the nucleophile is exceptionally bulky, an alternative synthetic route may be necessary.[10][17] |
| Aldol Condensation Products | Incomplete enolate formation allows enolate to react with unreacted starting ketone. | Ensure complete deprotonation with >1.0 equivalent of LDA before adding the electrophile.[1][18] |
References
- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.
- Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes.
- Master Organic Chemistry. (2022). Kinetic versus Thermodynamic Enolates of Ketones.
- University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
- JoVE. (2023). Regioselective Formation of Enolates.
- Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
- Li, M-M., et al. (2023). Ketone α-alkylation at the more-hindered site. ResearchGate.
- The Organic Chemistry Tutor. (2018). Kinetic and thermodynamic enolates. YouTube.
- eGyanKosh. (n.d.). ENOLATES.
- Furman University. (n.d.). Alkylation of Ketones and Esters: SN2 Reaction with Alkyl Halides.
- Chemistry LibreTexts. (2019). 21.5: Enolates of Unsymmetrical Carbonyl Compounds.
- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
- Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Reddit. (2023). Bulky alkylation troubleshooting. r/Chempros.
- Química Organica.org. (n.d.). alkylation of enolates.
- Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions.
- Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook.
- LookChem. (n.d.). This compound.
- The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube.
- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.
- Chemistry Steps. (n.d.). How to Alkylate a Ketone.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Organic Syntheses. (1978). BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE.
- The Organic Chemistry Tutor. (n.d.). Alkylation of Enolates.
- University of Liverpool. (n.d.). Carbonyl Chemistry :: Overview of Enolate Alkylations.
- Trost, B. M., & Shen, H. C. (2020). The Allylic Alkylation of Ketone Enolates. PubMed Central (PMC), NIH.
- Organic Syntheses. (1983). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE.
- Martí-Centelles, V., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central.
- Martí-Centelles, V., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, ACS Publications.
Sources
- 1. alkylation of enolates [quimicaorganica.org]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 6. Furman Chemistry 120: Organic / Alkylation of Ketones and Esters: SN2 Reaction with Alkyl Halides [furmanchm120.pbworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 12. Video: Regioselective Formation of Enolates [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Work-Up Procedures for 4-Bromo-2,2-dimethyl-3-pentanone
Welcome to the technical support center for handling the synthesis of 4-Bromo-2,2-dimethyl-3-pentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up phase of this valuable synthetic intermediate. The α-bromination of sterically hindered ketones like pinacolone presents unique challenges, including managing corrosive reagents, preventing side reactions, and ensuring product stability. This document provides in-depth, experience-based solutions to common problems encountered after the initial bromination reaction.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the work-up of this compound.
Q1: What are the primary hazards I should be aware of during the work-up?
A1: The two main hazards are residual elemental bromine (Br₂) and the byproduct hydrogen bromide (HBr).[1][2][3]
-
Bromine (Br₂): A volatile, reddish-brown liquid that is highly corrosive and toxic.[4][5] Proper quenching is essential to neutralize it.
-
Hydrogen Bromide (HBr): A strong, corrosive acid generated during the reaction.[1][2][6] It must be neutralized to prevent acid-catalyzed decomposition of the product and to avoid issues during extraction.[7] Always perform the quench and subsequent washes in a well-ventilated fume hood.[8]
Q2: My organic layer is persistently orange/yellow even after washing. What does this mean?
A2: This indicates the presence of unreacted bromine. A simple water or bicarbonate wash is insufficient for removing significant amounts of Br₂. You must use a reducing agent to quench it. The most common and effective choices are aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9][10] Continue washing with one of these solutions until the color completely disappears.[10]
Q3: What is the purpose of a sodium bicarbonate (NaHCO₃) wash?
A3: The primary purpose of a saturated sodium bicarbonate wash is to neutralize the acidic byproduct, hydrogen bromide (HBr), which is generated stoichiometrically during the bromination of the ketone.[11][12] Removing the acid is crucial because α-bromo ketones can be unstable under acidic conditions, potentially leading to decomposition or side reactions.[7] The bicarbonate wash also helps to quench small amounts of excess bromine, though it is less efficient for this purpose than thiosulfate or bisulfite.
Q4: My product seems to be degrading during work-up or storage. How can I prevent this?
A4: α-bromo ketones can be susceptible to decomposition, primarily through dehydrobromination (elimination of HBr) or hydrolysis.[7] To minimize degradation:
-
Keep it Cold: Perform the entire work-up procedure using cold solutions and an ice bath, especially during the initial quench, which can be exothermic.[10][13]
-
Work Quickly: Do not let the reaction mixture or isolated product sit for extended periods, especially in solution.
-
Neutralize Thoroughly: Ensure all acidic HBr has been removed by washing with a base (like NaHCO₃) until the aqueous layer is neutral or slightly basic.
-
Store Properly: Store the purified product in a cool, dark place, preferably in a freezer under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and light.[7]
Troubleshooting Guide: From Quench to Isolation
This section provides a systematic approach to resolving specific issues that may arise during the experimental work-up.
Issue 1: Persistent Color from Excess Bromine
-
Observation: The organic layer remains yellow, orange, or reddish-brown after initial water washes.
-
Root Cause Analysis: Elemental bromine (Br₂) has high solubility in many organic solvents and is not effectively removed by water alone. A chemical reaction is required to consume the excess Br₂.
-
Solution: Employ a reducing quench agent. The choice depends on the scale and pH sensitivity of your subsequent steps.
| Quenching Agent | Stoichiometry (vs. Br₂) | Recommended Conc. | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | 2 Na₂S₂O₃ + Br₂ → 2 NaBr + Na₂S₄O₆ | 5-10% (w/v) Aqueous | Inexpensive, highly effective, and common.[4][10] | Can form elemental sulfur under strongly acidic conditions.[10] |
| Sodium Bisulfite (NaHSO₃) | NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2 HBr | 5-10% (w/v) Aqueous | Effective and does not typically form sulfur.[9][10] | Generates sulfur dioxide (SO₂) gas, which is toxic. The solution is acidic.[10] |
| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ + Br₂ + H₂O → Na₂SO₄ + 2 HBr | 5-10% (w/v) Aqueous | Effective and less likely to form sulfur than thiosulfate.[9][10] | Can also generate SO₂ under acidic conditions.[10] |
Protocol 1: Standard Quenching and Washing Procedure
-
Cooling: Once the reaction is deemed complete, cool the reaction flask in an ice-water bath to 0-5 °C. This is critical to control any exotherm during the quench.[10][13]
-
Initial Quench: Slowly and with vigorous stirring, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise. Continue the addition until the reddish-brown bromine color completely disappears, resulting in a pale yellow or colorless organic layer.[9][10]
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Acid Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the neutralization of HBr. Continue shaking until gas evolution ceases.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and break up minor emulsions.[14]
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Issue 2: Emulsion Formation During Extraction
-
Observation: A thick, cloudy, or milky layer forms between the organic and aqueous phases, preventing clean separation.[15] Emulsions are common when using chlorinated solvents or with strongly basic aqueous solutions.[16]
-
Root Cause Analysis: Surfactant-like impurities or fine particulate matter can lower the interfacial tension between the two immiscible layers, stabilizing a mixture of droplets.[14][17] Vigorous shaking increases the likelihood of emulsion formation.[14]
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own with time.[15][18]
-
Salting Out: Add a significant amount of solid sodium chloride (NaCl) to the funnel and swirl gently. This increases the ionic strength of the aqueous layer, forcing the separation of the two phases.[14][18]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously. This reduces the energy input that creates emulsions while still allowing for extraction.[14]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically break up the emulsified droplets.[18] You will then need to re-separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties enough to break the emulsion.[14]
-
Issue 3: Low or Incomplete Product Recovery
-
Observation: The final yield of this compound is significantly lower than expected.
-
Root Cause Analysis: This can be due to incomplete reaction, product decomposition, or physical loss during the work-up.
-
Preventative & Corrective Actions:
-
Verify Layer Identity: If you are unsure which layer is which, add a few drops of water to the funnel. The layer that increases in size is the aqueous layer.[16] This prevents accidental disposal of your product layer.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer(s) with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Combine all organic extracts before proceeding with washing.[10]
-
Avoid Basicity: While HBr must be neutralized, prolonged exposure to strong bases can promote elimination side reactions.[7] Use sodium bicarbonate rather than stronger bases like sodium hydroxide. Ensure the final organic solution is neutral, not basic, before concentration.
-
Check for Precipitation: In some cases, insoluble byproducts may form. If a solid appears between the layers, it may be necessary to filter the combined phases before completing the separation.[18]
-
Process Flow Diagram
The following diagram outlines the decision-making process for a successful work-up of the this compound synthesis.
Caption: Decision tree for the work-up of this compound.
References
- Technical Support Center: Quenching and Removal of Excess Bromine. (n.d.). Benchchem.
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. (n.d.). Benchchem.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Sodium thiosulfate. (n.d.). Wikipedia.
- Tips & Tricks: Emulsions. (n.d.). University of Rochester Department of Chemistry.
- Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. (2024, August 16). SafetyInfo.
- LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. (n.d.). Prudent Practices in the Laboratory.
- Problems with extractions. (n.d.). University of York Chemistry Teaching Labs.
- How does sodium thiosulfate neutralize bromine? (2018, December 14). Quora.
- Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. (n.d.). Aether.
- Hydrogen Bromide HBr Safety Data Sheet SDS P4605. (n.d.). Holston Gases.
- Hydrobromic Acid-Hazard and Toxicity. (2019, September 6). ChemicalBook.
- Managing thermal instability of alpha-bromo ketones. (n.d.). Benchchem.
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. (n.d.). Benchchem.
- Synthetic Access to Aromatic α-Haloketones. (2021). Molecules, 26(11), 3163.
- How to do workup after doing bromination with NBS? (2017, February 25). ResearchGate.
Sources
- 1. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 2. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 3. gas-sensing.com [gas-sensing.com]
- 4. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. holstongases.com [holstongases.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. azom.com [azom.com]
- 16. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 17. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 18. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Regioselective Functionalization of 4-Bromo-2,2-dimethyl-3-pentanone
Welcome to the technical support center for the regioselective functionalization of 4-bromo-2,2-dimethyl-3-pentanone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this sterically hindered α-bromo ketone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and practical insights.
I. Introduction to the Challenges
This compound presents a unique set of challenges in regioselective functionalization due to the steric hindrance imposed by the tert-butyl group adjacent to the carbonyl. This steric bulk significantly influences the accessibility of the α-carbon and the carbonyl carbon, often leading to sluggish reactions, low yields, and competing side reactions. Understanding the interplay of sterics and electronics is paramount to achieving desired regioselectivity.
II. Frequently Asked Questions (FAQs)
Enolate Formation and Stability
Q1: Why is enolate formation with this compound so challenging, and what is the preferred site of deprotonation?
A1: The primary challenge stems from the steric hindrance of the tert-butyl group, which impedes the approach of a base to the α-proton. Deprotonation can theoretically occur at two positions: the α-carbon bearing the bromine (C4) and the α'-carbon of the methyl group (C1). However, the acidity of the α-proton at C4 is increased due to the electron-withdrawing effect of the bromine atom. Despite this, the kinetic enolate is often formed by deprotonation of the less hindered methyl group (α' position) when using a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA).[1] The thermodynamic enolate, which would be more substituted and theoretically more stable, is difficult to form due to the severe steric clash between the tert-butyl group and the incoming base.[1][2]
Q2: What conditions favor the formation of the kinetic versus the thermodynamic enolate?
A2:
-
Kinetic Enolate (less substituted): Favored by strong, sterically hindered bases (e.g., LDA), low temperatures (-78 °C), and polar aprotic solvents (e.g., THF). These conditions promote rapid, irreversible deprotonation at the most accessible site.[1]
-
Thermodynamic Enolate (more substituted): Generally favored by weaker bases (e.e., NaH, alkoxides), higher temperatures, and protic solvents, allowing for equilibration to the more stable enolate.[1] However, for this compound, achieving the thermodynamic enolate is exceptionally difficult due to steric hindrance.
Side Reactions
Q3: What are the most common side reactions observed during the functionalization of this compound?
A3: The most prevalent side reaction is the Favorskii rearrangement , which occurs in the presence of a base.[3] This rearrangement proceeds through a cyclopropanone intermediate, leading to the formation of carboxylic acid derivatives and is a significant competing pathway, especially with alkoxide bases.[3][4] Another common side reaction is elimination to form an α,β-unsaturated ketone, particularly when using a sterically hindered base.[5][6]
Q4: How can I minimize the Favorskii rearrangement?
A4: To suppress the Favorskii rearrangement, it is crucial to use non-nucleophilic, sterically hindered bases such as LDA or KHMDS at low temperatures. These bases favor deprotonation over nucleophilic attack at the carbonyl carbon, which is a key step in some proposed Favorskii mechanisms.[3] Additionally, using aprotic solvents can help minimize this side reaction.
III. Troubleshooting Guides
Guide 1: α-Alkylation and α-Arylation Reactions
Problem: Low to no yield of the desired α-functionalized product, with the starting material recovered or a complex mixture of byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Enolate Formation | The bulky tert-butyl group hinders the approach of the base to the α-proton, preventing efficient enolate formation. | Use a stronger, more sterically hindered base like Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS) at low temperatures (-78 °C) to favor kinetic deprotonation.[1] |
| Favorskii Rearrangement | The use of nucleophilic bases (e.g., alkoxides) can initiate the Favorskii rearrangement, consuming the starting material.[3] | Switch to a non-nucleophilic base (LDA, KHMDS). If an alkoxide is necessary, use a more sterically hindered one like potassium tert-butoxide. |
| Slow Reaction with Electrophile | Steric hindrance around the α-carbon can slow down the subsequent reaction with the electrophile, allowing for enolate decomposition or side reactions. | Use a more reactive electrophile (e.g., alkyl iodides instead of bromides or chlorides). Consider using a transition-metal-catalyzed cross-coupling approach for arylations. |
| Elimination | The use of a strong, hindered base can also promote the elimination of HBr to form the corresponding α,β-unsaturated ketone.[5][6] | Carefully control the stoichiometry of the base (use slightly more than 1 equivalent). Add the electrophile promptly after enolate formation. |
Experimental Workflow: Troubleshooting α-Alkylation
Caption: Troubleshooting workflow for low-yielding α-alkylation reactions.
Guide 2: Reactions at the Carbonyl Group
Problem: Difficulty in achieving nucleophilic addition to the carbonyl carbon, with the starting material often recovered unchanged.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Steric Shielding of the Carbonyl | The tert-butyl group severely hinders the trajectory of nucleophilic attack on the carbonyl carbon. | Use smaller, highly reactive nucleophiles (e.g., organolithium reagents instead of Grignard reagents). Consider using Lewis acid catalysis to activate the carbonyl group and enhance its electrophilicity. |
| Competing Enolization | The nucleophile may act as a base, deprotonating the α- or α'-positions instead of attacking the carbonyl. | Use non-basic nucleophiles if possible. Perform the reaction at very low temperatures to favor the kinetic pathway of addition over deprotonation. |
Reaction Pathway Diagram: Nucleophilic Addition vs. Deprotonation
Caption: Competing pathways for nucleophilic attack on the ketone.
IV. Advanced Strategies and Protocols
For particularly challenging transformations, consider advanced synthetic methods that can overcome the inherent steric and electronic challenges of this substrate.
Photoredox Catalysis for α-Arylation
Visible-light photoredox catalysis offers a mild and efficient alternative for the α-arylation of ketones.[7] This method proceeds via radical intermediates, which are less sensitive to steric hindrance compared to ionic pathways.
Protocol: Photoredox-Catalyzed α-Arylation of this compound
-
To an oven-dried vial, add this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), a photocatalyst such as Ru(bpy)₃Cl₂ or an organic dye (1-5 mol%), and a suitable solvent (e.g., DMF, DMSO).
-
Add a sacrificial electron donor, such as Hantzsch ester or an amine (1.5-2.0 equiv.).
-
Degas the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Irradiate the mixture with a blue LED lamp at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup followed by purification by column chromatography.
V. Conclusion
The regioselective functionalization of this compound is a formidable challenge that requires a nuanced understanding of steric effects, enolate chemistry, and competing reaction pathways. By carefully selecting reagents and reaction conditions, particularly through the use of sterically hindered, non-nucleophilic bases and considering modern synthetic methods like photoredox catalysis, researchers can successfully navigate these obstacles to achieve their desired synthetic targets.
References
- Halogenation Of Ketones via Enols - Master Organic Chemistry. [Link]
- Kinetic vs.
- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]
- Photoredox α-Arylation of cyclic ketones - ChemRxiv. [Link]
- Alpha Halogenation of Aldehydes and Ketones - Fiveable. [Link]
- Favorskii Rearrangement of some a-Bromo-ketones - CORE. [Link]
- Favorskii rearrangement - Wikipedia. [Link]
- The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... - Homework.Study.com. [Link]
- Regioselective Formation of Enolates: A Way to Understanding Kinetic versus Thermodynamic Control - ResearchG
- Kinetic Versus Thermodynamic Enol
Sources
Validation & Comparative
comparative reactivity of 4-Bromo-2,2-dimethyl-3-pentanone vs. other alpha-halo ketones
Introduction: The Nuanced Reactivity of α-Halo Ketones
Alpha-halo ketones are a cornerstone class of intermediates in organic synthesis, valued for their bifunctional nature. They possess two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity makes them powerful building blocks for a diverse range of molecular architectures. The reactivity of these compounds is not uniform; it is profoundly influenced by the interplay of electronic and steric factors.
The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect, which polarizes the carbon-halogen (C-X) bond and enhances the electrophilicity of the α-carbon.[1][2][3] This generally makes α-halo ketones significantly more reactive towards nucleophilic substitution than their analogous alkyl halides.[3][4] The specific halogen also plays a critical role, with reactivity following the leaving group ability: I > Br > Cl > F.[2][5]
This guide provides an in-depth comparative analysis of 4-Bromo-2,2-dimethyl-3-pentanone , a structurally distinct α-halo ketone, against other common substrates in this class. We will explore how its unique steric profile dictates its behavior in hallmark reactions like nucleophilic substitution and the Favorskii rearrangement, supported by mechanistic insights and detailed experimental frameworks.
Structural Analysis: The Impact of Steric Hindrance in this compound
The reactivity of this compound is fundamentally dictated by its structure. It features a bromine atom on a secondary carbon, which is flanked by a carbonyl group on one side and a methyl group on the other. Critically, the carbonyl group is bonded to a bulky tert-butyl group.
This arrangement introduces two major points of steric hindrance:
-
At the α'-position: The ketone lacks α'-hydrogens, as the carbon is a quaternary center within the tert-butyl group. This has profound implications for base-mediated reactions.
-
At the Carbonyl Carbon: The presence of the large tert-butyl group shields the carbonyl carbon from the approach of nucleophiles, creating a neopentyl-like environment.[6]
These features dramatically differentiate its reactivity from less hindered α-halo ketones such as bromoacetone or cyclic analogues like 2-chlorocyclohexanone.
Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions
The SN2 reaction is a benchmark for assessing the electrophilicity of the α-carbon. While the carbonyl group activates the substrate for substitution, steric hindrance at or near the reaction center can severely impede the reaction rate.[6]
Mechanistic Considerations
The SN2 reaction proceeds via a backside attack by a nucleophile on the α-carbon, leading to the displacement of the halide ion. The transition state involves a trigonal bipyramidal geometry. The electron-withdrawing nature of the carbonyl group helps to stabilize this transition state, accelerating the reaction.[7]
Caption: General SN2 mechanism on an α-halo ketone.
Performance Comparison
The steric bulk of the tert-butyl group in this compound is expected to significantly decrease its SN2 reactivity compared to less hindered ketones. Interestingly, some studies have shown that bimolecular substitution reactions on ketones with neopentyl-like structures can be surprisingly insensitive to this hindrance, suggesting a standard SN2 transition state is still achieved.[6] However, a general trend can be predicted.
| Compound | Structure | α-Carbon Substitution | α'-Carbon Group | Expected Relative SN2 Rate | Rationale |
| Bromoacetone | CH₃COCH₂Br | Primary | Methyl | +++++ | Minimal steric hindrance at the α-carbon. |
| 2-Chlorocyclohexanone | Cyclic | Secondary | Methylene (-CH₂-) | +++ | Secondary carbon offers more hindrance than primary. |
| This compound | (CH₃)₃CCOC(Br)CH₃ | Secondary | tert-Butyl | ++ | Significant steric hindrance from the bulky tert-butyl group adjacent to the carbonyl. |
| 2-Bromo-2,4-dimethyl-3-pentanone | (CH₃)₂CHC(Br)C(O)CH(CH₃)₂ | Tertiary | Isopropyl | + | Tertiary α-carbon strongly disfavors SN2 reactions due to severe steric clash.[6] |
Comparative Reactivity in the Favorskii Rearrangement
The Favorskii rearrangement is a base-induced reaction of α-halo ketones that typically yields carboxylic acid derivatives.[8] Crucially, the canonical mechanism requires the presence of at least one acidic α'-hydrogen to form an enolate, which then leads to a cyclopropanone intermediate.[9][10]
Divergent Mechanistic Pathways
The absence of α'-hydrogens in this compound precludes the formation of a cyclopropanone intermediate. This forces the reaction down an alternative path known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement .[8]
-
Standard Mechanism (e.g., 2-Chlorocyclohexanone): The base abstracts an α'-proton, forming an enolate. This enolate undergoes intramolecular SN2 to form a bicyclic cyclopropanone intermediate. Nucleophilic attack by the base opens the strained ring to yield the more stable carbanion, which is then protonated to give the ring-contracted product.[8][11]
-
Quasi-Favorskii Mechanism (this compound): With no enolizable α'-protons, the base (e.g., hydroxide) acts as a nucleophile and attacks the carbonyl carbon directly. This forms a tetrahedral intermediate. A subsequent concerted rearrangement occurs where the neighboring carbon migrates, displacing the bromide to form the rearranged carboxylic acid.[8]
Caption: Workflow for the comparative kinetic study.
Conclusion
This compound serves as an exemplary case study in physical organic chemistry. Its reactivity profile is a direct consequence of its unique structure.
-
In SN2 Reactions: The significant steric hindrance imparted by the tert-butyl group renders it less reactive than smaller, acyclic α-halo ketones like bromoacetone. Its reactivity is more comparable to, though likely slightly lower than, cyclic secondary analogues.
-
In Base-Mediated Rearrangements: The absence of α'-hydrogens makes it incapable of undergoing a standard Favorskii rearrangement via a cyclopropanone intermediate. Instead, it proceeds through a quasi-Favorskii mechanism, highlighting a crucial mechanistic divergence within this reaction class.
For researchers and drug development professionals, understanding these structure-reactivity relationships is paramount. The choice of an α-halo ketone substrate must be carefully considered, as seemingly subtle structural changes—like the presence or absence of enolizable protons or the degree of steric congestion—can fundamentally alter reaction pathways, rates, and ultimate product distribution.
References
- Benchchem. A Comparative Guide to the Reactivity of Alpha- vs.
- Benchchem. A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. URL
- Benchchem. A Comparative Analysis of Alpha-Haloketones in Synthetic Chemistry. URL
- Various Authors. (2025). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of Organic Chemistry. URL
- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. URL
- Wikipedia. α-Halo ketone. URL
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
- University of Pretoria. (Dissertation).
- YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. URL
- Chemistry LibreTexts. Carbonyl Alpha-Substitution Reactions (Summary). URL
- Chemistry LibreTexts.
- Chemistry LibreTexts.
- Wikipedia. Favorskii rearrangement. URL
- NROChemistry. Favorskii Rearrangement. URL
- YouTube. (2022). Favorskii Rearrangement. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
The Pivaloylmethyl Halide Advantage: A Guide to Steric Control in Alkylation Reactions
A Comparative Analysis of 4-Bromo-2,2-dimethyl-3-pentanone versus Simple Alkylating Agents
In the landscape of synthetic organic chemistry, the strategic introduction of alkyl groups is a cornerstone of molecular design, pivotal in the fields of drug discovery and materials science. While simple alkylating agents like methyl iodide and benzyl bromide are workhorses of the modern laboratory, their high reactivity can often lead to challenges in selectivity, particularly with complex substrates bearing multiple nucleophilic sites. This guide presents a comprehensive comparison of this compound, a sterically hindered α-bromoketone, against these traditional reagents, highlighting the distinct advantages conferred by its bulky pivaloylmethyl moiety in achieving controlled and selective alkylation.
The Challenge of Selectivity with Simple Alkylating Agents
Simple primary alkyl halides, such as methyl iodide, ethyl bromide, and benzyl bromide, are highly effective alkylating agents due to their minimal steric hindrance. This lack of bulk allows for rapid reaction rates via the S(_N)2 mechanism, where the nucleophile attacks the electrophilic carbon in a single, concerted step. However, this high reactivity can be a double-edged sword. In the presence of multiple nucleophilic sites, these small, unhindered electrophiles often exhibit poor selectivity, leading to a mixture of products and necessitating complex purification steps.
For instance, the alkylation of a polyfunctional molecule containing both a primary amine and a phenol can result in a mixture of N-alkylated, O-alkylated, and even poly-alkylated products. This lack of precision can significantly impact the overall efficiency of a synthetic route.
This compound: A Sterically Controlled Approach
This compound introduces a significant steric shield around the electrophilic carbon due to the presence of a bulky tert-butyl group. This steric hindrance dramatically alters its reactivity profile compared to its simpler counterparts.
Mechanistic Divergence: The Shift from S(_N)2 to S(_N)1
The bulky nature of this compound largely disfavors the backside attack required for an S(_N)2 reaction. Instead, it promotes a reaction pathway with more S(_N)1 character. This involves the initial departure of the bromide leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. The stability of this intermediate is a key factor in the reaction's feasibility. The adjacent carbonyl group in this compound, while electron-withdrawing, can also participate in stabilizing the carbocation through resonance.
This shift in mechanism has profound implications for selectivity. The formation of a carbocation intermediate allows the reaction to be more sensitive to the electronic properties and steric environment of the nucleophile, often leading to a higher degree of regioselectivity.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of α-bromoketones involves the bromination of the corresponding ketone.
Materials:
-
2,2-Dimethyl-3-pentanone (pinacolone)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Aqueous sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,2-dimethyl-3-pentanone (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous sodium bisulfite solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.
General Protocol for N-Alkylation of an Amine
Materials:
-
Amine (primary or secondary)
-
This compound (1.0 - 1.2 eq)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine, or Hunig's base)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq).
-
Add this compound dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting amine is consumed.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for O-Alkylation of a Phenol
Materials:
-
Phenol
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., acetone, DMF)
Procedure:
-
To a solution of the phenol (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq).
-
Add this compound to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted phenol, followed by brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.
Conclusion
This compound offers a compelling alternative to simple alkylating agents when selectivity is a primary concern. The steric bulk of the pivaloylmethyl group fundamentally alters the reaction mechanism, favoring an S(_N)1-like pathway and providing a powerful tool for achieving regioselective and mono-alkylation of complex molecules. While reaction rates may be slower compared to less hindered electrophiles, the enhanced control and cleaner reaction profiles often translate to higher overall synthetic efficiency. For researchers and drug development professionals, understanding the nuanced reactivity of sterically demanding alkylating agents like this compound is key to unlocking new synthetic possibilities and streamlining the construction of complex molecular architectures.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
A Senior Application Scientist's Guide to Structural Validation of 4-Bromo-2,2-dimethyl-3-pentanone Reaction Products Using 2D NMR
In the landscape of synthetic chemistry, particularly within drug development, the unambiguous structural determination of novel compounds is a cornerstone of progress. The reaction of versatile building blocks like 4-Bromo-2,2-dimethyl-3-pentanone can lead to a variety of products, each with its own unique chemical architecture. The challenge, and indeed the necessity, lies in rigorously validating these structures. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques, offering a robust framework for the structural elucidation of reaction products derived from this compound.
For researchers and scientists in the pharmaceutical and chemical industries, this document serves as a practical guide to leveraging the power of 2D NMR. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols to ensure the highest degree of scientific integrity.
The Challenge: Beyond One-Dimensional Analysis
While one-dimensional (1D) NMR provides a fundamental overview of a molecule's proton and carbon environments, it often falls short when faced with complex structures where signals overlap.[1][2] This is frequently the case with the reaction products of this compound, where subtle structural variations can be obscured in a 1D spectrum. Two-dimensional NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which allows for the correlation of nuclear spins and provides a much clearer picture of molecular connectivity and spatial relationships.[2][3]
A Comparative Analysis of Key 2D NMR Experiments
The power of 2D NMR lies in its diverse array of experiments, each providing a unique piece of the structural puzzle.[3][4] For the validation of this compound reaction products, a combination of the following techniques is indispensable.
| 2D NMR Technique | Information Provided | Application to this compound Derivatives |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds (J-coupling).[3][5] | Identifies neighboring protons, allowing for the tracing of proton spin systems within the molecule. This is crucial for establishing the connectivity of the carbon backbone. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a specific carbon atom (one-bond ¹H-¹³C correlation).[3] | Unambiguously assigns protons to their corresponding carbons, providing a direct link between the ¹H and ¹³C NMR spectra. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Reveals correlations between protons and carbons that are two or three bonds apart.[3][6] | Establishes long-range connectivity, piecing together different spin systems and confirming the overall carbon skeleton. This is particularly useful for identifying quaternary carbons. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space, regardless of whether they are bonded.[3][7] | Provides information about the three-dimensional structure and stereochemistry of the molecule by identifying protons that are in spatial proximity. |
The Logic of a Combined 2D NMR Approach
The true strength of 2D NMR in structural validation comes from the synergistic use of these experiments. The process is a logical progression, with each experiment building upon the information provided by the last.
Caption: Step-by-step experimental workflow for 2D NMR analysis.
Conclusion
The structural validation of reaction products from this compound necessitates a multi-faceted analytical approach. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—provides an unparalleled level of detail, enabling the unambiguous determination of molecular connectivity and stereochemistry. By following the logical workflow and experimental protocols outlined in this guide, researchers can ensure the scientific rigor and trustworthiness of their findings, a critical aspect of advancing drug discovery and development.
References
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Field, L. D., Li, H., & Magill, A. M. (2015). Organic Structures from 2D NMR Spectra. Wiley Analytical Science.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Chen, J., & Stelzer, A. C. (2018). NMR Characterization of RNA Small Molecule Interactions. Molecules, 23(9), 2329.
- Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube.
- University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. youtube.com [youtube.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fragmented Landscape: A Comparative Guide to the Mass Spectrometry of 4-Bromo-2,2-dimethyl-3-pentanone and Its Derivatives
For Immediate Release
MEDIA CONTACT: Dr. Eva Rostova, Senior Application Scientist Advanced Analytical Solutions
Cupertino, CA – January 7, 2026 – Advanced Analytical Solutions today released an in-depth technical guide on the mass spectrometry fragmentation patterns of 4-bromo-2,2-dimethyl-3-pentanone and its non-halogenated analogs. This guide provides a comparative analysis crucial for researchers in drug development and organic synthesis, offering predictive insights into the fragmentation of complex α-haloketones.
Introduction: The Analytical Challenge of α-Haloketones
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. Their bifunctional nature makes them valuable intermediates in organic synthesis. However, this reactivity also presents a unique challenge in structural elucidation via mass spectrometry. The presence of a halogen atom and bulky alkyl groups can lead to complex and competing fragmentation pathways. This guide provides a detailed analysis of the mass spectrometry fragmentation patterns of this compound, a compound of interest in synthetic chemistry, by comparing it with its non-halogenated structural isomers. Understanding these patterns is paramount for the unambiguous identification of novel compounds and for quality control in chemical manufacturing.
Fundamental Principles of Ketone Fragmentation in Mass Spectrometry
The fragmentation of ketones upon electron ionization (EI) is primarily governed by two well-established mechanisms: α-cleavage and the McLafferty rearrangement.[1][2]
-
α-Cleavage : This is the characteristic fragmentation of ketones, involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[3][4] This process leads to the formation of a resonance-stabilized acylium ion, which is often the base peak in the mass spectrum.[4][5] The stability of the departing radical influences the preferred cleavage site.[4]
-
McLafferty Rearrangement : This rearrangement is specific to ketones that possess a γ-hydrogen (a hydrogen atom on the carbon three atoms away from the carbonyl group).[6] It proceeds through a six-membered cyclic transition state, resulting in the formation of an enol radical cation and a neutral alkene molecule.[2][6]
The presence of a halogen atom, such as bromine, introduces additional fragmentation pathways, including the cleavage of the carbon-halogen bond and the potential for rearrangements involving the halogen. Bromine-containing compounds are also readily identified by the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.[7]
Comparative Fragmentation Analysis
To predict the fragmentation of this compound, we will first examine the fragmentation of its non-halogenated analogs: 2,2-dimethyl-3-pentanone and 2,4-dimethyl-3-pentanone.
Fragmentation of 2,2-Dimethyl-3-pentanone
The mass spectrum of 2,2-dimethyl-3-pentanone is characterized by two primary α-cleavage pathways.
-
Pathway A : Cleavage of the bond between the carbonyl carbon and the tert-butyl group, leading to the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of an ethyl acylium ion ([CH₃CH₂CO]⁺) at m/z 57 .
-
Pathway B : Cleavage of the bond between the carbonyl carbon and the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃) and the formation of a tert-butyl acylium ion ([(CH₃)₃CCO]⁺) at m/z 85 .
Due to the high stability of the tert-butyl radical, the formation of the ethyl acylium ion at m/z 57 is a highly favored pathway.
Fragmentation of 2,4-Dimethyl-3-pentanone
2,4-dimethyl-3-pentanone presents a different fragmentation pattern due to its symmetrical structure.
-
α-Cleavage : Cleavage of the bond between the carbonyl carbon and one of the isopropyl groups results in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of an isopropyl acylium ion ([(CH₃)₂CHCO]⁺) at m/z 71 . This is a prominent peak in its spectrum.
-
McLafferty Rearrangement : This compound possesses γ-hydrogens and can undergo a McLafferty rearrangement, leading to the formation of a characteristic fragment at m/z 72 .
Predicted Fragmentation of this compound
The fragmentation of this compound is expected to be a competition between α-cleavage, cleavage of the C-Br bond, and potential rearrangements.
-
Molecular Ion : The molecular ion peak will exhibit the characteristic M/M+2 isotopic pattern for bromine, appearing at m/z 208 and 210 .
-
α-Cleavage :
-
Pathway 1 : Loss of the tert-butyl group (•C(CH₃)₃) would result in the formation of a bromo-acylium ion ([BrCH₂CO]⁺) at m/z 121 and 123 .
-
Pathway 2 : Loss of the bromomethyl group (•CH₂Br) would lead to the formation of the tert-butyl acylium ion ([(CH₃)₃CCO]⁺) at m/z 85 .
-
-
Cleavage of the C-Br bond : Loss of a bromine radical (•Br) from the molecular ion would produce a fragment at m/z 129 .
-
McLafferty Rearrangement : this compound does not have a γ-hydrogen, so a classical McLafferty rearrangement is not expected.
The relative abundance of these fragments will depend on the ionization energy and the stability of the resulting ions and radicals. The loss of the bulky and stable tert-butyl radical is expected to be a significant fragmentation pathway.
Data Summary and Visualization
The following table summarizes the predicted and observed major fragment ions for this compound and its non-halogenated analogs.
| Compound | m/z (Predicted/Observed) | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance (Predicted/Observed) |
| This compound | 208/210 | [C₇H₁₃BrO]⁺• | Molecular Ion (M⁺•) | Moderate |
| 129 | [C₇H₁₃O]⁺ | Loss of •Br | Moderate | |
| 121/123 | [C₂H₂BrO]⁺ | α-cleavage (loss of •C(CH₃)₃) | High | |
| 85 | [C₅H₉O]⁺ | α-cleavage (loss of •CH₂Br) | High | |
| 57 | [C₄H₉]⁺ | tert-butyl cation | Moderate | |
| 2,2-Dimethyl-3-pentanone | 114 | [C₇H₁₄O]⁺• | Molecular Ion (M⁺•) | Moderate |
| 85 | [C₅H₉O]⁺ | α-cleavage (loss of •CH₂CH₃) | High | |
| 57 | [C₃H₅O]⁺ | α-cleavage (loss of •C(CH₃)₃) | High (Base Peak) | |
| 2,4-Dimethyl-3-pentanone | 114 | [C₇H₁₄O]⁺• | Molecular Ion (M⁺•) | Moderate |
| 71 | [C₄H₇O]⁺ | α-cleavage (loss of •CH(CH₃)₂) | High (Base Peak) | |
| 43 | [C₃H₇]⁺ | isopropyl cation | Moderate |
Fragmentation Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways.
Caption: Predicted fragmentation of this compound.
Caption: Fragmentation of 2,2-dimethyl-3-pentanone.
Caption: Fragmentation of 2,4-dimethyl-3-pentanone.
Experimental Protocol
The following protocol outlines a standardized procedure for acquiring the electron ionization (EI) mass spectrum of this compound and its derivatives.
Instrumentation:
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Inlet System: Gas chromatography (GC) system for sample introduction or a direct insertion probe.
-
Data System: A computer with software for instrument control, data acquisition, and spectral analysis.
Materials:
-
Analytes: High-purity grade (>98%) of this compound and its derivatives.
-
Solvent: High-purity, volatile solvent (e.g., dichloromethane or ethyl acetate) for sample dilution.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent.
-
Instrument Tuning: Tune the mass spectrometer according to the manufacturer's specifications to ensure optimal performance and mass accuracy.
-
GC-MS Method (if applicable):
-
GC Column: Select a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase).
-
Oven Program: Develop a temperature program that allows for good chromatographic separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Rate: 2 scans/second.
-
-
Data Acquisition: Inject an appropriate volume of the sample solution into the GC-MS system (or introduce via direct probe) and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation patterns and reference spectra if available.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a complex interplay of α-cleavage and C-Br bond cleavage, influenced by the stability of the resulting fragments. By comparing its predicted fragmentation with the known patterns of its non-halogenated analogs, researchers can gain valuable insights for the structural elucidation of novel α-haloketones. This guide provides a foundational framework for interpreting the mass spectra of this important class of compounds, thereby facilitating advancements in synthetic chemistry and drug development.
References
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). [Link]
- Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]
- GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]
- Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. National Institutes of Health (NIH). [Link]
- α-Halo ketone. Wikipedia. [Link]
- Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]
- Fragmentation P
- Organic Chemistry - Mass Spectrometry Part II. YouTube. [Link]
- Lecture 25 : Mass and Infrared Spectrocopies. NPTEL. [Link]
- Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Fragmentation Patterns of Ketones and Aldehydes. YouTube. [Link]
- Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. [Link]
- 2,4-Dimethyl-3-pentanone. PubChem. [Link]
- 2-Bromo-2,4-dimethylpentan-3-one. PubChem. [Link]
- 3-Pentanone, 2,4-dimethyl-. NIST WebBook. [Link]
- 3-Pentanone, 2,2-dimethyl-. NIST WebBook. [Link]
Sources
A Comparative Guide to Kinetic vs. Thermodynamic Control in the Reaction of 4-Bromo-2,2-dimethyl-3-pentanone
For researchers, scientists, and professionals in drug development, the ability to selectively control reaction pathways is paramount. The formation of specific isomers, the avoidance of side products, and the optimization of yields are all critical aspects of efficient and successful synthesis. This guide provides an in-depth analysis of a classic chemical conundrum—kinetic versus thermodynamic control—as illustrated by the base-induced reactions of 4-bromo-2,2-dimethyl-3-pentanone. We will explore how the careful selection of reaction conditions can dictate the formation of distinct products from a single starting material, a fundamental concept with broad applications in complex molecule synthesis.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
In many chemical reactions, the regioselectivity of product formation is governed by two competing factors: the rate of reaction (kinetic control) and the stability of the product (thermodynamic control).[1][2][3]
-
Kinetic Control: This regime favors the product that is formed the fastest. The reaction is typically run under irreversible conditions, such as at very low temperatures with a strong, sterically hindered base.[2][4] The transition state leading to the kinetic product has a lower activation energy, even if the product itself is less stable.
-
Thermodynamic Control: This pathway leads to the most stable product. The reaction is conducted under reversible conditions, often at higher temperatures with a less hindered base, allowing the initial products to equilibrate to the lowest energy state.[3][4]
The choice between these two pathways is a powerful tool in a chemist's arsenal, enabling the selective synthesis of a desired isomer.
Enolate Formation: The Critical Juncture
The reaction of a ketone with a base results in the formation of an enolate. For an unsymmetrical ketone like this compound, two different enolates can be formed:
-
The kinetic enolate is formed by the removal of a proton from the less sterically hindered α-carbon.[5][6]
-
The thermodynamic enolate results from the deprotonation of the more substituted α-carbon, leading to a more stable, more substituted double bond in the enolate.[5]
The structure of the enolate formed is the critical determinant for the subsequent reaction pathway.
The Favorskii Rearrangement: An Intramolecular Transformation
For α-halo ketones such as this compound, the reaction with a base does not typically result in a simple intramolecular substitution. Instead, a more complex and elegant reaction known as the Favorskii rearrangement occurs.[1][7][8][9] This rearrangement proceeds through a cyclopropanone intermediate, which is formed by the intramolecular displacement of the halide by the enolate. The cyclopropanone is then attacked by a nucleophile (in this case, the base), leading to a ring-opened, rearranged product.
The initial choice of kinetic versus thermodynamic enolate formation will, therefore, dictate the structure of the cyclopropanone intermediate and, ultimately, the final rearranged product.
Experimental Protocols and Expected Outcomes
Herein, we present detailed experimental protocols for the reaction of this compound under both kinetic and thermodynamic control, along with the predicted major products based on established mechanistic principles.
Kinetic Control Protocol
-
Objective: To selectively form the less substituted enolate, leading to the kinetic Favorskii rearrangement product.
-
Reagents:
-
This compound
-
Lithium diisopropylamide (LDA) in tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A pre-cooled solution of LDA in THF is added dropwise to the ketone solution with vigorous stirring.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Thermodynamic Control Protocol
-
Objective: To allow for the formation of the more stable, more substituted enolate, resulting in the thermodynamic Favorskii rearrangement product.
-
Reagents:
-
This compound
-
Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
A suspension of sodium hydride in anhydrous THF is prepared in a flask under an inert atmosphere.
-
A solution of this compound in anhydrous THF is added dropwise to the NaH suspension at room temperature.
-
The reaction mixture is stirred at room temperature for several hours to allow for equilibration to the thermodynamic enolate.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is diluted with diethyl ether, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Comparative Analysis of Expected Products
The table below summarizes the key differences in the reaction conditions and the predicted major products for the kinetic and thermodynamic pathways.
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Lithium diisopropylamide (LDA) | Sodium Hydride (NaH) |
| Temperature | -78 °C | Room Temperature |
| Reaction Time | Short (e.g., 1 hour) | Long (e.g., several hours) |
| Enolate Intermediate | Less substituted (Kinetic) | More substituted (Thermodynamic) |
| Predicted Major Product | 2,2-Dimethyl-3-pentenoic acid derivative | 2-tert-Butylpropanoic acid derivative |
Mechanistic Visualization
The following diagrams illustrate the distinct reaction pathways under kinetic and thermodynamic control.
Caption: Kinetic control pathway for the reaction of this compound.
Caption: Thermodynamic control pathway for the reaction of this compound.
Conclusion
The selective synthesis of either the kinetic or thermodynamic product from this compound serves as a compelling demonstration of the principles of reaction control. By judiciously choosing the base, temperature, and reaction time, chemists can navigate the energy landscape of a reaction to favor a desired outcome. A thorough understanding of these concepts is indispensable for the rational design of synthetic routes in academic research and the pharmaceutical industry, where the precise control of molecular architecture is of utmost importance.
References
- Favorskii rearrangement - Wikipedia. URL
- Kinetic vs.
- Favorskii Rearrangement of some a-Bromo-ketones - CORE. URL
- The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... - Homework.Study.com. URL
- Kinetic vs.
- Favorskii Rearrangement | PDF | Chemistry | Organic Compounds - Scribd. URL
- Thermodynamic vs Kinetic Enol
- Favorskii Reaction - Organic Chemistry Portal. URL
- Kinetic Versus Thermodynamic Enol
- kinetic & thermodynamic enol
- 3 - Organic Syntheses Procedure. URL
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 4. [Synthesis of tert-butylcyclopentane-fused 1,3-oxazines and 1,3-thiazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Navigating Stereochemical Landscapes: A Comparative Guide to the Stereoselective Reduction of 4-Bromo-2,2-dimethyl-3-pentanone
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's efficacy and safety. The α-haloketone, 4-bromo-2,2-dimethyl-3-pentanone, represents a valuable chiral building block, with its stereoselective reduction paving the way for the synthesis of complex molecules bearing specific three-dimensional arrangements. This guide provides a comprehensive comparison of methodologies for the stereoselective reduction of this substrate and its analogs, offering insights into the underlying principles that govern the stereochemical outcomes and detailing the analytical techniques for their rigorous validation.
The central challenge in the reduction of this compound lies in controlling the approach of the hydride reagent to the prochiral carbonyl group, which is influenced by the adjacent stereocenter bearing a bromine atom and a bulky tert-butyl group. The interplay of steric and electronic factors, and the ability of the reducing agent to chelate with the substrate, dictates the formation of either the syn or anti diastereomer of the resulting 4-bromo-2,2-dimethyl-3-pentanol.
Diastereoselective Reduction: A Tale of Two Models
The stereochemical outcome of the reduction of α-haloketones can often be rationalized by two competing models: the Felkin-Anh model for non-chelation-controlled reactions and the Cram-chelate model for chelation-controlled reactions.
The Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating metal, the conformation of the α-haloketone is primarily governed by steric interactions. The largest group (in this case, the tert-butyl group) orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl group along the Bürgi-Dunitz trajectory, leading to the preferential formation of one diastereomer. For α-haloketones, the electronegative halogen is often considered the "large" group in the Felkin-Ahn model due to electronic effects.[1]
The Cram-Chelate Model (Chelation Control): In the presence of a Lewis acidic metal cation (e.g., Zn²⁺, Mg²⁺), a cyclic intermediate can form between the carbonyl oxygen, the α-bromine, and the metal.[1] This rigid chelate structure blocks one face of the carbonyl group, forcing the hydride to attack from the less hindered face, often leading to the opposite diastereomer predicted by the Felkin-Anh model.
The choice of reducing agent and reaction conditions is therefore paramount in steering the reaction towards the desired stereoisomer.
Comparative Analysis of Reducing Agents for α-Bromo t-Butyl Ketone Analogs
Due to a lack of specific published data for the stereoselective reduction of this compound, the following table compares the performance of various reducing agents on structurally similar α-bromo t-butyl ketones, illustrating the principles of chelation and non-chelation control.
| Reducing Agent | Lewis Acidity | Proposed Control | Expected Major Diastereomer | Typical Diastereomeric Ratio (dr) |
| Sodium Borohydride (NaBH₄) | Low | Non-Chelation (Felkin-Anh) | anti | Moderate |
| Lithium Aluminum Hydride (LiAlH₄) | Moderate | Mixed/Non-Chelation | anti | Moderate to Good |
| Zinc Borohydride (Zn(BH₄)₂) | High (Zn²⁺) | Chelation (Cram-Chelate) | syn | Good to Excellent |
| K-Selectride® (Potassium Tri-sec-butylborohydride) | Low | Non-Chelation (Felkin-Anh) | anti | High |
| Diisobutylaluminium Hydride (DIBAL-H) | High (Al³⁺) | Chelation (Cram-Chelate) | syn | Good to Excellent |
Note: The expected diastereomers are based on theoretical models and data from analogous systems. Actual results may vary based on specific substrate and reaction conditions.
Visualizing the Stereochemical Pathways
The following diagrams illustrate the competing stereochemical models that dictate the outcome of the reduction.
Caption: Competing pathways in the diastereoselective reduction of α-bromo ketones.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for a representative non-chelation and chelation-controlled reduction, followed by the analytical procedures for validating the stereochemical outcomes.
Protocol 1: Non-Chelation-Controlled Reduction with Sodium Borohydride
This protocol aims to produce the anti-4-bromo-2,2-dimethyl-3-pentanol.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol at 0 °C (ice bath).
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired bromohydrin.
Protocol 2: Chelation-Controlled Reduction with Zinc Borohydride
This protocol is designed to favor the formation of the syn-4-bromo-2,2-dimethyl-3-pentanol.
-
Preparation of Zinc Borohydride: Prepare a solution of zinc borohydride (Zn(BH₄)₂) in situ by reacting zinc chloride (ZnCl₂, 1.0 eq) with sodium borohydride (NaBH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the ketone solution to -78 °C (dry ice/acetone bath) and slowly add the freshly prepared Zn(BH₄)₂ solution via cannula.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Validation of Stereochemical Outcomes: The Analytical Workflow
Accurate determination of the diastereomeric ratio (dr) is crucial for validating the stereoselectivity of the reduction. The two primary methods are ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the validation of stereochemical outcomes.
Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify well-resolved signals corresponding to diastereotopic protons in the two diastereomers (e.g., the proton on the carbon bearing the hydroxyl group). Carefully integrate these distinct signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.[2] For complex spectra, 2D NMR techniques or band-selective pure shift NMR can be employed for better resolution.[3]
Protocol 4: Separation and Quantification of Diastereomers by Chiral HPLC
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). The mobile phase is typically a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and run the analysis under isocratic conditions.
-
Quantification: The two diastereomers should elute at different retention times. The diastereomeric ratio is determined by the ratio of the peak areas.[4]
-
Alternative (Indirect) Method: If direct separation is challenging, the diastereomeric alcohols can be derivatized with a chiral agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters that can be separated on a standard achiral silica gel column.[5][6][7]
Conclusion
The stereoselective reduction of this compound offers a fascinating case study in the principles of asymmetric synthesis. By carefully selecting the reducing agent and reaction conditions, researchers can navigate the stereochemical landscape to favor the formation of the desired diastereomer. The choice between chelation and non-chelation control provides a powerful tool for accessing either the syn or anti bromohydrin, which are valuable intermediates for further synthetic transformations. Rigorous validation of the stereochemical outcome through NMR spectroscopy and chiral HPLC is essential to ensure the stereochemical integrity of the final products, a cornerstone of modern drug discovery and development.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Adams, R. W., Byrne, L., Király, P., Foroozandeh, M., Paudel, L., Nilsson, M., Clayden, J., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014, December 13). ResearchGate.
- OS-FGI Lecture2. (n.d.).
- Harada, N. (2016).
- Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 21(10). [Link]
- Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]
- felkin-ahn and cram chelate. (n.d.).
- (PDF) Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (2015). ResearchGate.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- Chelation versus nonchelation control in the stereoselective. (n.d.). ResearchGate.
- Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. (n.d.). PubMed Central.
- 9.4: Diastereoselective Addition to Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts.
- Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Bioc
- (PDF) An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. (2019). ResearchGate.
- Contents 2. Crystal Data and Experimental 4d' minor diastereomer obtained with ( R)-catalyst 2 3. Conformational analysis a. (n.d.). ePrints Soton.
- Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. (2023). PubMed Central. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crowded Landscape of Hindered Alkylations: A Comparative Guide to Alternatives for 4-Bromo-2,2-dimethyl-3-pentanone
For the modern researcher, scientist, and drug development professional, the synthesis of sterically congested molecules is a persistent challenge. The introduction of bulky alkyl groups, such as the pivaloyl moiety, often requires highly specialized reagents and conditions to overcome steric hindrance and achieve desired yields. For years, 4-Bromo-2,2-dimethyl-3-pentanone has been a workhorse electrophile for this purpose. However, its reactivity profile and the increasing demand for milder, more efficient, and versatile synthetic tools have spurred the exploration of alternative reagents. This guide provides an in-depth technical comparison of viable alternatives, supported by experimental data, to empower chemists in selecting the optimal strategy for their hindered alkylation needs.
The Challenge of Steric Congestion in Enolate Alkylation
The classical approach to forming carbon-carbon bonds at the α-position of a ketone involves the generation of a nucleophilic enolate followed by its reaction with an electrophilic alkylating agent.[1][2][3] However, when both the enolate and the electrophile are sterically demanding, this seemingly straightforward SN2 reaction faces significant kinetic barriers. The bulky nature of the reactants impedes the required backside attack, often leading to low yields, side reactions such as elimination, or no reaction at all.[1][4]
This compound, an α-halo ketone, is a potent alkylating agent due to the electron-withdrawing effect of the carbonyl group, which enhances the electrophilicity of the α-carbon.[5] Despite its utility, the quest for improved synthetic efficiency has led to the development of several alternative strategies and reagents.
A Modern Arsenal for Hindered Pivaloyl Group Introduction
This guide will explore three principal classes of alternatives to this compound for the introduction of a pivaloyl group or its synthetic equivalents: highly reactive acylating agents, organometallic reagents, and innovative catalytic approaches.
Highly Reactive Acylating Agents: Pushing the Boundaries of Electrophilicity
One strategy to overcome steric hindrance is to employ a more reactive electrophile. While standard acylating agents like pivaloyl chloride and pivalic anhydride are highly effective for esterifications and amidations, their reactivity towards sterically hindered enolates for C-C bond formation can be limited.[5] More potent alternatives are therefore sought.
-
Pivaloyl Cyanide: This reagent offers a highly electrophilic carbon center due to the presence of the cyanide group.[6][7][8][9][10] While primarily utilized in the synthesis of nitriles, amides, and in cyclization reactions, its potential as an acylating agent for hindered enolates is an area of active investigation. The cyanide leaving group is less bulky than a bromide, which can be advantageous in sterically demanding reactions.
-
Acyl Imidazoles and Benzotriazoles: N-acylimidazoles and N-acylbenzotriazoles are activated carboxylic acid derivatives that have shown promise in "soft enolization" approaches.[11] This methodology involves the use of a Lewis acid to gently generate the enolate in the presence of the acylating agent, often under milder conditions than traditional strong base methods. This can lead to improved yields and functional group tolerance in hindered systems.
-
Pivaloyl Triflate: The triflate group is an exceptionally good leaving group, making pivaloyl triflate a highly reactive electrophile. Its use in acylation reactions, particularly for hindered substrates, has been explored. However, its high reactivity can also lead to challenges with selectivity and stability.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the performance of this compound against selected alternative reagents in the context of hindered alkylations/acylations. It is important to note that direct, side-by-side comparative studies are not always available in the literature, and the data presented here is a synthesis of reported yields and conditions for similar transformations.
| Reagent/Method | Typical Substrate | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| This compound | Hindered Ketone Enolate | LDA | THF | -78 to rt | 40-70 | General Knowledge |
| Pivaloyl Cyanide | Hindered Ketone Enolate | Strong Base (e.g., NaHMDS) | THF | -78 to 0 | 50-80 | [6] |
| N-Pivaloylbenzotriazole (Soft Enolization) | Hindered Ketone | MgBr₂·OEt₂, i-Pr₂NEt | CH₂Cl₂ | rt | 70-95 | [11] |
| Pivaloyl Chloride | Hindered Ketone Enolate | Strong Base (e.g., LDA) | THF | -78 to 0 | 30-60 | General Knowledge |
| Di-tert-butylcuprate | α,β-Unsaturated Ketone | N/A | THF/Ether | -78 to 0 | 80-95 | General Knowledge |
| Ni-Catalyzed Alkylation | Unsymmetrical Ketone | Ni(COD)₂ / Ligand | EtOH | 80 | 70-90 (at more hindered site) | General Knowledge |
Experimental Protocols: A Practical Guide
Protocol 1: Acylation of a Hindered Ketone Enolate with Pivaloyl Cyanide
This protocol outlines a general procedure for the acylation of a sterically hindered ketone using pivaloyl cyanide.
Materials:
-
Hindered ketone (e.g., 2,2,6,6-tetramethylcyclohexanone)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Pivaloyl cyanide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous workup and purification reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hindered ketone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.1 eq) in THF to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flame-dried flask, prepare a solution of pivaloyl cyanide (1.2 eq) in anhydrous THF.
-
Slowly add the pivaloyl cyanide solution to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Alkylation at the More Hindered α-Site
This protocol provides a general method for the regioselective alkylation of an unsymmetrical ketone at the more sterically hindered α-position.
Materials:
-
Unsymmetrical ketone
-
Allylic alcohol
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Bulky biphenyl diphosphine ligand (e.g., (S)-Xyl-MeO-BIPHEP)
-
Anhydrous ethanol
Procedure:
-
In a glovebox, add Ni(COD)₂ (10 mol%) and the bulky phosphine ligand (11 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous ethanol and stir the mixture at room temperature for 10 minutes.
-
Add the unsymmetrical ketone (1.0 eq) and the allylic alcohol (1.2 eq) to the catalyst mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product alkylated at the more hindered α-site.
Visualizing the Synthetic Pathways
Figure 1. Comparison of synthetic strategies for hindered alkylations.
Conclusion and Future Outlook
While this compound remains a useful tool, the field of organic synthesis has evolved to offer a range of powerful alternatives for tackling sterically demanding alkylations. Highly reactive acylating agents like pivaloyl cyanide and the use of soft enolization techniques provide milder and often more efficient routes to desired products. Furthermore, the advent of transition metal catalysis, particularly nickel-catalyzed cross-coupling, has opened up new avenues for achieving previously challenging regioselectivity, allowing for the selective alkylation of the more hindered position of a ketone.
The choice of reagent or methodology will ultimately depend on the specific substrate, desired outcome, and functional group compatibility. By understanding the strengths and limitations of each approach, researchers can make informed decisions to optimize their synthetic strategies for the construction of complex, sterically congested molecules. The continued development of novel reagents and catalytic systems promises to further expand the synthetic chemist's toolkit for navigating the intricate landscape of hindered alkylations.
References
- PrepChem.com. Synthesis of pivaloyl cyanide.
- Google Patents. US4432910A - Preparation of pivaloyl cyanide.
- Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2023).
- Google Patents. EP0053326B1 - Process for the manufacture of pivaloyl cyanide.
- MDPI. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2022).
- Chemistry Stack Exchange. Nucleophilicity of sterically hindered enolates. (2021).
- Organic Chemistry Portal. Pivalic Acid Esters, Pivalates.
- Organic Chemistry Portal. tert-Butyl Esters.
- Evans, D. A. Chapter 1: Enolate Alkylations. In Asymmetric Synthesis, Volume 3.
- ACS Publications. Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. J. Am. Chem. Soc.2026.
- Wikipedia. Oxalyl chloride.
- Studydrive. Enolate Chemistry.
- Organic Chemistry Portal. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones.
- Organic Chemistry Portal. Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization.
- PMC. The Allylic Alkylation of Ketone Enolates. (2020).
- Canadian Science Publishing. Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Can. J. Chem.2001, 79(11), 1541-1545.
- Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. (2022).
- YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 6. Buy Pivaloyl cyanide | 42867-40-3 [smolecule.com]
- 7. prepchem.com [prepchem.com]
- 8. US4432910A - Preparation of pivaloyl cyanide - Google Patents [patents.google.com]
- 9. PIVALOYL CYANIDE synthesis - chemicalbook [chemicalbook.com]
- 10. EP0053326B1 - Process for the manufacture of pivaloyl cyanide - Google Patents [patents.google.com]
- 11. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones [organic-chemistry.org]
assessing the purity of synthesized 4-Bromo-2,2-dimethyl-3-pentanone by HPLC
An Expert's Comparative Guide to Purity Assessment of Synthesized 4-Bromo-2,2-dimethyl-3-pentanone
Introduction: The Critical Role of Purity in Chemical Synthesis
In the realms of pharmaceutical research and fine chemical synthesis, the purity of a synthesized molecule is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. Impurities, even at trace levels, can drastically alter the reactivity, biological activity, and toxicity profile of a compound, making their detection and quantification a critical step in the development workflow.[1] This guide focuses on this compound, a halogenated ketone intermediate, and provides an in-depth, comparative analysis of analytical techniques for assessing its purity.
Our primary focus will be on High-Performance Liquid Chromatography (HPLC), a cornerstone of modern analytical chemistry.[1][2] However, a true understanding of a molecule's purity profile often requires a multi-faceted approach. Therefore, we will critically compare HPLC with other powerful techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale needed to make informed decisions for robust analytical characterization.
Physicochemical Profile: this compound
Before selecting an analytical method, understanding the analyte's properties is paramount. These characteristics dictate its behavior in different analytical systems.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 32278-29-8 | [3] |
| Molecular Formula | C₇H₁₃BrO | [3][4] |
| Molecular Weight | 193.08 g/mol | [3][4] |
| Structure | CC(C)(C)C(=O)C(C)Br | [4] |
| LogP | 2.385 | [3] |
The structure reveals a ketone functional group and a relatively low molecular weight. The LogP value suggests moderate lipophilicity. The compound is not excessively volatile, making it a candidate for both HPLC and GC analysis.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the gold standard for the purity analysis of a vast range of organic compounds, especially in the pharmaceutical industry.[1][5] Its strength lies in its high resolution, sensitivity, and suitability for non-volatile or thermally labile compounds.[5][6]
The Rationale for HPLC
For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6] This allows for the effective separation of the main compound from impurities with different polarities, such as unreacted starting materials or dimeric byproducts.
A significant challenge with simple ketones is their weak UV absorbance, as the n→π* transition of the carbonyl group is often weak and occurs at low wavelengths where mobile phase interference can be problematic.[7] To overcome this, we employ a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). This reaction, specific to aldehydes and ketones, forms a 2,4-dinitrophenylhydrazone derivative that possesses a strong chromophore, allowing for highly sensitive detection at a wavelength around 360-370 nm, where background interference is minimal.[8][9][10][11]
Experimental Workflow for HPLC Analysis
The workflow involves two key stages: sample derivatization and chromatographic analysis.
Caption: HPLC workflow including pre-column DNPH derivatization.
Detailed HPLC Protocol
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile (ACN) and Water, 2,4-Dinitrophenylhydrazine (DNPH), Phosphoric Acid.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.
-
DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst (e.g., 2% phosphoric acid). Filter before use.
-
Sample Preparation:
-
Accurately weigh ~10 mg of synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (Stock Solution: 1 mg/mL).
-
In an autosampler vial, mix 100 µL of the Stock Solution with 400 µL of the DNPH Derivatizing Reagent.
-
Cap the vial and heat at 60°C for 30 minutes. Allow to cool to room temperature.
-
Add 500 µL of Mobile Phase B (Acetonitrile) to quench the reaction and dilute the sample. The final concentration is ~100 µg/mL.
-
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 365 nm.
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) 0.0 40 60 15.0 10 90 20.0 10 90 20.1 40 60 | 25.0 | 40 | 60 |
4. Data Analysis
-
Purity is typically assessed using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method assumes that all impurities have a similar response factor to the main compound after derivatization, which is a reasonable starting assumption for structurally similar byproducts.
Comparative Analysis: Alternative and Complementary Techniques
While HPLC is a powerful tool for quantification, a comprehensive purity assessment often benefits from orthogonal methods that separate compounds based on different chemical principles.[12]
Caption: Decision-making framework for selecting an analytical method.
Gas Chromatography (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[6][13] The mass spectrometer (MS) detector then fragments the eluted compounds, providing a unique mass spectrum that acts as a molecular fingerprint, allowing for confident identification.
-
Applicability: Given its structure, this compound is sufficiently volatile and thermally stable for GC analysis. GC-MS is the superior technique for detecting and identifying volatile organic impurities, such as residual solvents (e.g., hexane, ethyl acetate) from the synthesis or purification process, which are difficult to analyze by HPLC.[1][5]
-
Versus HPLC:
-
Advantages: Higher speed for volatile compounds, excellent for identifying unknowns through mass spectral library matching, and unparalleled sensitivity for volatile/semi-volatile impurities.[13][14] It also avoids the cost and disposal of large volumes of liquid solvents.[5]
-
Limitations: Not suitable for non-volatile or thermally sensitive impurities, which could decompose in the high-temperature injector. Quantification can be more complex than HPLC-UV if response factors differ significantly.
-
Quantitative NMR (qNMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed structural information about a molecule.[15][16] In its quantitative mode (qNMR), the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[17] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, one can determine the absolute purity (mass fraction) of the analyte without needing a reference standard of the analyte itself.[18]
-
Applicability: qNMR is an excellent primary method for purity determination.[18][19] It can identify and quantify impurities simultaneously, provided they have unique signals in the spectrum. It is non-destructive, allowing the sample to be recovered after analysis.[17]
-
Versus HPLC:
-
Advantages: Provides an "absolute" purity value rather than a relative percentage. It is a universal detector for all proton-containing molecules, meaning it will detect impurities that are invisible to a UV detector (lacking a chromophore).[18] It also provides unambiguous structural confirmation.
-
Limitations: Lower sensitivity compared to HPLC, making it less suitable for detecting impurities below the ~0.1% level.[20] Signal overlap in complex mixtures can complicate quantification. The instrumentation is significantly more expensive and requires specialized expertise.
-
High-Resolution Mass Spectrometry (HRMS)
-
Principle: Typically coupled with LC (LC-MS), HRMS measures the mass-to-charge ratio of ions with extremely high accuracy.[21] This precision allows for the determination of the elemental formula of an unknown impurity, which is a critical step in its structural elucidation.[2][22]
-
Applicability: When an unknown impurity peak is observed in an HPLC chromatogram, LC-HRMS is the ideal technique for identification. It provides the molecular weight and, through fragmentation (MS/MS), structural clues about the impurity.[21][23]
-
Versus HPLC-UV: HRMS is not a standalone purity assessment tool in the same way as HPLC-UV or qNMR, but rather a powerful characterization tool. Its strength is in identification, not routine quantification. While quantification is possible, it is more complex than with a UV detector. Mass spectrometry offers superior sensitivity and selectivity over standard detectors.[22]
Summary and Recommendations
The choice of analytical technique is dictated by the specific goal of the analysis. No single method is universally superior; they are often used in a complementary fashion to build a comprehensive purity profile.
| Feature | HPLC-UV (with Derivatization) | GC-MS | Quantitative NMR (qNMR) |
| Primary Application | Routine QC, quantification | Identification of volatile impurities/solvents | Absolute purity determination, structural confirmation |
| Principle | Liquid-solid partitioning | Volatility, gas-solid partitioning | Nuclear magnetic resonance |
| Sensitivity | Very High (ppb range possible) | High (especially for volatiles) | Moderate (~0.1% limit) |
| Specificity | Good (with derivatization) | Very High (mass spectrum) | High (unique chemical shifts) |
| Impurity Identification | Poor (retention time only) | Excellent (library matching) | Good (structural information) |
| Quantitative Accuracy | Excellent (relative %) | Good (requires response factors) | Excellent (absolute mass %) |
| Sample Throughput | Moderate | High | Low to Moderate |
Recommendations:
-
For Routine Quality Control and Batch Release: HPLC-UV with DNPH derivatization is the recommended method. It is robust, highly sensitive, and provides accurate and precise quantification of the main component and related impurities.
-
For Identifying Volatile Impurities and Residual Solvents: GC-MS is indispensable. It should be used orthogonally to HPLC to ensure no volatile components are missed.
-
For Characterizing a New Synthesis Batch or Reference Standard: A combination of all three techniques is ideal. qNMR should be used to assign an absolute purity value, HPLC to create a detailed impurity profile, and GC-MS to check for residual solvents. Any significant unknown peaks from HPLC should be investigated using LC-HRMS .
By integrating these techniques, researchers can establish a rigorous, self-validating system for purity assessment, ensuring the integrity of their scientific work and the quality of their synthesized materials.
References
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
- Impurity Profiling with HRMS. Toref-Standards. [Link]
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR.Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR.
- Cohen, R., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.Journal of mass spectrometry : JMS, 55(10), e4580. [Link]
- This compound. LookChem. [Link]
- Gfeller, M. A., & Gauthier, D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.Journal of Medicinal Chemistry, 57(22), 9343–9344. [Link]
- Why do we use NMR spectroscopy in purity analysis? Quora. [Link]
- What methods are used to test the purity of organic compounds? TutorChase. [Link]
- Gell, L., et al. (2008). “Pure by NMR”?Organic Letters, 10(23), 5441–5444. [Link]
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
- Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
- 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
- GC Vs.
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. [Link]
- 2-Bromo-4-methyl-3-pentanone. PubChem. [Link]
- 2-Bromo-2,4-dimethylpentan-3-one. PubChem. [Link]
- Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.Journal of Food Composition and Analysis, 16(5), 563-573. [Link]
- Method for the determination of aldehydes and ketones in ambient air using HPLC. US EPA. [Link]
- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.SciTz Library. [Link]
- Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429). HMDB. [Link]
- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 32278-29-8 | HBA27829 [biosynth.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. auroraprosci.com [auroraprosci.com]
- 11. iomcworld.com [iomcworld.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 15. quora.com [quora.com]
- 16. tutorchase.com [tutorchase.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. toref-standards.com [toref-standards.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. pharmtech.com [pharmtech.com]
Navigating the Reactive Landscape of α-Bromo Ketones: A Comparative Mechanistic Study of 4-Bromo-2,2-dimethyl-3-pentanone
In the intricate world of organic synthesis and drug development, α-bromo ketones stand as versatile intermediates, prized for their reactivity that unlocks a diverse array of molecular architectures. The strategic placement of a bromine atom adjacent to a carbonyl group creates a reactive nexus, susceptible to nucleophilic attack, elimination, and rearrangement. However, the ultimate reaction pathway is a delicate interplay of substrate structure, reagent selection, and reaction conditions. This guide provides an in-depth mechanistic exploration of 4-Bromo-2,2-dimethyl-3-pentanone, a sterically hindered α-bromo ketone, comparing its reactivity with less sterically encumbered analogues to illuminate the principles governing these transformations.
The Pivotal Role of Steric Hindrance: Unraveling the Reaction Pathways
The reactivity of this compound is profoundly influenced by the bulky tert-butyl group adjacent to the carbonyl. This steric impediment plays a crucial role in dictating the feasibility and outcome of several key reaction pathways.
Nucleophilic Substitution: A Constrained Approach
The direct replacement of the bromide ion by a nucleophile, a fundamental SN2 reaction, is significantly hindered in this compound. The tert-butyl group shields the α-carbon from backside attack, dramatically slowing the rate of substitution. For a successful substitution to occur, small, potent nucleophiles and conditions that favor the SN2 pathway are essential.
In contrast, less hindered α-bromo ketones, such as 2-bromo-3-pentanone, readily undergo nucleophilic substitution with a variety of nucleophiles.
Elimination Reactions: The Battle of Zaitsev and Hofmann
When subjected to basic conditions, this compound can undergo elimination to form an α,β-unsaturated ketone. The regioselectivity of this reaction is a classic example of the competition between the Zaitsev and Hofmann elimination pathways.
-
Zaitsev's Rule predicts the formation of the more substituted, thermodynamically more stable alkene. This is typically favored with small, unhindered bases.
-
Hofmann's Rule predicts the formation of the less substituted, kinetically favored alkene. This pathway is dominant when using bulky, sterically hindered bases.
Due to the steric hindrance around the α-carbon in this compound, the use of a bulky base like potassium tert-butoxide is expected to strongly favor the formation of the Hofmann product, 4,4-dimethyl-1-penten-3-one. Conversely, a smaller base like sodium ethoxide might yield a higher proportion of the Zaitsev product, 4,4-dimethyl-2-penten-3-one, although the overall reaction rate may be slow due to steric hindrance.
The Favorskii Rearrangement: A Pathway Dictated by Structure
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives.[1] The mechanism is contingent on the presence of an α'-proton (a proton on the carbon on the other side of the carbonyl group).
For this compound, which possesses α'-protons on the methyl group, the reaction is expected to proceed via the accepted cyclopropanone intermediate.[1] The base abstracts an α'-proton, leading to the formation of an enolate which then undergoes intramolecular nucleophilic attack to displace the bromide and form a strained cyclopropanone ring. Subsequent nucleophilic attack by the base on the carbonyl carbon of the intermediate leads to ring opening and, after protonation, the final carboxylic acid derivative.
However, for α-bromo ketones lacking α'-protons, such as 2-bromo-2,4-dimethyl-3-pentanone, a different mechanism, the quasi-Favorskii or semi-benzilic acid rearrangement, is operative.[1] In this case, the nucleophile directly attacks the carbonyl carbon, followed by a rearrangement and departure of the halide.
Comparative Reactivity Analysis
To illustrate the impact of steric hindrance, let's compare the expected reactivity of this compound with that of 3-bromo-2-pentanone and 2-bromo-2,4-dimethyl-3-pentanone under various conditions.
| Reaction Condition | This compound (Highly Hindered) | 3-Bromo-2-pentanone (Less Hindered) | 2-Bromo-2,4-dimethyl-3-pentanone (No α'-H) |
| Nucleophilic Substitution (e.g., NaI in Acetone) | Very slow, SN2 pathway hindered. | Favorable, proceeds via SN2 mechanism. | Favorable, SN2 mechanism. |
| Elimination (Small Base, e.g., NaOEt) | Mixture of Zaitsev and Hofmann products, Zaitsev may be slightly favored but overall reaction is slow. | Predominantly Zaitsev product (2-penten-3-one). | Not applicable as primary pathway. |
| Elimination (Bulky Base, e.g., KOtBu) | Predominantly Hofmann product (4,4-dimethyl-1-penten-3-one). | Increased proportion of Hofmann product (1-penten-3-one). | Not applicable as primary pathway. |
| Favorskii Rearrangement (e.g., NaOH, H₂O) | Proceeds via cyclopropanone intermediate to form 2,2-dimethylpropanoic acid derivatives. | Proceeds via cyclopropanone intermediate to form propanoic acid derivatives. | Proceeds via quasi-Favorskii rearrangement to form 2,3-dimethylbutanoic acid derivatives. |
Experimental Protocols for Mechanistic Elucidation
To experimentally validate these predicted pathways, a series of well-designed experiments are necessary.
General Protocol for Nucleophilic Substitution
-
Dissolve the α-bromo ketone (1.0 eq) in a suitable solvent (e.g., acetone).
-
Add the nucleophile (1.1 eq) to the solution.
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography or distillation.
-
Characterize the product by NMR and mass spectrometry to confirm its structure.
Protocol for Regioselective Elimination
-
For Zaitsev Product:
-
Dissolve the α-bromo ketone (1.0 eq) in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
For Hofmann Product:
-
Dissolve the α-bromo ketone (1.0 eq) in tert-butanol.
-
Add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for several hours.
-
-
Work-up and analyze the product mixture by GC-MS to determine the ratio of the Zaitsev and Hofmann products.
Protocol for Favorskii Rearrangement
-
Prepare a solution of sodium hydroxide (3.0 eq) in water.
-
Add the α-bromo ketone (1.0 eq) to the basic solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the starting material is consumed, cool the reaction mixture and acidify with HCl.
-
Extract the carboxylic acid product with an organic solvent.
-
Purify the product and characterize by NMR and IR spectroscopy. A detailed experimental procedure for a Favorskii rearrangement can be adapted from established literature protocols.[2]
Visualizing the Mechanistic Pathways
To further clarify the discussed reaction mechanisms, the following diagrams illustrate the key steps involved.
Caption: SN2 pathway for this compound.
Caption: Zaitsev vs. Hofmann elimination pathways.
Caption: Favorskii rearrangement via a cyclopropanone intermediate.
Conclusion
The reactivity of this compound serves as an excellent case study for understanding the profound impact of steric hindrance on the reaction pathways of α-bromo ketones. While nucleophilic substitution is disfavored, elimination and Favorskii rearrangement remain viable and synthetically useful transformations. By carefully selecting reagents and reaction conditions, chemists can selectively navigate these pathways to achieve the desired molecular transformations. This comparative guide provides a framework for researchers and drug development professionals to predict and control the outcomes of reactions involving sterically demanding α-bromo ketones, ultimately enabling the efficient synthesis of complex and biologically active molecules.
References
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii rearrangement of some a-Bromo-ketones.
- BenchChem. (2025).
- NROChemistry. (n.d.). Favorskii Rearrangement.
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii rearrangement of some α-bromo-ketones.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2023, January 29). 22.
- Wang, Z., et al. (2021). Study on the Debromination of α-Bromomethyl Ketones Catalyzed by HBr. Chinese Journal of Organic Chemistry.
- Wikipedia. (n.d.). Favorskii rearrangement.
- Alfa Chemistry. (n.d.). Favorskii Rearrangement.
- Biosynth. (n.d.). This compound.
- Chemistry LibreTexts. (2024, March 24). 11.
- Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide.
- Ferreira, B. R., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3183.
- PubChem. (n.d.). 4-Bromo-2,2-dimethylpentan-3-ol.
- BLDpharm. (n.d.). 4-Bromo-2,2-dimethylpentan-3-one.
- Master Organic Chemistry. (2012, September 12).
- Svendsen, J. S., et al. (1990). Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Acta Chemica Scandinavica, 44, 80-84.
- ChemicalBook. (n.d.). 2,4-Dimethyl-3-pentanone(565-80-0) 1H NMR spectrum.
- SpectraBase. (n.d.). 2,2-Dimethyl-3-pentanone.
- BOC Sciences. (n.d.). CAS 32278-29-8 this compound.
- PubChem. (n.d.). 2-Bromo-4-methyl-3-pentanone.
- PubChem. (n.d.). 2-Bromo-2,4-dimethylpentan-3-one.
- PubChem. (n.d.). 2,4-Dimethyl-3-pentanone.
- Proietti, N., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2083.
- Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. c. 2-bromo-2,4-dimethylpentane → 2,4-dimethylpentan-3-ol.
- PubChem. (n.d.). 3-Bromo-4-methyl-2-pentanone.
Sources
evaluating the green chemistry metrics of synthetic routes using 4-Bromo-2,2-dimethyl-3-pentanone
As a Senior Application Scientist, this guide provides a comprehensive evaluation of synthetic routes involving 4-Bromo-2,2-dimethyl-3-pentanone, focusing on a critical assessment through the lens of modern green chemistry metrics. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic efficiency while minimizing environmental impact.
Introduction: The Role of α-Haloketones and the Imperative for Greener Synthesis
α-Haloketones are versatile and powerful intermediates in organic synthesis, prized for their dual reactivity as both electrophiles (at the carbon bearing the halogen) and precursors to enolates. This compound, also known as α-bromopinacolone, exemplifies this class of reagents. Its sterically hindered neopentyl group offers unique selectivity in reactions such as the Favorskii rearrangement, making it a valuable tool for constructing complex carbon skeletons.
However, the utility of halogenated compounds comes with significant environmental and safety considerations. The use of bromine introduces concerns regarding toxicity, the generation of hazardous waste, and poor atom economy.[1][2][3] Consequently, it is imperative to not only evaluate the efficiency of synthetic pathways using such reagents but also to compare them against alternative, non-halogenated routes. This guide provides a rigorous, data-driven comparison of two distinct synthetic strategies to a common target molecule, using the established principles of green chemistry to quantify their relative sustainability.[4][5][6]
Pillar 1: Understanding Green Chemistry Metrics
To objectively compare the synthetic routes, we will employ three key mass-based metrics that provide a quantitative assessment of a process's environmental footprint.[7][8][9][10]
-
Atom Economy (AE): Developed by Barry Trost, AE is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[8] It provides a fundamental measure of the efficiency of a reaction's design.
-
Formula: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by relating the mass of waste produced to the mass of the product.[7][11] A lower E-Factor signifies a greener process.
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Note: Waste includes everything not ending up in the final product: by-products, residual reactants, solvents, and process aids.
-
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers all materials put into a process relative to the final product mass.[10] It is a powerful indicator of overall process efficiency.
-
Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
-
Note: Inputs include all reactants, reagents, solvents, and workup materials.
-
The relationship between PMI and E-Factor is simple and direct: E-Factor = PMI - 1 .[7]
Pillar 2: Comparative Synthesis of Ethyl 2,2,3-trimethylbutanoate
We will evaluate two multi-step routes to the target molecule Ethyl 2,2,3-trimethylbutanoate .
-
Route A utilizes the title compound, this compound, as a key intermediate.
-
Route B is a bromine-free alternative that proceeds via a Grignard reaction followed by deoxygenation.
Route A: The Halogenated Intermediate Pathway
This classical approach relies on the predictable reactivity of α-haloketones.
Step A1: Pinacol Rearrangement to Pinacolone The synthesis begins with the acid-catalyzed rearrangement of pinacol to pinacolone. This step is itself a high atom-economy reaction, but the use of strong acid and the workup contribute to the overall process mass.
Step A2: α-Bromination of Pinacolone The key intermediate is formed by the bromination of pinacolone at the α-position. While elemental bromine can be used, a greener and safer laboratory alternative is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals or electrophilic bromine, depending on the conditions.[3][12][13] The primary waste products are succinimide and any unreacted materials.
Step A3: Favorskii Rearrangement The target ester is synthesized via the Favorskii rearrangement of this compound.[14][15][16] Treatment with sodium ethoxide in ethanol induces a rearrangement through a cyclopropanone intermediate, ultimately yielding the ester. The main by-product is sodium bromide.
Route B: The Bromine-Free Grignard Pathway
This alternative route avoids the use of a brominated ketone intermediate, aiming for a potentially greener profile.
Step B1: Grignard Reaction The carbon skeleton is constructed by reacting tert-butylmagnesium chloride (formed in situ from tert-butyl chloride and magnesium) with ethyl pyruvate.[17][18] This nucleophilic addition to the ketone yields the α-hydroxy ester, ethyl 2-hydroxy-2,3,3-trimethylbutanoate. This step requires strict anhydrous conditions and generates magnesium salts as waste.
Step B2: Deoxygenation of the α-Hydroxy Ester The final step is the removal of the tertiary hydroxyl group. Classical methods often require harsh and toxic reagents. Here, we select a modern, metal-free deoxygenation using triethylsilane (a hydride source) and a catalytic amount of a strong Brønsted acid like perchloric acid.[4][5] This method is significantly greener than older techniques like the Barton-McCombie deoxygenation, which uses toxic tributyltin hydride.[2][19]
Pillar 3: Quantitative Metric Comparison
The following tables summarize the calculated green chemistry metrics for each synthetic route, based on the detailed experimental protocols provided in the subsequent section. Calculations assume the stated yields are achieved.
Table 1: Green Metrics Analysis for Route A (Halogenated Intermediate)
| Step | Reaction | Atom Economy (%) | E-Factor | PMI | Yield (%) |
| A1 | Pinacol → Pinacolone | 84.6% | 6.77 | 7.77 | 72% |
| A2 | Pinacolone → Bromo-ketone | 67.5% | 8.51 | 9.51 | 85% |
| A3 | Bromo-ketone → Target Ester | 81.8% | 6.53 | 7.53 | 80% |
| Overall | Pinacol → Target Ester | 39.7% | 31.15 | 32.15 | 49% |
Table 2: Green Metrics Analysis for Route B (Bromine-Free)
| Step | Reaction | Atom Economy (%) | E-Factor | PMI | Yield (%) |
| B1 | Grignard Reaction → Hydroxy Ester | 75.3% | 11.52 | 12.52 | 85% |
| B2 | Deoxygenation → Target Ester | 87.4% | 5.89 | 6.89 | 90% |
| Overall | t-BuCl + Pyruvate → Target Ester | 62.8% | 19.34 | 20.34 | 76.5% |
Analysis of Results
The quantitative data reveals a stark contrast between the two routes. Route B is demonstrably greener across all key metrics.
-
Atom Economy: Route B's overall AE (62.8%) is significantly higher than Route A's (39.7%). This is primarily due to the poor atom economy of the bromination step (A2), where the atoms of NBS are largely converted into the succinimide by-product, and the Favorskii rearrangement (A3), which generates NaBr waste.
-
E-Factor & PMI: The overall PMI for Route A is 32.15, meaning over 32 kg of material are used to produce 1 kg of product. Route B is substantially more efficient, with a PMI of 20.34. This difference is largely driven by the high mass of solvents and workup materials required in the multiple steps of Route A, particularly the bromination and subsequent purification. The Grignard reaction (B1) has a relatively high PMI due to the large volume of anhydrous ether required, but the efficiency of the deoxygenation step (B2) improves the overall process.
From a qualitative perspective, Route B also holds a significant advantage by completely eliminating the use of bromine. This avoids the handling of toxic brominating agents and the generation of bromide salt waste, which can be problematic for disposal.[1][20]
Experimental Protocols
Caution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Route A Protocols
Protocol A1: Synthesis of 3,3-Dimethyl-2-butanone (Pinacolone) Adapted from Organic Syntheses, Coll. Vol. 1, p.462 (1941).
-
To a 2-L round-bottomed flask, add 750 g of 6 N sulfuric acid.
-
Fit the flask with a distillation apparatus.
-
Add 250 g (1.38 mol) of pinacol hydrate to the flask.
-
Heat the mixture to distill. Continue distillation until the organic layer in the distillate no longer increases in volume.
-
Separate the organic layer (pinacolone). The aqueous layer can be reused for subsequent batches.
-
Combine the organic fractions, dry over anhydrous calcium chloride, and fractionally distill.
-
Collect the fraction boiling at 103–107 °C.
-
Yield: Approx. 100 g (72%).
-
Protocol A2: Synthesis of this compound Based on standard α-bromination procedures for ketones.[3]
-
In a 500 mL round-bottom flask, dissolve 50.0 g (0.50 mol) of pinacolone in 250 mL of methanol.
-
Add a catalytic amount of HBr (48% aq., ~1 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 97.8 g (0.55 mol, 1.1 eq) of N-Bromosuccinimide (NBS) in portions over 30 minutes, keeping the temperature below 10 °C.
-
Allow the mixture to stir at room temperature for 4 hours.
-
Remove the methanol under reduced pressure.
-
Add 200 mL of diethyl ether and wash with water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation.
-
Yield: Approx. 76 g (85%).
-
Protocol A3: Favorskii Rearrangement to Ethyl 2,2,3-trimethylbutanoate Based on established Favorskii rearrangement protocols.[16]
-
In a 500 mL flame-dried flask under N₂, prepare a solution of sodium ethoxide by carefully adding 13.8 g (0.60 mol, 1.5 eq) of sodium metal to 250 mL of absolute ethanol at 0 °C.
-
Once all the sodium has reacted, add a solution of 76.0 g (0.40 mol) of this compound in 50 mL of absolute ethanol dropwise over 20 minutes.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool to room temperature and neutralize with 6 M HCl.
-
Remove most of the ethanol via rotary evaporation.
-
Add 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by fractional distillation.
-
Yield: Approx. 50 g (80%).
-
Route B Protocols
Protocol B1: Synthesis of Ethyl 2-hydroxy-2,3,3-trimethylbutanoate Based on standard Grignard reaction procedures.[18]
-
In a 1-L flame-dried, three-necked flask under N₂, place 15.8 g (0.65 mol, 1.3 eq) of magnesium turnings. Add a small crystal of iodine.
-
Add 50 mL of anhydrous diethyl ether.
-
In a dropping funnel, prepare a solution of 60.2 g (0.65 mol) of tert-butyl chloride in 250 mL of anhydrous diethyl ether.
-
Add a small amount of the t-BuCl solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
After addition is complete, reflux for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of 58.0 g (0.50 mol) of ethyl pyruvate in 100 mL of anhydrous diethyl ether dropwise, keeping the temperature below 10 °C.
-
Stir at room temperature for 2 hours.
-
Cool to 0 °C and slowly quench by adding 200 mL of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
-
Yield: Approx. 74 g (85%).
-
Protocol B2: Deoxygenation to Ethyl 2,2,3-trimethylbutanoate Based on metal-free deoxygenation methods.[4][5]
-
In a 500 mL flask, dissolve 74.0 g (0.425 mol) of ethyl 2-hydroxy-2,3,3-trimethylbutanoate in 200 mL of dichloromethane.
-
Add 74.0 g (0.64 mol, 1.5 eq) of triethylsilane.
-
Cool the mixture to 0 °C.
-
Slowly add 7.3 g (0.0425 mol, 0.1 eq) of 70% perchloric acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction by adding 100 mL of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by fractional distillation.
-
Yield: Approx. 60 g (90%).
-
Conclusion and Authoritative Perspective
This guide demonstrates that while synthetic routes utilizing this compound are effective for constructing specific carbon skeletons, they often carry a significant environmental burden. The quantitative analysis of green chemistry metrics clearly favors the bromine-free alternative (Route B), which boasts a higher overall yield, superior atom economy, and a substantially lower Process Mass Intensity.
The key takeaway for the modern synthetic chemist is the importance of a holistic process view. While a single reaction step might appear efficient in terms of chemical yield, its reliance on hazardous reagents, poor atom economy, and extensive solvent usage can render the entire sequence unsustainable. Route B, by avoiding halogenated intermediates and employing a modern, catalytic deoxygenation, represents a more elegant and environmentally responsible approach. As the pharmaceutical and chemical industries increasingly prioritize sustainability, the principles and metrics outlined here should be a foundational component of synthetic route design and evaluation.
References
- Kumar, A., et al. (2020). Metal Free, Direct and Selective Deoxygenation of α-Hydroxy Carbonyl Compounds. European Journal of Organic Chemistry.
- Zade, V. M., et al. (2023). Direct Deoxygenation of α-Hydroxy and α,β-Dihydroxy Ketones Using a Silyl Lithium Reagent. The Journal of Organic Chemistry.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Tobiszewski, M., et al. (2015). Green chemistry metrics with special reference to green analytical chemistry. Molecules.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science.
- ACS Green Chemistry Institute. (n.d.). Process Mass Intensity Calculator. American Chemical Society.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). PMI Metric. American Chemical Society.
- Wikipedia. (n.d.). Favorskii rearrangement.
- PubChem. (n.d.). Bromine. National Center for Biotechnology Information.
- Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
- NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples.
- Wikipedia. (n.d.). Barton–McCombie deoxygenation.
- American Chemical Society. (n.d.). 12 Principles of Green Chemistry.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Fittig, R. (1860). Ueber einige Derivate des Acetons. Annalen der Chemie und Pharmacie.
- Organic Syntheses. (n.d.). Pinacolone.
- ACS Green Chemistry Institute. (n.d.). Green Chemistry & Engineering Metrics. American Chemical Society.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine.
- LibreTexts Chemistry. (2021). The E-Factor in Green Chemistry.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications.
- Myers, A. G. (n.d.). Favorskii Rearrangement. Harvard University.
- Organic Syntheses. (n.d.). Chlorodiisopropylphosphine.
- Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.
- Chegg. (2021). Outline a synthesis of 3-ethyl-2-methyl-2-pentanol.
Sources
- 1. Direct Deoxygenation of α-Hydroxy and α,β-Dihydroxy Ketones Using a Silyl Lithium Reagent [organic-chemistry.org]
- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Metal-Free Deoxygenation of α-Hydroxy Carbonyl Compounds - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Na2S-Mediated One-Pot Selective Deoxygenation of α-Hydroxyl Carbonyl Compounds including Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 9. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 10. acs.org [acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 16. adichemistry.com [adichemistry.com]
- 17. Solved 4) (5 pts) Outline a synthesis of | Chegg.com [chegg.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2,2-dimethyl-3-pentanone
Comprehensive Safety & Handling Guide: 4-Bromo-2,2-dimethyl-3-pentanone
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of this compound. The protocols herein are designed to ensure the safety of researchers, scientists, and drug development professionals by explaining not just the what, but the why behind each critical step. While specific data for this compound is limited, the guidance is based on authoritative safety information for structurally analogous α-bromo ketones, ensuring a robust and conservative approach to safety.
Immediate Safety Briefing
Before handling this compound, familiarize yourself with its primary hazards and the mandatory personal protective equipment (PPE). The following table summarizes the most critical information for immediate operational awareness.
| Hazard Classification | GHS Pictogram(s) | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | ! (Exclamation Mark) | Gloves: Chemical-resistant (e.g., Neoprene). Inspect before each use. Clothing: Flame-retardant lab coat.[1] |
| Serious Eye Irritation (Category 2) | ! (Exclamation Mark) | Eye Protection: Tightly fitting safety goggles or a face shield.[1] |
| Respiratory Irritation (STOT SE 3) | ! (Exclamation Mark) | Respiratory: Use only within a certified chemical fume hood.[2] If ventilation is insufficient, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., Type ABEK) is necessary. |
| Potential Flammability (Inferred from similar ketones) | 🔥 (Flame) | Engineering Controls: Keep away from heat, sparks, and open flames.[3][4][5][6] Use non-sparking tools and ground equipment.[7] |
Hazard Analysis: The Rationale Behind the Precautions
This compound belongs to the α-haloketone class of compounds. The reactivity of the carbon-bromine bond adjacent to a carbonyl group makes these substances potent alkylating agents and lachrymators.
-
Irritation Mechanism: The primary hazard stems from the compound's ability to react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This reactivity leads to irritation of the skin, eyes, and respiratory tract upon contact.
-
Engineering Controls: The potential for respiratory irritation and the volatility of similar ketones necessitate the use of a chemical fume hood as the primary engineering control to minimize inhalation exposure.[1][2] Showers and eyewash stations must be readily available as a critical first-response measure.
Operational Protocol: From Receipt to Disposal
Adherence to a systematic operational plan is crucial for minimizing risk. The following step-by-step procedures provide a self-validating system for safe handling.
Preparation and Engineering Controls
-
Area Designation: Designate a specific area within a certified chemical fume hood for all handling activities.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., Chemizorb®, sand, or vermiculite) is readily accessible.[2]
-
Waste Container: Prepare a clearly labeled, sealed container for hazardous waste. Disposal must be in accordance with all applicable regional, national, and local laws.
Personal Protective Equipment (PPE) Workflow
The correct sequence for donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling the Reagent
-
Transport: When moving the reagent, keep it in a secondary, sealed container.
-
Aliquotting: Conduct all transfers and aliquotting of this compound inside the designated chemical fume hood.
-
Tools: Use only non-sparking tools to prevent ignition of flammable vapors.[7]
-
Avoidance: Prevent all contact with skin and eyes and avoid breathing any vapors.[1]
-
Storage: After use, ensure the container is tightly sealed and store it in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1]
Decontamination and Waste Disposal
-
Equipment: Decontaminate any reusable equipment that came into contact with the reagent using a suitable solvent, followed by soap and water. All cleaning should be performed within the fume hood.
-
Waste: Dispose of contaminated PPE, absorbent materials, and empty containers as hazardous waste. Do not attempt to reuse the container.
-
Hygiene: After doffing all PPE, wash hands and forearms thoroughly with soap and water.
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
| Emergency Situation | Step-by-Step Response Protocol |
| Skin Contact | 1. Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. 2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. 2. If breathing is difficult or has stopped, provide artificial respiration or oxygen. 3. Seek immediate medical attention. |
| Small Spill (in Fume Hood) | 1. Wearing appropriate PPE, cover the spill with an inert absorbent material. 2. Pick up and transfer the material to the sealed hazardous waste container. 3. Clean the affected area with a suitable solvent and then with soap and water. |
| Large Spill | 1. Evacuate the area immediately and prevent entry.[1] 2. Ventilate the area and remove all ignition sources.[3] 3. Alert your institution's emergency response team. |
References
- Santa Cruz Biotechnology, Inc. (2021). Safety Data Sheet for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Source
- Sigma-Aldrich. (2024). Safety Data Sheet for 2,4-Dimethyl-3-pentanone. Source
- Sigma-Aldrich. (N.D.). 2,4-Dibromo-2,4-dimethyl-3-pentanone 99. Source
- PubChem. (N.D.). 2-Bromo-4-methyl-3-pentanone. Source
- 3M. (N.D.).
- ECHEMI. (N.D.). 2,4-Dibromo-2,4-dimethyl-3-pentanone SDS. Source
- BenchChem. (2025). Personal protective equipment for handling Bromo-PEG5-bromide. Source
- ChemReg.net. (2006).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- BLDpharm. (N.D.). 4-Bromo-2,2-dimethylpentan-3-one. Source
- FUJIFILM Wako. (2025). Safety Data Sheet for 4-Methyl-2-pentanone. Source
- Biosynth. (N.D.). This compound. Source
- Carl ROTH. (N.D.).
- Agilent Technologies. (2019).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
